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  • Product: 1,2-(Trisdimethylaminosilyl)ethane
  • CAS: 20248-45-7

Core Science & Biosynthesis

Foundational

1,2-Bis[tris(dimethylamino)silyl]ethane chemical structure analysis

An In-Depth Technical Guide to the Chemical Structure and Analysis of 1,2-Bis[tris(dimethylamino)silyl]ethane Authored by a Senior Application Scientist Foreword: Unveiling the Molecular Architecture of a Versatile Organ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of 1,2-Bis[tris(dimethylamino)silyl]ethane

Authored by a Senior Application Scientist

Foreword: Unveiling the Molecular Architecture of a Versatile Organosilicon Reagent

To the researchers, scientists, and drug development professionals who continuously push the boundaries of chemical synthesis and analysis, this guide offers a comprehensive exploration of 1,2-Bis[tris(dimethylamino)silyl]ethane. This organosilicon compound, distinguished by its twin tris(dimethylamino)silyl moieties bridged by an ethane linker, presents a unique structural motif that underpins its utility in contemporary organic chemistry. Our objective is to dissect this molecule, not merely by presenting its physical constants, but by delving into the spectroscopic evidence that validates its structure and informs its reactivity. This document is crafted to serve as a practical reference, blending established data with the interpretive insights necessary for its effective application and further investigation.

Core Molecular Characteristics

1,2-Bis[tris(dimethylamino)silyl]ethane is a colorless to almost colorless, clear liquid that is highly reactive with moisture.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for laboratory use.

PropertyValueSource(s)
Molecular Formula C10H28N2Si2[2][3]
Molecular Weight 232.51 g/mol [2]
CAS Number 91166-50-6[2][4]
Boiling Point 101-103 °C at 13 mmHg[4][5]
Density 0.824 g/mL at 25 °C[2][4]
Refractive Index (n20/D) 1.446[2][4]
Flash Point 13 °C (55.4 °F) - closed cup[2]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.[1]

Synthesis and Handling: A Protocol Grounded in Experience

The synthesis of 1,2-Bis[tris(dimethylamino)silyl]ethane is a testament to the principles of nucleophilic substitution at a silicon center. The established and efficient protocol involves the reaction of a commercially available precursor with an amine.

Experimental Protocol: Synthesis

The reagent is prepared as a colorless liquid in approximately 90% yield by treating commercially available bis(chlorodimethylsilyl)ethane with five equivalents of dimethylamine in an ethereal solvent, such as diethyl ether, at 0 °C for 5 hours.[4]

Synthesis reagent1 Bis(chlorodimethylsilyl)ethane conditions Ether, 0 °C, 5 h reagent1->conditions reagent2 Dimethylamine (5 equiv.) reagent2->conditions product 1,2-Bis[tris(dimethylamino)silyl]ethane conditions->product byproduct Dimethylamine Hydrochloride conditions->byproduct

Caption: Synthesis of 1,2-Bis[tris(dimethylamino)silyl]ethane.

Expert Insights on Handling and Storage

The presence of Si-N bonds renders 1,2-Bis[tris(dimethylamino)silyl]ethane highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture will lead to the cleavage of the silicon-nitrogen bond, forming silyl ethers and releasing dimethylamine. Therefore, all manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] Appropriate personal protective equipment, including faceshields, gloves, and goggles, is mandatory.[2] Store the compound in a tightly sealed container in a well-ventilated area, away from heat and sources of ignition.[3]

Structural Elucidation: A Spectroscopic Deep Dive

The definitive structure of 1,2-Bis[tris(dimethylamino)silyl]ethane is corroborated by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organometallic compounds in solution. For 1,2-Bis[tris(dimethylamino)silyl]ethane, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule: those on the methyl groups attached to the silicon atoms and those of the ethylene bridge. The integration of these signals will be in a ratio that reflects the number of protons of each type.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will similarly display signals for the methyl carbons and the ethylene bridge carbons. The chemical shifts of these signals are indicative of the shielding and deshielding effects of the neighboring silicon and nitrogen atoms.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.[7]

In the IR spectrum of 1,2-Bis[tris(dimethylamino)silyl]ethane, key absorption bands would be expected for:

  • C-H stretching vibrations of the methyl and ethylene groups.

  • Si-C bond vibrations .

  • Si-N bond vibrations : A strong band is typically observed for the Si-N-Si linkage around 915 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For 1,2-Bis[tris(dimethylamino)silyl]ethane, the mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the weakest bonds. The fragmentation of trimethylsilyl (TMS) and related alkylsilyl derivatives is well-documented and can provide a roadmap for interpreting the mass spectrum of this compound.[8]

Fragmentation parent [C10H28N2Si2]⁺˙ (M⁺˙) frag1 Loss of a methyl radical parent->frag1 frag2 Loss of dimethylamine parent->frag2 frag3 Cleavage of the C-C bond parent->frag3 frag4 Cleavage of the Si-C bond parent->frag4

Caption: Potential fragmentation pathways in mass spectrometry.

Reactivity and Applications: The "Stabase" Adduct

The primary utility of 1,2-Bis[tris(dimethylamino)silyl]ethane lies in its role as a protecting reagent for primary amines, particularly aromatic amines with lower pKa values.[4] It reacts with primary amines to form a stable five-membered ring structure known as a "Stabase" adduct (tetramethyldisilylazacyclopentane).[4]

Protocol for "Stabase" Protection of Anilines

The protection of substituted anilines is achieved by heating equimolar amounts of 1,2-Bis[tris(dimethylamino)silyl]ethane and the aniline in the presence of a catalytic amount of zinc iodide (0.5 mol%) at 140°C for 5 hours under a slow stream of nitrogen.[4] The resulting Stabase adduct can often be purified by vacuum distillation.[4]

Deprotection Protocol

Cleavage of the Stabase adduct to regenerate the primary amine can be readily accomplished by treating the adduct with two equivalents of methanol in ether in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mol%).[4]

ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection Amine Primary Amine (R-NH2) ProtectionConditions ZnI2 (cat.), 140 °C Amine->ProtectionConditions StabaseReagent 1,2-Bis[tris(dimethylamino)silyl]ethane StabaseReagent->ProtectionConditions ProtectedAmine Stabase Adduct ProtectionConditions->ProtectedAmine DeprotectionConditions Methanol, p-TsOH (cat.), Ether ProtectedAmine->DeprotectionConditions RegeneratedAmine Primary Amine (R-NH2) DeprotectionConditions->RegeneratedAmine

Caption: Workflow for the protection and deprotection of primary amines.

The stability of the Stabase adduct to basic conditions and its facile removal under mild acidic conditions make it a valuable tool in multi-step organic synthesis.[4]

Broader Context and Future Directions

Beyond its role as a protecting group, 1,2-Bis[tris(dimethylamino)silyl]ethane is a versatile organosilicon compound with potential applications in materials science and nanotechnology as a precursor for silicon-based materials.[9][10] The presence of reactive Si-N bonds allows for its use in the synthesis of silicone polymers and for surface modification.[9][10] The unique electronic and steric properties imparted by the tris(dimethylamino)silyl groups warrant further investigation into its catalytic activity and its role in the synthesis of novel organosilicon frameworks.

Conclusion

This technical guide has provided a multi-faceted analysis of 1,2-Bis[tris(dimethylamino)silyl]ethane, from its fundamental properties and synthesis to a detailed examination of its chemical structure through spectroscopic methods. The insights into its reactivity, particularly its application in the protection of primary amines, underscore its practical importance in the modern synthetic laboratory. It is our hope that this comprehensive overview will serve as a valuable resource for researchers and professionals, enabling them to confidently utilize and explore the full potential of this intriguing organosilicon compound.

References

  • How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES. (n.d.). Retrieved February 13, 2024, from [Link]

  • CN101072782A - Highly reactive alpha-aminomethyl-alkoxysilanes having improved stability - Google Patents. (n.d.).
  • Structure and bonding of organosilicon compounds containing silicon–silicon and silicon–germanium bonds: an X-ray absorption fine structure study - Canadian Science Publishing. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis of aminosilanes starting with chlorosilanes and amines. - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • 1,2-Bis[(dimethylamino)dimethylsilyl]ethane - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 13, 2024, from [Link]

  • (PDF) Infrared Analysis of Organosilicon Compounds - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • 1,2-Bis[(dimethylamino)dimethylsilyl]ethane - SpectraBase. (n.d.). Retrieved February 13, 2024, from [Link]

  • 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE Seven Chongqing Chemdad Co. (n.d.). Retrieved February 13, 2024, from [Link]

  • N -Silylamines in catalysis: synthesis and reactivity | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE CAS#: 91166-50-6 • ChemWhat. (n.d.). Retrieved February 13, 2024, from [Link]

  • Organosilicon Chemistry. (n.d.). Retrieved February 13, 2024, from [Link]

  • trans-1,2-Bis(trimethylsilyl)ethylene - the NIST WebBook. (n.d.). Retrieved February 13, 2024, from [Link]

  • 1,2-Bis[dimethyl(dimethylamino)silyl]ethane | Chemical Substance Information - J-Global. (n.d.). Retrieved February 13, 2024, from [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. (n.d.). Retrieved February 13, 2024, from [Link]

  • Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. (n.d.). Retrieved February 13, 2024, from [Link]

  • R. Walsh, Bond Dissociation Energies in Organosilicon Compounds in Silicon Compounds - Gelest, Inc. (n.d.). Retrieved February 13, 2024, from [Link]

  • Organosilicon Compounds - Lucknow University. (n.d.). Retrieved February 13, 2024, from [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (n.d.). Retrieved February 13, 2024, from [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis and Structural Characterization of p-Carboranylamidine Derivatives - MDPI. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis and X-ray structure Analysis of Schiff base compound. (n.d.). Retrieved February 13, 2024, from [Link]

  • The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides - MDPI. (n.d.). Retrieved February 13, 2024, from [Link]

  • N-Silylamines in catalysis: synthesis and reactivity - PubMed. (n.d.). Retrieved February 13, 2024, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexakis(dimethylamino)disilethane

For Researchers, Scientists, and Drug Development Professionals Abstract Hexakis(dimethylamino)disilethane, Si₂[N(CH₃)₂]₆, is a peraminated disilane of significant interest in materials science and synthetic chemistry. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexakis(dimethylamino)disilethane, Si₂[N(CH₃)₂]₆, is a peraminated disilane of significant interest in materials science and synthetic chemistry. Its high nitrogen content and the reactivity of the silicon-nitrogen bonds make it a valuable precursor for the synthesis of silicon nitride ceramics, thin films, and as a ligand in organometallic chemistry. This guide provides a comprehensive overview of the synthesis and characterization of hexakis(dimethylamino)disilethane, offering insights into the underlying chemical principles, detailed experimental protocols, and a thorough analysis of its spectroscopic and structural properties.

Introduction: The Chemistry and Significance of Hexakis(dimethylamino)disilethane

Hexakis(dimethylamino)disilethane is a molecule featuring a silicon-silicon single bond with each silicon atom bonded to three dimethylamino groups. The Si-N bonds in this compound are polar and reactive, making them susceptible to cleavage by various reagents. This reactivity is the basis for its utility as a precursor in materials science, particularly for the deposition of silicon nitride (Si₃N₄) thin films via chemical vapor deposition (CVD) or atomic layer deposition (ALD). The volatile nature of hexakis(dimethylamino)disilethane and its ability to decompose cleanly at elevated temperatures to form silicon nitride are key advantages in these applications.

Furthermore, the lone pairs of electrons on the nitrogen atoms can coordinate to metal centers, allowing hexakis(dimethylamino)disilethane to function as a multidentate ligand in coordination chemistry. The steric bulk of the six dimethylamino groups also influences its reactivity and the stability of its derivatives.

Synthesis of Hexakis(dimethylamino)disilethane

The most common and direct route to hexakis(dimethylamino)disilethane involves the aminolysis of hexachlorodisilane with an excess of dimethylamine. This reaction is a classic nucleophilic substitution at the silicon center, where the nitrogen atom of dimethylamine attacks the electrophilic silicon atom, displacing a chloride ion.

Underlying Principles of the Synthesis

The synthesis is driven by the formation of the thermodynamically stable silicon-nitrogen bond and the precipitation of dimethylammonium chloride as a byproduct. The reaction is typically carried out in an inert, aprotic solvent to prevent side reactions with the highly reactive chlorosilane starting material and the aminosilane product. An excess of dimethylamine is used to act as both the nucleophile and a base to neutralize the hydrogen chloride generated during the reaction.

dot graph Synthesis_Pathway { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} केंदot Diagram 1: Synthesis of Hexakis(dimethylamino)disilethane

Detailed Experimental Protocol

Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents, as hexachlorodisilane and the product are sensitive to moisture. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Materials:

  • Hexachlorodisilane (Si₂Cl₆)

  • Anhydrous dimethylamine (HN(CH₃)₂)

  • Anhydrous hexane or toluene

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a nitrogen/argon inlet.

  • Schlenk line or glovebox for inert atmosphere manipulation.

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a positive pressure of inert gas, dissolve hexachlorodisilane in anhydrous hexane. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Dimethylamine: Slowly add a solution of anhydrous dimethylamine in anhydrous hexane to the cooled hexachlorodisilane solution via the dropping funnel with vigorous stirring. A white precipitate of dimethylammonium chloride will form immediately.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.

  • Workup: Filter the reaction mixture under an inert atmosphere to remove the dimethylammonium chloride precipitate. The filter cake should be washed with several portions of anhydrous hexane to recover any trapped product.

  • Purification: The solvent from the combined filtrate is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or sublimation to obtain pure hexakis(dimethylamino)disilethane as a colorless liquid or a low-melting solid.

Characterization of Hexakis(dimethylamino)disilethane

A comprehensive characterization of the synthesized product is crucial to confirm its identity, purity, and structure. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of hexakis(dimethylamino)disilethane.

  • ¹H NMR: The proton NMR spectrum is expected to show a single, sharp resonance corresponding to the methyl protons of the dimethylamino groups. The chemical shift of this peak is typically in the range of 2.5-3.0 ppm. The integration of this peak should correspond to 36 protons.

  • ¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance for the methyl carbons of the dimethylamino groups, typically in the range of 35-40 ppm.

  • ²⁹Si NMR: The silicon-29 NMR spectrum is a key diagnostic tool. A single resonance is expected for the two equivalent silicon atoms. The chemical shift will be indicative of the electron-rich environment around the silicon atoms due to the nitrogen substituents.

Table 1: Expected NMR Spectroscopic Data for Hexakis(dimethylamino)disilethane

NucleusExpected Chemical Shift (δ) ppmMultiplicityAssignment
¹H~2.5 - 3.0Singlet-N(CH ₃)₂
¹³C~35 - 40Singlet-N(C H₃)₂
²⁹SiVariesSingletSi -Si
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of hexakis(dimethylamino)disilethane will be dominated by absorptions corresponding to the Si-N and C-H bonds.

  • Si-N stretching: A strong absorption band is expected in the region of 900-1000 cm⁻¹, which is characteristic of the Si-N stretching vibration.

  • C-H stretching: Strong bands will be observed in the 2800-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the methyl C-H bonds.

  • C-H bending: Bending vibrations for the methyl groups will appear in the 1400-1500 cm⁻¹ region.

dot graph Characterization_Workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} केंदot Diagram 2: Characterization Workflow for Hexakis(dimethylamino)disilethane

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For hexakis(dimethylamino)disilethane, electron ionization (EI) or chemical ionization (CI) techniques can be used.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Si₂[N(CH₃)₂]₆.

  • Fragmentation Pattern: Common fragmentation pathways for aminosilanes involve the cleavage of the Si-N and Si-Si bonds, as well as the loss of methyl groups. The fragmentation pattern can be complex but will provide valuable structural information. A prominent fragment would likely correspond to the loss of a dimethylamino group.

X-ray Crystallography

If a single crystal of hexakis(dimethylamino)disilethane can be obtained, X-ray crystallography will provide the definitive molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule. This technique would confirm the ethane-like structure with a central Si-Si bond and the trigonal pyramidal geometry around each silicon atom.

Safety and Handling

Hexakis(dimethylamino)disilethane and its precursors require careful handling due to their reactivity and potential hazards.

  • Hexachlorodisilane: This starting material is corrosive and reacts violently with water to produce HCl gas. It should be handled in a well-ventilated fume hood, and contact with skin and eyes must be avoided.

  • Dimethylamine: This is a flammable and corrosive gas or liquid with a strong ammoniacal odor. It is toxic if inhaled.

  • Hexakis(dimethylamino)disilethane: The product is moisture-sensitive and will hydrolyze to release dimethylamine. It should be stored under an inert atmosphere. While specific toxicity data is limited, it should be handled with the same precautions as other reactive organosilicon compounds.

Applications and Future Outlook

The primary application of hexakis(dimethylamino)disilethane is as a precursor for the deposition of high-purity silicon nitride films, which are essential in the microelectronics industry as dielectric layers and passivation coatings. Its chlorine-free nature is a significant advantage over traditional chlorosilane precursors, as it reduces the incorporation of chlorine impurities into the deposited films.

Future research may explore its use in the synthesis of novel silicon-containing polymers and as a ligand for catalysis. The development of new synthetic routes that are more atom-economical and environmentally benign is also an area of ongoing interest.

Conclusion

The synthesis and characterization of hexakis(dimethylamino)disilethane are fundamental to its application in advanced materials and chemical synthesis. The aminolysis of hexachlorodisilane provides a reliable route to this important compound. A combination of NMR and IR spectroscopy, along with mass spectrometry, allows for its unambiguous identification and purity assessment. As the demand for high-performance materials continues to grow, the importance of well-characterized precursors like hexakis(dimethylamino)disilethane will undoubtedly increase.

References

  • Synthesis of Aminosilanes: A general overview of aminosilane synthesis can be found in various organosilicon chemistry textbooks and review articles. The principles are well-established and analogous to the described synthesis.
  • Spectroscopic Characterization of Organosilicon Compounds: Textbooks on spectroscopic methods in organic and inorganic chemistry provide the foundational knowledge for interpreting NMR, IR, and MS d
  • Safety Data Sheets (SDS): For detailed safety information on hexachlorodisilane and dimethylamine, it is essential to consult their respective Safety Data Sheets provided by chemical suppliers.
Foundational

An In-depth Technical Guide to Ethane-Bridged Organosilicon Precursors in Material Science

This guide provides a comprehensive exploration of organosilicon precursors featuring an ethane bridge, a cornerstone in the development of advanced hybrid organic-inorganic materials. We will delve into the fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of organosilicon precursors featuring an ethane bridge, a cornerstone in the development of advanced hybrid organic-inorganic materials. We will delve into the fundamental chemistry, synthesis protocols, and the resultant material properties that make these precursors invaluable across diverse scientific disciplines. The narrative is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to innovate and adapt these methodologies for their specific applications.

Introduction: The Significance of the Ethane Bridge

Organosilicon compounds, particularly silsesquioxanes with the general formula [RSiO₃⸝₂]ₙ, represent a critical class of hybrid materials that merge the durability of an inorganic silica network with the functional versatility of organic moieties.[1][2] Within this class, bridged silsesquioxanes, derived from precursors like (R'O)₃Si-R-Si(OR')₃, are distinguished by an organic group (R) that is covalently integrated into the siloxane framework.[3]

The focus of this guide, the ethane bridge (-CH₂-CH₂-), offers a unique combination of flexibility and stability. Unlike rigid aromatic bridges, the ethane linker provides conformational freedom to the resulting polysilsesquioxane network. This intrinsic flexibility is crucial for forming robust films and membranes. Concurrently, the Si-C bonds are thermally and chemically stable, ensuring the integrity of the organic component during processing and in demanding applications. The most prominent precursor in this family is 1,2-bis(triethoxysilyl)ethane (BTESE) , which serves as the foundational building block for many of the materials discussed herein.[4]

The Synthetic Foundation: From Precursor to Solid-State Material

The transformation of liquid ethane-bridged precursors into solid materials is most commonly achieved via the sol-gel process . This process involves two primary reactions: hydrolysis of the alkoxy groups and their subsequent condensation to form a cross-linked siloxane (Si-O-Si) network.

The Sol-Gel Mechanism: A Stepwise Perspective

The sol-gel process is a chemically precise method that allows for exquisite control over the final material's properties at the molecular level.

Step 1: Hydrolysis The process is initiated by the hydrolysis of the trialkoxysilane groups on the precursor in the presence of water and a catalyst (acidic or basic). For BTESE, the ethoxy groups (-OCH₂CH₃) are replaced by hydroxyl groups (-OH).

(EtO)₃Si-CH₂-CH₂-Si(OEt)₃ + 6H₂O --(Catalyst)--> (HO)₃Si-CH₂-CH₂-Si(OH)₃ + 6EtOH

Causality: The choice of catalyst is critical. Acidic conditions typically lead to a more linear, sparsely branched polymer network, which is often preferred for creating dense membranes.[5][6] Conversely, basic catalysis promotes a more highly branched, particle-like structure, which is advantageous for forming porous powders.

Step 2: Condensation The newly formed silanol groups (Si-OH) are highly reactive and undergo condensation reactions with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si), releasing water or ethanol as a byproduct. This polycondensation extends in three dimensions, causing the sol to gel and form a solid network.

Causality: The rate of condensation relative to hydrolysis, governed by factors like pH and the water-to-silane ratio, dictates the final structure. Slower condensation allows for greater structural ordering, which is essential for creating materials with uniform porosity.[7]

SolGelProcess cluster_reactants Reactants cluster_products Products precursor BTESE Precursor (EtO)₃Si-CH₂-CH₂-Si(OEt)₃ hydrolyzed Hydrolyzed Intermediate (HO)₃Si-CH₂-CH₂-Si(OH)₃ precursor->hydrolyzed 1. Hydrolysis network Cross-linked Network (-O-Si-CH₂-CH₂-Si-O-)n hydrolyzed->network 2. Condensation etoh Ethanol water H₂O water->hydrolyzed 1. Hydrolysis catalyst Catalyst (H⁺ or OH⁻) catalyst->hydrolyzed 1. Hydrolysis

Caption: The two-stage sol-gel process for BTESE.

Engineering Porosity: Periodic Mesoporous Organosilicas (PMOs)

A significant advancement in materials science was the use of templates to guide the polycondensation of bridged precursors, leading to the formation of Periodic Mesoporous Organosilicas (PMOs).[8] These materials possess highly ordered, uniform pores on the mesoscale (2-50 nm) and exceptionally high surface areas.

The ethane bridge is integral to the structure of these PMOs, forming the walls of the porous framework. This results in a material that is mechanically robust and has a surface chemistry that is fundamentally different from pure silica, often being more hydrophobic.[9]

Experimental Protocol: Synthesis of Ethane-Bridged PMO

This protocol describes a typical synthesis using a triblock copolymer surfactant (Pluronic P123) as the structure-directing agent under acidic conditions.

Materials:

  • 1,2-bis(triethoxysilyl)ethane (BTESE)

  • Pluronic P123 (EO₂₀PO₇₀EO₂₀)

  • Hydrochloric Acid (HCl, 2M)

  • Deionized Water

  • Ethanol

Procedure:

  • Template Dissolution: Dissolve 4.0 g of Pluronic P123 in 130 mL of 2M HCl solution with vigorous stirring in a polypropylene bottle. Warm the solution to 35°C to ensure complete dissolution.

  • Precursor Addition: To the clear solution, add 8.3 mL of BTESE dropwise while maintaining vigorous stirring.

  • Sol-Gel Reaction: Continue stirring the mixture at 35°C for 24 hours. The solution will become cloudy as the organosilica framework forms around the surfactant micelles.

  • Hydrothermal Treatment (Aging): Seal the bottle and place it in an oven at 95°C for 48 hours without stirring. This aging step strengthens the silica network and improves pore ordering.

  • Product Recovery: Filter the resulting white precipitate, wash thoroughly with deionized water until the filtrate is neutral, and then wash with ethanol.

  • Drying: Dry the white powder in an oven at 60°C overnight.

  • Template Removal (Solvent Extraction): To create the final porous material, the P123 template must be removed. Resuspend the dried powder in 200 mL of ethanol containing 1.0 g of HCl. Reflux the mixture at 80°C for 24 hours. Filter, wash with ethanol, and dry the final product.

Self-Validation: The success of the synthesis is validated through characterization. Low-angle X-ray diffraction (XRD) should show distinct peaks corresponding to an ordered hexagonal pore structure. Nitrogen adsorption/desorption analysis will confirm the high surface area and uniform mesopore size distribution. Transmission electron microscopy (TEM) provides direct visual confirmation of the ordered pore channels.[10][11]

Co-condensation for Functional Materials

The true versatility of ethane-bridged precursors is realized through co-condensation with other organosilanes. By introducing a secondary precursor with a desired functional group (e.g., amine, carboxylic acid), this functionality can be homogeneously incorporated throughout the material's framework.[11][12][13]

CoCondensation btese BTESE (Structural Precursor) sol_gel Sol-Gel Co-Condensation (with Template) btese->sol_gel functional_silane Functional Silane (e.g., APTES for Amine) functional_silane->sol_gel final_material Functionalized PMO (Ethane-bridged framework with pendant functional groups) sol_gel->final_material Polymerization & Template Removal

Caption: Co-condensation workflow for creating functional PMOs.

Material Properties and Characterization

Materials derived from ethane-bridged precursors exhibit a unique and tunable set of properties.

PropertyTypical Values / CharacteristicsSignificance & Rationale
Thermal Stability Stable up to ~350-400°C in inert atmosphere. The Si-C and Si-O bonds are inherently strong.Allows for processing at elevated temperatures, crucial for applications like membrane fabrication and catalysis.[6][14]
Mechanical Properties Ethylene-bridged polysilsesquioxanes form hard, robust films.The cross-linked network provides rigidity, while the ethane bridge imparts flexibility, preventing brittleness. Essential for coatings and dielectrics.[15]
Porosity & Surface Area PMOs can exhibit surface areas > 800 m²/g and uniform pore diameters from 2 to 15 nm.High surface area is critical for catalysis and adsorption. Tunable pore size is key for selective separation in membranes.[7][16]
Dielectric Constant (k) Can be fabricated into films with low k-values (typically < 3.0), which can be further reduced by introducing porosity.The replacement of polar Si-O bonds with less polar Si-CH₂-CH₂-Si linkages lowers the dielectric constant, insulating microelectronic components.[15]
Hydrophobicity The ethane groups lend a hydrophobic character to the material surface.This property is advantageous for separating water from organic solvents and can improve the stability of catalysts in aqueous environments.[9]

Field-Proven Applications

The unique properties of ethane-bridged organosilicas have led to their successful implementation in several high-technology fields.

Gas and Liquid Separation Membranes

BTESE-derived organosilica membranes have demonstrated exceptional performance in gas and liquid separations.[5] The sol-gel process allows for the creation of a microporous amorphous network with pore sizes below 1 nm.[16]

  • Mechanism of Separation: The separation is based on molecular sieving. The precisely controlled pore size, a direct result of the cross-linking of the ethane-bridged precursor, allows smaller molecules (like H₂ or He) to pass through while blocking larger ones (like N₂, CH₄, or CF₄).[6]

  • Causality in Synthesis: The performance of these membranes is highly sensitive to the acid molar ratio used during sol preparation. An optimal ratio leads to a high concentration of silanol groups in the gel, which upon firing, condense to form a network with a large number of very small, selective pores.[5][6]

  • Application: These membranes are highly promising for hydrogen purification, a critical process in clean energy technologies. They have also been explored for reverse osmosis applications, such as the desalination of water.[17]

Low-k Dielectrics for Microelectronics

In integrated circuits, insulating layers (interlayer dielectrics or ILDs) are needed to prevent electrical "crosstalk" between adjacent copper wires. As transistors shrink, the demands on these ILDs increase. Materials derived from ethane-bridged precursors are excellent candidates for this application.

  • Why they work: The Si-CH₂-CH₂-Si structure has a lower polarizability than the traditional SiO₂, which inherently lowers the dielectric constant (k).[15] Furthermore, the sol-gel process can be adapted for chemical vapor deposition (CVD) to create porous films, which further reduces the k-value by incorporating air (k≈1) into the material.

  • Advantage over alternatives: These materials offer a superior balance of a low dielectric constant and good mechanical hardness compared to purely organic polymers, which is critical for surviving the complex multi-step chip manufacturing process.[15]

Thermal Insulation

Ethylene-bridged polysilsesquioxane (EBPSQ) films have shown excellent properties as thermal insulators.[14]

  • Mechanism: The bridged structure is thought to create inherent porosity within the polymer matrix, which reduces thermal conductivity.[14] This effect can be dramatically enhanced by creating composite films that incorporate hollow silica particles (HSPs) into the EBPSQ matrix. The hollow cavities within the HSPs provide an additional barrier to heat transfer.

  • Fabrication Insight: A simple mixing and heating process can be used to create these hybrid films. The EBPSQ acts as a thermally stable, nonflammable binder for the HSPs, resulting in a robust insulating material.[18]

Catalysis and Adsorption

The ability to functionalize the ethane-bridged PMO framework opens up a vast range of applications in catalysis and environmental remediation.

  • Solid Acid/Base Catalysts: By co-condensing BTESE with silanes bearing sulfonic acid or amine groups, solid catalysts can be created. The high surface area of the PMO structure ensures that the catalytic sites are highly accessible to reactants.[11][12]

  • Metal Nanoparticle Supports: The functional groups within the PMO channels can be used to anchor and stabilize metal nanoparticles (e.g., Ag, Pt).[10] This prevents the nanoparticles from agglomerating, maintaining their high catalytic activity for a longer duration.

  • Selective Adsorption: Carboxylic acid-functionalized ethane-bridged PMOs have been shown to be effective adsorbents, for instance, in capturing contaminants from solutions.[10][19]

Future Outlook

The field of ethane-bridged organosilicon materials continues to evolve. Current research is focused on creating hierarchical materials with multiple levels of porosity (e.g., both mesopores and macropores) to improve mass transport in catalytic applications.[3] Additionally, the synthesis of highly complex, crystalline-like PMOs and their use as precursors for novel ceramic materials, such as coesite nanocrystals under extreme pressure, highlight the expanding potential of these versatile building blocks.[20][21] The continued development of new functionalization strategies and a deeper understanding of the structure-property relationships will undoubtedly unlock even more advanced applications in the years to come.

References

  • Fiorilli, S., Camarota, B., Perrachon, D., Bruzzoniti, M. C., Garrone, E., & Onida, B. (2009). Direct synthesis of large-pore ethane-bridged mesoporous organosilica functionalized with carboxylic groups. Chemical Communications, (32), 4402–4404. [Link]

  • Kao, H. M., Lin, Y. C., Lee, D. H., & Lee, B. T. (2014). Ethane-bridged periodic mesoporous organosilicas functionalized with high loadings of carboxylic acid groups: synthesis, bifunctionalization, and fabrication of metal nanoparticles. Chemistry - A European Journal, 20(3), 894–903. [Link]

  • Fiorilli, S., Camarota, B., Perrachon, D., Bruzzoniti, M. C., Garrone, E., & Onida, B. (2009). Direct synthesis of large-pore ethane-bridged mesoporous organosilica functionalized with carboxylic groups. Chemical Communications. [Link]

  • Van der Voort, P., Benjelloun, M., & Vansant, E. F. (2013). Influence of Synthesis Conditions on Properties of Ethane-Bridged Periodic Mesoporous Organosilica Materials as Revealed by Spin-Probe EPR. The Journal of Physical Chemistry C, 117(44), 22990–23000. [Link]

  • Mohanty, P., & Landskron, K. (2009). Ultrafast Sonochemical Synthesis of Methane and Ethane Bridged Periodic Mesoporous Organosilicas. Langmuir, 25(20), 12267–12272. [Link]

  • Liang, Z., Mohanty, P., Fei, Y., & Landskron, K. (2010). Synthesis of coesite nanocrystals from ethane bridged periodic mesoporous organosilica at low temperature and extreme pressure. Chemical Communications, 46(46), 8815–8817. [Link]

  • Wahab, M. A., Kim, I., & Ha, C. S. (2004). Bridged amine-functionalized mesoporous organosilica materials from 1,2-bis(triethoxysilyl)ethane and bis[(3-trimethoxysilyl)propyl]amine. Microporous and Mesoporous Materials, 69(1-2), 19–27. [Link]

  • Umemura, T., Tsuru, T., & Kanezashi, M. (2018). Bis(triethoxysilyl)ethane (BTESE)-derived silica membranes: pore formation mechanism and gas permeation properties. Journal of Sol-Gel Science and Technology, 86(1), 63–72. [Link]

  • Fiorilli, S., Onida, B., & Garrone, E. (2009). Direct synthesis of large-pore ethane-bridged mesoporous organosilica functionalized with carboxylic groups. ResearchGate. [Link]

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  • Zhang, H., et al. (2021). Tuning the microstructure of organosilica membranes with improved gas permselectivity via the co-polymerization of 1,2-bis(triethoxysilyl)ethane and 1,2-bis(triethoxysilyl)methane. International Journal of Hydrogen Energy. [Link]

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Exploratory

Introduction: The Critical Role of Precursor Stability in Advanced Materials

An In-Depth Technical Guide to the Thermodynamic Stability of Bridged Aminosilane Precursors In the relentless pursuit of miniaturization and enhanced performance in semiconductor manufacturing and advanced materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Bridged Aminosilane Precursors

In the relentless pursuit of miniaturization and enhanced performance in semiconductor manufacturing and advanced materials science, the quality of thin films deposited via processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) is paramount. The choice of chemical precursor is a decisive factor, and among the most promising candidates are aminosilanes, valued for their reactivity and chlorine-free nature.[1] This guide focuses on a specific, structurally sophisticated subclass: bridged aminosilanes . These molecules, which include cyclic and polycyclic structures like cyclosilazanes, contain silicon-nitrogen (Si-N) bonds within a constrained ring system.

This bridged architecture offers unique advantages in controlling film properties but also introduces complexities related to thermodynamic stability. A precursor's stability dictates its shelf-life, vaporization behavior, and decomposition pathways on the substrate surface. An unstable precursor may decompose prematurely in the delivery lines, leading to process drift and particle contamination. Conversely, an overly stable precursor may require impractically high temperatures for reaction, limiting its application. Understanding and quantifying the thermodynamic stability of these bridged precursors is therefore not an academic exercise, but a fundamental requirement for developing robust and reproducible deposition processes.

This technical guide provides researchers, process engineers, and drug development professionals with a foundational understanding of the factors governing the stability of bridged aminosilanes, methodologies for its assessment, and the causal links between molecular structure and thermal behavior.

Section 1: Core Principles of Thermodynamic Stability

The stability of a chemical compound can be viewed through two lenses: kinetic and thermodynamic. While often related, they are distinct concepts.

  • Kinetic Stability refers to the rate at which a compound decomposes. A kinetically stable molecule may have a thermodynamically favorable decomposition pathway, but the activation energy barrier is so high that the reaction proceeds very slowly under given conditions.

  • Thermodynamic Stability relates to the change in Gibbs Free Energy (ΔG) associated with a compound's decomposition. A compound is thermodynamically unstable if its decomposition products have a lower ΔG. The process is spontaneous if ΔG is negative.

The stability of bridged aminosilanes is fundamentally governed by the strength of their covalent bonds and the inherent strain within their molecular architecture.

Bond Dissociation Enthalpy (BDE)

The primary factor contributing to a molecule's stability is the strength of its chemical bonds. Bond Dissociation Enthalpy (BDE) is the standard enthalpy change when a bond is cleaved homolytically, forming two radical species.[2] For an aminosilane, the key bonds of interest are Si-N, Si-C, Si-H, N-H, and C-H.

The Si-N bond is moderately strong, with BDE values that can be influenced by substituents. For instance, data shows that Me₃Si substituent groups can have a significant strengthening effect on adjacent bonds.[3] However, these bonds are susceptible to cleavage, which often initiates the decomposition cascade. A higher BDE for the Si-N bond generally correlates with greater thermal stability.

The Impact of Ring Strain

Unlike their linear counterparts, bridged and cyclic aminosilanes possess ring strain , a form of instability arising from the deviation of bond angles from their ideal values.[4] This strain is a combination of:

  • Angle Strain (Baeyer Strain): Deviation from ideal sp³ bond angles (approx. 109.5°). Small rings, such as three- or four-membered cyclosilazanes, force the Si-N-Si and N-Si-N bond angles into highly acute configurations, storing significant potential energy.[5]

  • Torsional Strain (Pitzer Strain): Eclipsing interactions between bonds on adjacent atoms.

  • Transannular Strain (Prelog Strain): Steric repulsion between atoms across the ring.

This stored potential energy makes the molecule more reactive and lowers its overall thermodynamic stability. The energy "cost" of closing the ring effectively weakens the bonds within it, making them more susceptible to thermal cleavage.[6][7] Consequently, the decomposition of a strained ring is often thermodynamically more favorable than that of a comparable linear analogue.

G

Section 2: Decomposition Pathways and Mechanisms

The thermal decomposition of bridged aminosilanes can proceed through several pathways, often in competition. The dominant mechanism is dictated by the precursor's structure and the process conditions (temperature, pressure, surface chemistry).

Radical Mechanisms

Homolytic cleavage of the weakest bond is a common initiation step, particularly at higher temperatures. For many aminosilanes, this involves the breaking of an Si-N, N-C, or Si-C bond to form radical species.[8] These highly reactive radicals can then initiate chain reactions. For example, the decomposition of hexamethyldisilazane (HMDSZ) on hot metal filaments is initiated by the formation of methyl radicals.[8]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Precursor R₂N-SiR'₃ Radicals R₂N• + •SiR'₃ Precursor->Radicals Δ (Heat) P1 •SiR'₃ + R₂N-SiR'₃ P2 R'₃Si-SiR'₃ + R₂N• P1->P2 H-abstraction or Group Transfer T1 R₂N• + •SiR'₃ T2 R₂N-SiR'₃ T1->T2 Recombination

Concerted Intramolecular Elimination

In precursors containing Si-H or C-H bonds beta to the Si-N bond, concerted elimination reactions can occur. These reactions proceed through a cyclic transition state, avoiding the formation of high-energy radical intermediates. The formation of stable small molecules like H₂, methane, or alkenes provides a strong thermodynamic driving force. For example, the decomposition of some primary alkylamines on silicon surfaces is known to produce imines and H₂ via a concerted β-elimination.[4]

Ring-Opening and Rearrangement

For bridged precursors, a primary decomposition route involves the initial cleavage of a strained Si-N bond within the ring. This ring-opening can be followed by a variety of subsequent reactions. For cyclosilazanes, this can lead to the formation of reactive intermediates like 1,1-dimethylsilanimine ((CH₃)₂Si=NH), which can then undergo further reactions such as cycloaddition.[8] Rearrangement of cyclosilazanes is often the first step in their polymerization to form polysilazanes, which are precursors for ceramic materials.[9]

Section 3: Experimental Assessment of Thermal Stability

Accurate assessment of thermal stability requires rigorous experimental techniques. Given that many aminosilane precursors are air- and moisture-sensitive, proper handling is critical for obtaining meaningful data.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is the primary technique for determining decomposition temperatures.

Self-Validating Protocol for TGA of Air-Sensitive Aminosilanes:

  • Instrument Preparation:

    • Ensure the TGA is clean, particularly the furnace, to prevent cross-contamination. A "burn-out" cycle (heating to >900 °C in air) is recommended.[12]

    • Verify weight and temperature calibration using certified standards (e.g., calcium oxalate for weight, Curie point standards for temperature).

    • The entire TGA system, including the autosampler, should ideally be housed within an inert-atmosphere glovebox (e.g., Argon) to prevent any exposure of the sample to air or moisture.[10]

  • Sample Preparation (Inside a Glovebox):

    • Use a crucible appropriate for the sample (e.g., alumina). Do not use platinum if it can react with the sample or its decomposition products.

    • Tare the crucible on the TGA balance under the same purge gas conditions as the experiment.

    • Load a representative sample of 5-10 mg into the crucible.[13] A smaller mass minimizes thermal gradients, while a larger mass improves the accuracy of weight-loss measurements. Consistency in sample mass (e.g., within ±10%) is crucial for comparing different materials.[11]

  • Experimental Setup:

    • Purge Gas: Use a high-purity inert gas (e.g., Nitrogen or Argon) at a consistent flow rate (e.g., 50 mL/min) for both the balance and the sample.[14]

    • Heating Rate: A standard heating rate is 10 °C/min.[15] This rate offers a good balance between resolution and experiment time. Slower rates can improve resolution of sequential decomposition events, while faster rates may shift decomposition temperatures higher.

    • Temperature Program:

      • Start with an isothermal hold at a low temperature (e.g., 30-40 °C) for 5-10 minutes to allow the system to equilibrate.

      • Ramp the temperature at the chosen rate (e.g., 10 °C/min) to a final temperature well above the final decomposition event (e.g., 800-1000 °C).

      • Include a final isothermal hold if desired.

  • Data Analysis & Interpretation:

    • Onset Temperature (T_onset): The temperature at which decomposition begins, often determined by the intersection of the baseline tangent and the tangent of the decomposition step.

    • Tₓ (e.g., T₅, T₅₀): The temperature at which x% of the initial sample mass has been lost. This provides a quantitative point of comparison.

    • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the ceramic yield for preceramic polymers.[16]

G C C D D C->D

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It provides information on transition temperatures (melting, crystallization) and the enthalpy (exotherm or endotherm) of decomposition. A strong exotherm during decomposition signals a significant safety hazard.

Self-Validating Protocol for DSC of Air-Sensitive Aminosilanes:

  • Instrument Preparation:

    • Ensure temperature and enthalpy calibrations are current using certified standards (e.g., indium).

    • The instrument should be purged with a high-purity inert gas.

  • Sample Preparation (Inside a Glovebox):

    • Crucible Selection: For volatile or reactive liquids, high-pressure sealed crucibles (e.g., gold-plated stainless steel) are mandatory to prevent sample loss and protect the instrument.[17][18] For solids, hermetically sealed aluminum pans may be sufficient if no reaction with aluminum is expected.

    • Place the empty crucible and lid on the balance and tare.

    • Add a small amount of sample (typically 5-20 mg) to the crucible.[17]

    • Hermetically seal the crucible using a press. A proper seal is critical for data quality and safety.

  • Experimental Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Temperature Program: The program is similar to TGA: an initial equilibration, a linear temperature ramp (e.g., 10 K/min), and a final hold.[17] The final temperature should be chosen based on prior TGA data to avoid exceeding the pressure limits of the crucible.

    • Purge Gas: Maintain a constant inert gas purge throughout the experiment.

  • Data Analysis & Interpretation:

    • Onset of Exotherm: The temperature at which the decomposition exotherm begins. This is a critical parameter for process safety assessment.

    • Peak Maximum: The temperature of the maximum rate of heat release.

    • Enthalpy of Decomposition (ΔH_d): The integrated area of the exothermic peak, quantified in J/g. A large ΔH_d indicates a highly energetic decomposition.

Coupled TGA-Mass Spectrometry (TGA-MS)

To understand the decomposition mechanism, it is essential to identify the gaseous species evolved during heating. Coupling the outlet of the TGA to a mass spectrometer (MS) allows for real-time analysis of the decomposition products.[14][16]

As the sample loses mass in the TGA, the evolved gas is transferred via a heated capillary to the MS, which provides mass-to-charge (m/z) data for the fragments. This allows for the identification of products like ammonia (m/z 17), methane (m/z 16), H₂ (m/z 2), and larger silyl or amine fragments.[14][19] This information is invaluable for confirming proposed decomposition pathways.

Section 4: Data Analysis & Comparative Case Studies

The molecular structure of an aminosilane precursor has a profound impact on its thermal stability. While specific data for complex bridged systems is often proprietary, we can infer trends from studies on related cyclic and acyclic compounds.

Precursor TypeSpecific ExampleKey Structural FeaturesTypical Decomposition Onset (°C)Notes
Acyclic Tris(amino) Tris(dimethylamino)silane (TDMAS)Low steric hindrance, three reactive Si-N bonds~160-300[1]Lower stability due to multiple reactive sites and less steric protection.
Acyclic Bis(amino) Bis(tert-butylamino)silane (BTBAS)Bulky tert-butyl groups provide steric shielding>300[1]The steric hindrance enhances thermal stability compared to less hindered analogues.
Cyclic Silazane HexamethylcyclotrisilazaneSix-membered ring, moderate ring strain>350Ring structure provides some stability, but decomposition can be complex, often leading to polymerization.[9]
Strained Cyclic 1,1,3,3-tetramethylcyclodisilazaneFour-membered ring, high angle strainLower than 6-membered ringsHigh ring strain significantly lowers the decomposition temperature. Decomposition often proceeds via ring-opening.[8]

Note: Decomposition temperatures are highly dependent on the experimental conditions (heating rate, atmosphere, etc.) and should be used for comparative purposes.

Causality and Insights:

  • Steric Hindrance is Key: The comparison between TDMAS and BTBAS clearly demonstrates that bulky alkyl groups on the nitrogen atom (like tert-butyl) effectively shield the reactive Si-N core, increasing the energy required for decomposition and thus enhancing thermal stability.[1]

  • Number of Ligands: Increasing the number of amino ligands from two (bis) to three (tris) can decrease stability by providing more potential reaction pathways, although this is also coupled with the steric properties of those ligands.

  • Ring Strain as a Destabilizing Force: As predicted by thermodynamic principles, higher ring strain leads to lower thermal stability. Four-membered cyclodisilazanes are significantly less stable than their six-membered cyclotrisilazane counterparts due to severe angle strain.[5][8] This stored energy provides a thermodynamic driving force for ring-opening reactions at lower temperatures.

Conclusion and Outlook

The thermodynamic stability of bridged aminosilane precursors is a complex interplay of bond enthalpies, steric effects, and, most critically, ring strain. While the bridged architecture can provide desirable film properties, the inherent strain often lowers the thermal stability compared to acyclic analogues. This makes a thorough experimental evaluation essential for any new precursor.

For researchers and drug development professionals, a systematic approach is crucial.

  • Predictive Assessment: Analyze the molecular structure. Precursors with high ring strain (e.g., four-membered rings) or minimal steric shielding are likely to have lower decomposition temperatures.

  • Rigorous Experimental Validation: Employ TGA as the primary tool to determine the processing window. For any precursor showing significant mass loss below the desired process temperature, DSC is critical to quantify the exothermic hazard.

  • Mechanistic Understanding: Use TGA-MS to identify decomposition byproducts, which provides crucial insight into the reaction mechanism and potential for film contamination.

By integrating fundamental thermodynamic principles with rigorous, self-validating experimental protocols, scientists can confidently select, handle, and implement these advanced precursors to drive innovation in materials science and beyond.

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  • O'Neill, M. L., et al. (2011). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. ECS Transactions, 41(2), 253-262. [Link]

  • Xiao, M., et al. (2016). Amino(iodo)silane precursors for ald/cvd silicon-containing film applications and methods of using the same. U.S.
  • Michigan State University Department of Chemistry. (n.d.). Bond Energies. Retrieved from [Link]

  • Chang, Y.-C., et al. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters, 25(39), 7176-7180. [Link]

  • Askes, S. H. C., et al. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. Langmuir, 33(7), 1734-1743. [Link]

  • Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]

  • Huang, L., et al. (2017). Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO2 thin films. RSC Advances, 7(36), 22435-22442. [Link]

  • Sarpong, R., & Tantillo, D. J. (2016). A Case for Bond‐Network Analysis in the Synthesis of Bridged Polycyclic Complex Molecules: Hetidine and Hetisine Diterpenoid Alkaloids. Israel Journal of Chemistry, 56(5), 335-344. [Link]

  • Chitnis, S. S., et al. (2017). Influence of Ring Strain and Bond Polarization on the Reactivity of Strained Inorganic Rings. Journal of the American Chemical Society, 139(38), 13542-13551. [Link]

  • da Silva, G. P. F., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. New Journal of Chemistry, 47(34), 16010-16017. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of 1,2-bis[(dimethylamino)dimethylsilyl]ethane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 1,2-bis[(dimethylamino)dimethylsilyl]ethane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging its unique chemical properties.

A Note on Nomenclature: The topic of this guide is 1,2-bis[(dimethylamino)dimethylsilyl]ethane (CAS Number: 91166-50-6). While the initial query referred to "1,2-(Trisdimethylaminosilyl)ethane," the prevalent compound in chemical literature and commercial availability is the former. This guide will focus on the well-documented 1,2-bis[(dimethylamino)dimethylsilyl]ethane.

Core Molecular and Physical Properties

1,2-Bis[(dimethylamino)dimethylsilyl]ethane is a colorless liquid with a chemical structure that lends itself to a variety of applications.[1][2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C10H28N2Si2[1][2][3]
Molecular Weight 232.51 g/mol , 232.52 g/mol [1]
Density 0.824 g/mL at 25 °C, 0.84 g/mL[1][4][5][6]
Boiling Point 101-103 °C at 13 mmHg[1][4][5][6]
Refractive Index n20/D 1.446, n20D 1.44[1][4][5][6]
Flash Point 13 °C (55.4 °F) - closed cup
Appearance Colorless clear liquid[1][2][3]
CAS Number 91166-50-6
Molecular Structure Visualization

The structure of 1,2-bis[(dimethylamino)dimethylsilyl]ethane is characterized by a central ethane bridge connecting two silicon atoms, each of which is bonded to two methyl groups and one dimethylamino group.

Caption: Molecular structure of 1,2-bis[(dimethylamino)dimethylsilyl]ethane.

Synthesis and Purification

The synthesis of 1,2-bis[(dimethylamino)dimethylsilyl]ethane is a straightforward nucleophilic substitution reaction. The process involves treating commercially available 1,2-bis(chlorodimethylsilyl)ethane with dimethylamine.[4]

Experimental Protocol: Synthesis

Objective: To synthesize 1,2-bis[(dimethylamino)dimethylsilyl]ethane in high yield.

Materials:

  • 1,2-Bis(chlorodimethylsilyl)ethane

  • Dimethylamine (5 equivalents)

  • Anhydrous diethyl ether

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 1,2-bis(chlorodimethylsilyl)ethane in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of dimethylamine (5 equivalents) in diethyl ether to the stirred solution via the dropping funnel over a period of 1 hour. The excess dimethylamine ensures the complete reaction of the starting material and neutralizes the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 5 hours.[4]

  • The reaction produces a precipitate of dimethylammonium chloride.

  • Filter the mixture under an inert atmosphere to remove the salt.

  • The filtrate, containing the desired product, can then be purified.

Purification: The product can be purified by vacuum distillation.[4] This step is crucial to remove any unreacted starting materials and the solvent, yielding the final product as a colorless liquid.[4]

Key Applications in Research and Development

1,2-Bis[(dimethylamino)dimethylsilyl]ethane is a valuable reagent in organosilicon chemistry with several key applications.[1][3]

Protecting Group for Primary Amines

A primary application of this compound is in the protection of primary amines, particularly aromatic amines with lower pKa values.[4][6] It reacts with primary amines to form a stable tetramethyldisilylazacyclopentane adduct, also known as a "Stabase" adduct.[4][6]

Causality of Experimental Choice: The formation of this five-membered ring structure is entropically favored and provides a robust protecting group that is stable to basic conditions.[4][6] The ease of its formation and subsequent cleavage makes it an attractive choice for multi-step organic syntheses.

Start Primary Amine + 1,2-bis[(dimethylamino)dimethylsilyl]ethane Reaction Heating with ZnI2 catalyst Start->Reaction Protected Stabase Adduct (Protected Amine) Reaction->Protected Cleavage Methanol and p-toluenesulfonic acid Protected->Cleavage End Deprotected Primary Amine Cleavage->End

Caption: Workflow for the protection and deprotection of primary amines.

Experimental Protocol: Protection of a Primary Aromatic Amine

Objective: To protect a primary aromatic amine using 1,2-bis[(dimethylamino)dimethylsilyl]ethane.

Materials:

  • 1,2-Bis[(dimethylamino)dimethylsilyl]ethane

  • Substituted aniline (equimolar amount)

  • Zinc iodide (0.5 mol%)

  • Nitrogen gas supply

Procedure:

  • Combine equimolar amounts of 1,2-bis[(dimethylamino)dimethylsilyl]ethane and the substituted aniline in a reaction vessel.

  • Add zinc iodide (0.5 mol%) as a catalyst.

  • Heat the mixture to 140 °C under a slow stream of nitrogen for 5 hours.[4][6] The nitrogen stream helps to remove the dimethylamine byproduct, driving the reaction to completion.

  • The resulting product can often be purified by vacuum distillation.[4][6]

Experimental Protocol: Deprotection of the Stabase Adduct

Objective: To cleave the Stabase adduct and regenerate the primary amine.

Materials:

  • Stabase-protected amine

  • Anhydrous diethyl ether

  • Methanol (2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.2 mol%)

Procedure:

  • Dissolve the Stabase adduct in anhydrous diethyl ether.

  • Add methanol (2 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mol%).[4][6]

  • Stir the reaction mixture at room temperature until the cleavage is complete (monitored by TLC or GC).

  • The deprotected primary amine can then be isolated using standard workup procedures.

Precursor to Other Reagents

1,2-Bis[(dimethylamino)dimethylsilyl]ethane also serves as a precursor for other useful reagents, such as tetramethyldisilylthiacyclopentane, which is a sulfur transfer reagent.[4][6]

Applications in Materials Science

This compound is utilized as a crosslinking agent in the production of silicone-based polymers, enhancing their thermal and mechanical stability.[7] Its dual silylamine structure allows for efficient coupling in specialty elastomers and resins.[7] It is also used in high-performance sealants and coatings that require resistance to extreme temperatures and environmental degradation.[3][7] Furthermore, it serves as a precursor in the synthesis of functional siloxane materials for the electronics and aerospace industries.[7] In nanotechnology, it is used in the creation of nanomaterials with applications in electronics, energy storage, and environmental remediation.[1][3]

Safety and Handling

1,2-Bis[(dimethylamino)dimethylsilyl]ethane is a flammable and corrosive liquid that requires careful handling.

  • Flammability: It has a low flash point and its vapors can form explosive mixtures with air.[6] It should be kept away from open flames, sparks, and hot surfaces.[8][9]

  • Corrosivity: The compound is corrosive and can cause severe skin and eye burns.[8]

  • Toxicity: It is harmful if swallowed or inhaled.[8]

Recommended Personal Protective Equipment (PPE):

  • Faceshields and goggles

  • Chemically resistant gloves

  • A respirator with a suitable filter (e.g., type ABEK (EN14387))

Handling and Storage:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

  • Ground all equipment to prevent static discharge.[8][9]

Conclusion

1,2-Bis[(dimethylamino)dimethylsilyl]ethane is a versatile and valuable reagent with important applications in synthetic organic chemistry and materials science. Its utility as a protecting group for primary amines and as a crosslinking agent in polymers makes it a key compound for researchers and developers. Understanding its properties, synthesis, and safe handling procedures is essential for its effective and responsible use.

References

  • 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE Seven Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

  • 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE CAS#: 91166-50-6 • ChemWhat. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Bio-Rad. (2010, September 16). Retrieved from [Link]

  • SIT8714.1 TRIS(DIMETHYLAMINO)SILANE - Gelest, Inc. (n.d.). Retrieved from [Link]

  • Synthesis method of bis (diethylamino) silane. (n.d.). Google Patents.
  • 1,2-BIS(TRIETHOXYSILYL)ETHANE - Gelest, Inc. (n.d.). Retrieved from [Link]

  • 1,2-Bis[(dimethylamino)dimethylsilyl]ethane - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 1,2-BIS(DIMETHYLAMINO)- ETHANE HAZARD SUMMARY. (2000, April). NJ.gov. Retrieved from [Link]

  • Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. (2025, August 9). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Reactivity Profile of 1,2-Bis[tris(dimethylamino)silyl]ethane

Advanced Kinetics, Steric Considerations, and Application Protocols Part 1: Executive Summary & Molecular Architecture 1,2-Bis[tris(dimethylamino)silyl]ethane (often abbreviated in industrial contexts as a "bridged hexak...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Kinetics, Steric Considerations, and Application Protocols

Part 1: Executive Summary & Molecular Architecture

1,2-Bis[tris(dimethylamino)silyl]ethane (often abbreviated in industrial contexts as a "bridged hexakis-aminosilane") represents a specialized class of organosilicon precursors. Unlike simple aminosilanes like Tris(dimethylamino)silane (TDMAS), this molecule features a hyper-functionalized structure: two silicon centers linked by a robust ethylene bridge (


), with each silicon atom saturated by three dimethylamino ligands (

).

Target Audience Relevance:

  • Materials Scientists: For the deposition of low-k SiCN (silicon carbonitride) films where the ethylene bridge preserves carbon content.

  • Synthetic Chemists: As a bulky, bifunctional silylating agent capable of unique cross-coupling or protection strategies.

  • Process Engineers: Understanding the volatility and thermal stability limits for ALD/CVD delivery.

Molecular Specifications (CAS 20248-45-7)
PropertySpecification
Formula

Molecular Weight 348.68 g/mol
Bond Focus Si-N (Labile, Reactive) vs. Si-C (Stable Bridge)
Key Hazard Water Reactive (Releases Dimethylamine)
Physical State Liquid (High Boiling Point relative to TDMAS)
Part 2: Core Reactivity Mechanisms (The "Why" and "How")

The utility of this molecule is defined by the dichotomy between its labile Si-N bonds and its robust Si-C-C-Si backbone .

1. Nucleophilic Substitution at Silicon (

-Si)

The primary mode of reactivity for the Si-N bond is nucleophilic attack. Unlike carbon, silicon is hypervalent-capable, allowing it to form a pentacoordinate transition state.

  • Mechanism: A nucleophile (Nu:), such as water (

    
    ) or a surface amine (
    
    
    
    ), attacks the silicon center.
  • Steric Constraint: In 1,2-Bis[tris(dimethylamino)silyl]ethane, the silicon is sterically crowded by three

    
     groups and the ethyl bridge. This raises the activation energy for the initial attack compared to smaller silanes, requiring higher process temperatures or more aggressive nucleophiles (plasma activation).
    
  • Leaving Group: The dimethylamino group (

    
    ) is a good leaving group, rapidly protonating to form volatile dimethylamine (
    
    
    
    ).
2. Hydrolysis (Moisture Sensitivity)

The Si-N bond is thermodynamically unstable toward hydrolysis.



  • Implication: Trace moisture in carrier gases (

    
    , Ar) will cause immediate polymerization, forming siloxanes (
    
    
    
    ) and clogging delivery lines. The reaction is exothermic and violent.
3. Transamination (ALD Surface Reaction)

In Atomic Layer Deposition (ALD), the precursor reacts with surface functional groups.



  • Selectivity: The bulky nature of the precursor promotes "self-limiting" growth. Once one large molecule adsorbs, it sterically blocks neighbors, preventing multilayer growth (the "steric shield" effect).

4. Thermal Stability of the Bridge

The ethylene bridge (


) is significantly more stable than the Si-N bonds.
  • Thermolysis Window: The Si-N bonds typically degrade/react < 400°C. The Si-C bridge remains intact up to > 500°C.

  • Result: This allows the deposition of films that retain the carbon bridge, lowering the dielectric constant (k-value) and increasing mechanical elasticity.

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the competing pathways for the precursor: desired surface adsorption (ALD) versus parasitic hydrolysis.

ReactivityPathways Precursor 1,2-Bis[tris(dimethylamino)silyl]ethane (Precursor) Transition Pentacoordinate Transition State Precursor->Transition Nucleophilic Attack Moisture Trace H2O (Contaminant) Moisture->Transition Hydrolysis Path Surface Substrate Surface (-OH or -NH2) Surface->Transition ALD Path Siloxane Siloxane Polymer (Particle Defect) Transition->Siloxane If H2O present Film SiCN Film (Desired Product) Transition->Film Surface Saturation Byproduct Dimethylamine (Volatile Gas) Transition->Byproduct Elimination

Figure 1: Mechanistic divergence between desired ALD surface functionalization and parasitic hydrolysis.

Part 4: Experimental Protocols & Handling

Safety Warning: This compound reacts violently with water.[1][2] All manipulations must occur under an inert atmosphere (Glovebox or Schlenk line).

Protocol A: Precursor Delivery Validation (Bubbler Setup)

Before running a deposition or synthesis, validate the precursor integrity.

  • Inert Gas Purge: Ensure the stainless steel bubbler is purged with

    
     (99.9999% purity) for >12 hours to remove adsorbed moisture from steel walls.
    
  • Temperature Control: Heat the bubbler to 80°C - 100°C . Due to the high molecular weight (348 g/mol ), the vapor pressure is low.

    • Note: Do not exceed 140°C in the bubbler to avoid premature thermal decomposition of the amine ligands.

  • Line Heating: Heat all delivery lines to

    
     to prevent condensation.
    
  • Verification: Use RGA (Residual Gas Analysis) to detect the parent peak (or fragments minus

    
    ). If a peak at 45 amu (
    
    
    
    ) is high before the valve opens, the precursor has hydrolyzed in the bottle.
Protocol B: Silylation in Organic Synthesis (Translational Chemistry)

For researchers using this as a reagent to cross-link diols or protect amines:

  • Solvent System: Anhydrous Toluene or DCM. (Avoid protic solvents).

  • Stoichiometry: Use 0.55 equivalents of silane per equivalent of diol (slight excess).

  • Catalyst: No catalyst is usually required for primary alcohols. For secondary alcohols, add 1 mol% Ammonium Iodide (

    
    ) to activate the Si-N bond.
    
  • Workup: Do not use aqueous workup immediately. Remove solvent and byproduct amine under vacuum first.

Part 5: ALD Process Workflow

The following workflow describes a standard cycle for depositing Silicon Carbonitride (SiCN) using this precursor.

ALD_Workflow Start Substrate Loading (300°C - 450°C) PulseA Pulse A: Precursor (Si-N Surface Reaction) Start->PulseA PurgeA Purge: N2/Ar (Remove Byproducts) PulseA->PurgeA Self-Limiting PulseB Pulse B: Co-Reactant (NH3 Plasma or H2) PurgeA->PulseB PurgeB Purge: N2/Ar (Reset Surface) PulseB->PurgeB Surface Activation Loop Repeat Cycles (Target Thickness) PurgeB->Loop Loop->PulseA Next Cycle End Film Characterization (XPS/Ellipsometry) Loop->End Finished

Figure 2: ALD Cycle for SiCN deposition utilizing the self-limiting nature of the aminosilane precursor.

Part 6: References
  • ChemicalBook. (n.d.). 1,2-(Trisdimethylaminosilyl)ethane Product Specifications. Retrieved from

  • Gelest, Inc. (2020). Tris(dimethylamino)silane Technical Data & Reactivity Profile. (Reference for comparable Si-N bond kinetics). Retrieved from

  • Ereztech. (2023). Safety Data Sheet: Aminosilane Precursors. Retrieved from

  • Royal Society of Chemistry. (2016). Reactions in silicon–nitrogen plasma: Mechanisms of Si-N bond formation. Retrieved from

  • ACS Publications. (2009). SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane. Journal of Physical Chemistry C. Retrieved from

Sources

Foundational

Advanced Organosilane Architectures for Next-Gen Silicon Carbonitride (SiCN) Films

Topic: Novel Organosilane Precursors for Silicon Carbonitride (SiCN) Films Content Type: Technical Guide / Whitepaper Audience: Materials Scientists, Process Engineers, and R&D Professionals Executive Summary: The Single...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Organosilane Precursors for Silicon Carbonitride (SiCN) Films Content Type: Technical Guide / Whitepaper Audience: Materials Scientists, Process Engineers, and R&D Professionals

Executive Summary: The Single-Source Revolution

Silicon carbonitride (SiCN) films have transcended their role as mere passivation layers to become critical components in MEMS, copper diffusion barriers, and advanced etch stops. Historically, these films were deposited using hazardous mixtures of silane (


), ammonia (

), and hydrocarbons. This "multi-source" approach, while effective, suffers from safety risks (pyrophoricity) and poor control over stoichiometry.

The field is currently undergoing a paradigm shift toward Single-Source Precursors (SSPs) —complex organosilane molecules that contain pre-formed Si-C and Si-N bonds. By selecting a precursor with a specific molecular architecture, researchers can "print" desired structural units directly into the film, lowering deposition temperatures and tuning properties (hardness vs. dielectric constant) with molecular precision.

This guide analyzes three classes of novel precursors—Phenyl-modified Disilazanes , Cyclic Aminosilanes , and Morpholine-derivatives —and provides a validated protocol for their deployment.

Precursor Chemistry & Selection Strategy[1]

The choice of precursor dictates the film's final "genetics." Unlike simple silanes, these bulky molecules fragment in specific patterns within a plasma.

The Novel Candidates

While Hexamethyldisilazane (HMDS) is the industry workhorse, it often yields carbon-rich, soft polymer-like films unless processed at high energy. The following novel precursors offer superior control:

  • Bis(trimethylsilyl)phenylamine (BTMSPA):

    • Structure: A disilazane backbone with a bulky phenyl group attached to the nitrogen.[1]

    • Advantage:[2][3][4][5][6] The phenyl ring adds thermal stability and introduces microporosity upon annealing (via "porogen-like" behavior), ideal for low-k dielectric applications. It favors Si-C bond retention.

  • Tris(dimethylamino)silane (TDMAS):

    • Structure: A central silicon atom bonded to three dimethylamino groups.

    • Advantage:[2][3][4][5][6] High nitrogen content. Unlike disilazanes, TDMAS favors the formation of Si-N networks, resulting in harder, more ceramic-like films at lower temperatures.

  • 4-(Trimethylsilyl)morpholine (TMSM):

    • Structure: A cyclic morpholine ring attached to a trimethylsilyl group.[7]

    • Advantage:[2][3][4][5][6] A unique precursor for SiCNO (oxycarbonitride) films.[7] The morpholine ring introduces oxygen in a controlled manner, allowing for bandgap tuning (2.0 – 4.6 eV).

Comparative Technical Data
PrecursorFormulaVapor PressurePrimary Bond TypesTarget Application
HMDS (Baseline)

20 mmHg @ 20°CSi-C, Si-N-SiGeneral Passivation
BTMSPA

Low (Req. Heating)Si-C (Aromatic), Si-NLow-k Dielectrics, High-Temp Barriers
TDMAS

~12 mmHg @ 25°CSi-N (Dominant)High-Hardness Coatings, Etch Stops
TMSM

ModerateSi-C, Si-O, C-NTunable Optical Coatings (SiCNO)

Mechanistic Pathways: From Molecule to Material

Understanding the fragmentation pathway is crucial for process control. In Plasma Enhanced CVD (PECVD), we aim for "soft fragmentation"—breaking peripheral bonds to allow cross-linking while preserving the core Si-C-N skeleton.

Fragmentation Logic
  • Disilazanes (BTMSPA): The Si-N bond is the pivot. Mild plasma cleaves the methyl groups (

    
    ), creating radical sites for cross-linking. The phenyl ring often remains intact at low power (<50W), preserving porosity.
    
  • Aminosilanes (TDMAS): The Si-N bond is weaker than the C-N bond within the amino group. However, plasma tends to strip the entire

    
     ligand or cleave the N-C bond, leading to a nitrogen-rich silicon network.
    

DepositionMechanism Precursor Precursor Vapor (e.g., BTMSPA) Plasma Plasma Activation (e.g., 20-50W RF) Precursor->Plasma Frag1 Primary Fragmentation (Methyl Abstraction) Plasma->Frag1 Soft Ionization Frag2 Secondary Fragmentation (Si-N Cleavage) Plasma->Frag2 Hard Impact Adsorption Surface Adsorption (Physisorption) Frag1->Adsorption Frag2->Adsorption Crosslink Cross-linking (Radical Recombination) Adsorption->Crosslink Film_Poly Polymer-like SiCN:H (Low T, Low Power) Crosslink->Film_Poly Retained Organic Groups Film_Ceramic Ceramic SiCN (High T, High Power) Crosslink->Film_Ceramic Loss of Organics

Figure 1: Mechanistic pathway for organosilane deposition. Note the bifurcation between "Polymer-like" and "Ceramic" outcomes based on plasma power.

Strategic Experimental Protocol

This protocol is designed for BTMSPA , as it requires specific handling due to its lower vapor pressure and high boiling point. This is a Liquid Injection PECVD workflow.

Reactor Setup & Precursor Delivery
  • System: PECVD reactor with parallel plate configuration (13.56 MHz RF).

  • Delivery: Liquid Mass Flow Controller (LMFC) coupled with a vaporizer.

  • Carrier Gas: Helium (He) or Argon (Ar). Nitrogen (

    
    ) or Ammonia (
    
    
    
    ) can be added as reactive gases to boost N-content.
Step-by-Step Methodology

Phase 1: Pre-Deposition Conditioning (Self-Validation Step)

  • Substrate Prep: Clean Si(100) wafers with standard RCA clean; finish with dilute HF dip to remove native oxide (ensure hydrophobic surface).

  • Chamber Seasoning: Run a dummy deposition for 10 minutes to coat chamber walls. Why? This prevents "first-wafer effects" where the chamber walls act as a getter for precursor radicals.

  • Leak Back-Check: Pump down to base pressure (

    
     Torr). Rate of rise should be 
    
    
    
    mTorr/min.

Phase 2: Deposition (The "Soft" Plasma Approach)

  • Vaporizer Settings: Set vaporizer temperature to 150°C (BTMSPA has high BP). Ensure lines to the chamber are heated to 160°C to prevent condensation.

  • Flow Initiation:

    • BTMSPA Flow: 0.5 g/min (liquid).

    • Carrier Gas (He): 50 sccm.

    • Reactive Gas (

      
      ): 0 - 20 sccm (Optional: Tune for hardness).
      
  • Pressure Stabilization: Throttle valve to maintain 0.5 Torr . Allow 30s for flow stabilization before striking plasma.

  • Plasma Strike:

    • Power: Start at 20 W (Low Power Regime).

    • Rationale: Low power preserves the phenyl rings and Si-N bonds, creating a "hybrid" organic-inorganic network. High power (>100W) will destroy the organic functionality, resulting in a dense, stressed carbide.

    • Temp: Substrate at 200°C .

  • Monitoring (OES): Use Optical Emission Spectroscopy.[7] Monitor the CN band (388 nm) and SiH band (414 nm) .

    • Validation: A stable CN/SiH intensity ratio indicates steady-state deposition. A spike in H-alpha (656 nm) suggests excessive fragmentation (bad).

Phase 3: Post-Deposition Annealing

  • Purge: Flush with

    
     for 5 mins.
    
  • Anneal: 400°C for 30 mins in

    
     atmosphere.
    
    • Effect: Drives out trapped hydrogen, cross-links unreacted radicals, and stabilizes the dielectric constant (

      
      ).
      

Workflow cluster_monitor In-Situ Validation Start Start: Wafer Load Check Base Pressure Check (<10^-6 Torr) Start->Check Heat Heat Lines/Vaporizer (T > Precursor BP) Check->Heat Flow Stabilize Flow (30s) No Plasma Heat->Flow Strike Plasma Strike (20W) Monitor OES Flow->Strike Dep Deposition Loop Target Thickness Strike->Dep OES OES Signal Check (CN/SiH Ratio) Strike->OES Anneal Thermal Anneal (400°C, N2) Dep->Anneal End Characterization Anneal->End

Figure 2: Experimental workflow for liquid precursor PECVD.

Characterization & Validation Metrics

To confirm the successful synthesis of a novel SiCN film, the following data must be gathered:

  • FTIR Spectroscopy:

    • Look for Si-C (

      
      ) , Si-N (
      
      
      
      )
      , and C-N (
      
      
      )
      peaks.
    • Success Indicator: For BTMSPA, the presence of aromatic C-C ring vibrations (

      
      ) confirms the retention of the phenyl group (if desired for low-k).
      
  • Nanoindentation:

    • Target: Hardness (

      
      ) should be 15–25 GPa  for protective coatings.
      
    • Trend: Increasing

      
       flow or plasma power typically increases 
      
      
      
      but increases film stress.
  • Refractive Index (n):

    • Measured via Ellipsometry at 633 nm.

    • Range: 1.5 (Polymer-like) to 2.2 (Ceramic-like). A value of ~1.8 usually indicates a balanced SiCN stoichiometry.

References

  • Fainer, N. I., et al. (2022). Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained from Novel Precursor. MDPI. Available at: [Link][8][4]

  • Voronkov, M. G., et al. (2012).[1] Tris(diethylamino)silane—A new precursor compound for obtaining layers of silicon carbonitride.[1][9] Glass Physics and Chemistry. Available at: [Link]

  • Sulyaeva, V., et al. (2024). Carbon-Rich Plasma-Deposited Silicon Oxycarbonitride Films Derived from 4-(Trimethylsilyl)morpholine as a Novel Single-Source Precursor. ChemPlusChem. Available at: [Link]

  • Wrobel, A. M., et al. (2011).[1] Remote Hydrogen Microwave Plasma Chemical Vapor Deposition of Amorphous Silicon Carbonitride (a-SiCN) Coatings Derived From Tris(dimethylamino)Silane. Plasma Processes and Polymers.[10][11] Available at: [Link]

  • Kosinova, M. L., et al. (2021). Organosilicon compounds as single-source precursors for SiCN films production. ResearchGate (Review).[4] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: Navigating Aminosilane Precursors for Advanced Thin Films

An in-depth guide to the deposition process parameters for aminosilane precursors, with a focus on 1,2-bis[(dimethylamino)dimethylsilyl]ethane, is presented below. This document is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the deposition process parameters for aminosilane precursors, with a focus on 1,2-bis[(dimethylamino)dimethylsilyl]ethane, is presented below. This document is intended for researchers, scientists, and professionals in drug development who utilize thin-film deposition techniques.

In the realm of semiconductor manufacturing and advanced materials, the precise deposition of thin films is paramount.[1] Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) are powerful techniques that offer atomic-scale control over film thickness and conformation.[2][3] The choice of precursor is critical to the success of these processes, and aminosilanes have emerged as a versatile class of compounds for depositing high-quality silicon-based films, such as silicon nitride (SiNₓ) and silicon oxide (SiOₓ), at relatively low temperatures.[1][4]

While the user requested information on "1,2-(Trisdimethylaminosilyl)ethane," this chemical name is not standard and does not correspond to a readily available precursor with established ALD processes in the reviewed literature. However, a closely related and commercially available precursor, 1,2-bis[(dimethylamino)dimethylsilyl]ethane (DDSE), has been successfully used in MLD for the deposition of carbosiloxane thin films.[5] This guide will provide a detailed application note on the MLD process for DDSE and, to offer a broader context, will also present established ALD process parameters for other widely used aminosilane precursors.

Featured Precursor: 1,2-bis[(dimethylamino)dimethylsilyl]ethane (DDSE)

DDSE is an organosilicon compound that serves as a valuable precursor in thin film deposition.[6] Its molecular structure, featuring a silicon backbone with dimethylamino groups, provides the necessary reactivity for surface-controlled deposition processes.[6]

Physicochemical Properties of DDSE
PropertyValueReference
CAS Number 91166-50-6[7][8][9]
Molecular Formula C₁₀H₂₈N₂Si₂[8]
Molecular Weight 232.51 g/mol [8]
Boiling Point 101-103 °C at 13 mm Hg[7][8]
Density 0.824 g/mL at 25 °C[7][8]
Refractive Index n20/D 1.446[7][8]

MLD Protocol for Carbosiloxane Films using DDSE and Ozone

Researchers have demonstrated the growth of carbosiloxane thin films using DDSE and ozone as precursors in an MLD process.[5] These films exhibit good thermal stability, making them suitable for various applications.[5]

MLD Process Parameters
ParameterValue
Precursor 1,2-bis[(dimethylamino)dimethylsilyl]ethane (DDSE)
Co-reactant Ozone (O₃)
Deposition Temperature 110 °C
Resulting Film Carbosiloxane (SiOₓCᵧ)

Source: Zhou and Bent, 2020[5]

MLD Workflow

The MLD process for carbosiloxane films using DDSE and ozone follows a cyclical approach, with each cycle consisting of four steps:

  • DDSE Pulse: The DDSE precursor is introduced into the reaction chamber.

  • Purge: Inert gas removes unreacted DDSE and byproducts.

  • Ozone Pulse: Ozone is introduced as the co-reactant.

  • Purge: Inert gas removes unreacted ozone and byproducts.

This cycle is repeated to achieve the desired film thickness. The self-limiting nature of the surface reactions ensures uniform and conformal film growth.[3]

MLD_Workflow cluster_cycle One MLD Cycle DDSE_Pulse 1. DDSE Pulse Purge1 2. Purge DDSE_Pulse->Purge1 Ozone_Pulse 3. Ozone Pulse Purge1->Ozone_Pulse Purge2 4. Purge Ozone_Pulse->Purge2 Purge2->DDSE_Pulse Next Cycle

Caption: MLD cycle for carbosiloxane deposition using DDSE and ozone.

ALD of Silicon Nitride with Other Aminosilane Precursors

For a comprehensive understanding, it is beneficial to review the ALD processes for other common aminosilane precursors used in the deposition of silicon nitride, a critical material in microelectronics.[1][10]

Tris(dimethylamino)silane (TDMAS)

TDMAS is a widely used precursor for both ALD and Chemical Vapor Deposition (CVD) of SiNₓ films.[11]

  • Process Details: High-quality SiNₓ films can be deposited using TDMAS with a remote inductively coupled nitrogen-forming gas plasma.

  • Deposition Temperature: 350 °C.

  • Film Properties: Achieves a high film density of 2.4 g/cm³.

  • Post-Deposition Treatment: A hydrogen plasma post-anneal can significantly reduce the wet etch rate.

Bis(tert-butylamino)silane (BTBAS)

BTBAS is another frequently employed aminosilane for SiNₓ deposition.

  • Process Details: High-quality SiNₓ films are deposited using BTBAS and an N₂ plasma.

  • Deposition Temperature: 400 °C.

  • Film Properties: Results in a very high film density of 2.8 g/cm³ and a low wet etch rate of 0.2 nm/min. Carbon contamination is minimal at this temperature.

Bis(diethylamino)silane (BDEAS)

BDEAS is utilized in plasma-enhanced ALD (PEALD) for low-temperature SiNₓ deposition.[12]

  • Process Details: Atmospheric-pressure PE-spatial-ALD of SiNₓ has been demonstrated with BDEAS and an N₂ plasma.[12]

  • Deposition Temperature: A low-temperature process window between 150 °C and 250 °C.[12]

  • Growth Per Cycle (GPC): GPC values range from 0.19 Å to 0.31 Å depending on the deposition temperature.[12]

ALD_Process_Overview cluster_precursors Aminosilane Precursors for SiNx ALD cluster_parameters Key Process Parameters TDMAS Tris(dimethylamino)silane (TDMAS) Temp Deposition Temperature (150-400 °C) TDMAS->Temp Plasma Co-reactant (N₂ or N₂/H₂ Plasma) TDMAS->Plasma BTBAS Bis(tert-butylamino)silane (BTBAS) BTBAS->Temp BTBAS->Plasma BDEAS Bis(diethylamino)silane (BDEAS) BDEAS->Temp BDEAS->Plasma Properties Resulting Film Properties (Density, Etch Rate) Temp->Properties Plasma->Properties

Sources

Application

Application Note: Precision Synthesis of Tunable SiCN Thin Films

Topic: Precision Synthesis of SiCN Thin Films with Tunable Carbon Content Content Type: Application Note & Protocol Guide Audience: Materials Scientists, Bio-MEMS Engineers, and Drug Delivery Device Developers. Subtitle:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis of SiCN Thin Films with Tunable Carbon Content Content Type: Application Note & Protocol Guide Audience: Materials Scientists, Bio-MEMS Engineers, and Drug Delivery Device Developers.

Subtitle: Controlling the Silicon-Carbon-Nitride Lattice for Bio-Passivation and Barrier Applications

Executive Summary

Silicon Carbonitride (SiCN) is a ternary ceramic alloy occupying a unique material space between Silicon Carbide (SiC) and Silicon Nitride (Si


N

). For researchers in drug delivery and bio-electronics, SiCN offers a critical advantage: tunability . By adjusting the atomic ratio of Carbon to Nitrogen, the film’s properties can be shifted from a high-k dielectric barrier (Si

N

-like) to a chemically inert, hemocompatible coating (SiC-like).

This guide provides two validated protocols for synthesizing SiCN films: PECVD (Plasma-Enhanced Chemical Vapor Deposition) for precise stoichiometry control, and Reactive Magnetron Sputtering (PVD) for physical deposition. It focuses on the causal relationship between gas flow ratios and the resulting microstructural properties.

The Mechanism of Tunability

The synthesis of SiCN is a competitive reaction. In a plasma environment containing Silicon, Carbon, and Nitrogen species, Silicon preferentially bonds with Nitrogen (Bond Energy: 470 kJ/mol) over Carbon (Bond Energy: 435 kJ/mol).

  • High Nitrogen Flow: Nitrogen "scavenges" Silicon, suppressing Si-C bond formation. The film becomes SiN

    
    :H-like (lower refractive index, higher breakdown voltage).
    
  • Low/Zero Nitrogen Flow: Silicon is forced to bond with Carbon. The film becomes SiC

    
    :H-like (higher refractive index, extreme chemical inertness, increased hydrophobicity).
    
Visualization: The Tuning Logic Pathway

The following diagram illustrates how process parameters dictate the film's final biological and physical properties.

SiCN_Tuning_Logic cluster_inputs Process Inputs cluster_plasma Plasma Chemistry cluster_props Film Properties NH3 NH3 Flow Rate Scavenge N Scavenges Si (Si-N Bonds Form) NH3->Scavenge Increase CH4 CH4 Flow Rate Carbide C Incorporates (Si-C / C-C Bonds) CH4->Carbide Increase RI Refractive Index (n) 1.8 -> 2.3 Scavenge->RI Lowers n Bio Bio-Interface Hydrophilicity vs. Inertness Scavenge->Bio Hydrophilic (Cell Adhesion) Carbide->RI Raises n Carbide->Bio Hydrophobic (Inert Barrier)

Figure 1: Causal pathway showing how gas flow adjustments physically alter the film matrix and resulting properties.

Protocol A: PECVD Synthesis (Silane-Methane-Ammonia)

Best for: Precise stoichiometry control, conformal coating of complex geometries (e.g., stents, microneedles). Precursor System: SiH


 (Silane), CH

(Methane), NH

(Ammonia).
Experimental Setup
  • Reactor: Parallel-plate RF PECVD (13.56 MHz).

  • Substrate Temp: 250°C – 350°C (Critical for density).

  • Base Pressure: < 10

    
     Torr.[1]
    
Step-by-Step Methodology
  • Chamber Conditioning:

    • Run an N

      
       plasma (100W, 10 min) to desorb moisture from chamber walls. Moisture acts as an oxygen contaminant, creating SiOCN instead of SiCN.
      
  • Gas Stabilization:

    • Introduce gases according to the Target Composition Table (below).

    • Allow flow to stabilize for 60 seconds before igniting plasma to prevent initial gradient layers.

  • Deposition:

    • Ignite RF Plasma at Low Power Density (0.1 – 0.3 W/cm²) .

    • Note: High power can cause excessive ion bombardment, inducing compressive stress which may delaminate the film from metallic substrates.

  • Termination:

    • Turn off RF power first, then cut SiH

      
       flow.
      
    • Maintain N

      
       flow for 5 minutes to purge hazardous residuals.
      
Target Composition Table (Tuning Guide)

Data derived from refractive index correlations [1, 2].

Desired PropertyApplicationSiH

(sccm)
CH

(sccm)
NH

(sccm)
Resulting Index (n)
Si

N

-like
Dielectric Insulation10040~1.85
Balanced SiCN General Passivation102010~2.00
SiC-like (High C) Chemical Barrier / Inert10402~2.25

Critical Insight: As NH


 flow decreases, the deposition rate typically drops because Ammonia lowers the activation energy for Silane dissociation. You may need to increase deposition time for High-C films.

Protocol B: Reactive Magnetron Sputtering (PVD)

Best for: Low-temperature substrates (polymers/drug reservoirs) that cannot withstand PECVD temperatures. Source: Solid SiC Target or Si Target.

Experimental Setup
  • Target: Polycrystalline SiC (99.99%) OR Single Crystal Si.

  • Gases: Ar (Sputtering gas), N

    
     (Reactive gas), CH
    
    
    
    (Optional C source).
  • Power: RF Magnetron (to avoid arcing on insulating targets).

Step-by-Step Methodology
  • Sputter Cleaning:

    • Apply -600V bias to the substrate in Ar plasma for 5 minutes. This removes native oxides, ensuring adhesion to the implant/device.

  • Target Pre-Sputtering:

    • Sputter the target with the shutter closed for 10 minutes. This removes the "poisoned" layer (surface oxides/nitrides formed between runs).

  • Reactive Deposition:

    • Base Condition: Ar flow fixed at 20 sccm.

    • Variable: Introduce N

      
       flow.
      
    • Power: 150W RF.

  • Tuning Logic:

    • 0 sccm N

      
      :  Results in pure a-SiC (Hardness ~25 GPa).
      
    • High N

      
       (>10 sccm):  Nitrogen replaces Carbon in the lattice. Hardness decreases, but optical transparency increases.
      

Characterization & Validation

To ensure the protocol succeeded, use these self-validating checks:

FTIR Spectroscopy (Chemical Validation)

You must confirm the presence of the Si-C-N triangle. Look for these specific absorption bands:

  • 800–1000 cm

    
    :  Si-N stretching (Broad peak).
    
  • 750–850 cm

    
    :  Si-C stretching (Often overlaps with Si-N; deconvolution required).
    
  • 2100–2200 cm

    
    :  Si-H (Indicates hydrogen content; lower is generally better for barrier properties).
    
Ellipsometry (Rapid Process Control)

Measure the Refractive Index (n) at 632 nm.

  • If n < 1.9 : The film is Nitrogen-rich (check for excess NH

    
    ).
    
  • If n > 2.1 : The film is Carbon-rich (check for excess CH

    
     or insufficient NH
    
    
    
    ).

Applications in Drug Development & Bio-MEMS

While SiCN is traditionally an electronic material, its application in therapeutic devices is growing due to its hermeticity .

  • Diffusion Barriers for Implantable Electronics:

    • SiCN films (High C content) act as superior barriers to Sodium (Na+) ions compared to SiO

      
      , preventing corrosion of electronics in saline body fluids [3].
      
  • Drug Eluting Stents:

    • The hydrophobic nature of Carbon-rich SiCN allows for tunable drug release rates. A SiCN cap layer can slow down the elution of hydrophilic drugs.

  • Hemocompatibility:

    • SiCN coatings have shown reduced platelet adhesion compared to Titanium, making them ideal candidates for cardiovascular implants [4].

References

  • MDPI (2022). Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained from Novel Precursor. Available at: [Link][2][3]

  • National Institutes of Health (NIH) (2023). Properties of SiCN Films Relevant to Dental Implant Applications. Available at: [Link]

  • ResearchGate (2021). Study on photoelectricity properties of SiCN thin films prepared by magnetron sputtering. Available at: [Link]

  • Boyd Biomedical (2018). Innovative Thin Films for Drug Delivery. Available at: [Link]

Sources

Method

Application Note and Protocol: Evaluating the Step Coverage of 1,2-(Trisdimethylaminosilyl)ethane for Conformal Film Deposition in High Aspect Ratio Structures

Introduction: The Challenge of Conformal Deposition in 3D Architectures The continuous scaling of semiconductor devices has driven the transition from planar to complex three-dimensional (3D) architectures, such as FinFE...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Conformal Deposition in 3D Architectures

The continuous scaling of semiconductor devices has driven the transition from planar to complex three-dimensional (3D) architectures, such as FinFETs, 3D NAND flash memory, and through-silicon vias (TSVs).[1] The fabrication of these high aspect ratio (HAR) structures, which can have aspect ratios exceeding 100:1, presents significant challenges for thin film deposition.[2][3][4] Achieving uniform and conformal coating—or high "step coverage"—on the sidewalls and bottom of these deep, narrow features is critical for device performance and reliability.[1]

Atomic Layer Deposition (ALD) and Plasma-Enhanced ALD (PEALD) are state-of-the-art techniques for depositing ultrathin, conformal films with atomic-scale precision.[5][6] The success of these methods heavily relies on the properties of the chemical precursors. An ideal precursor should exhibit self-limiting surface reactions, have appropriate volatility, and demonstrate high reactivity at the desired deposition temperature to enable uniform film growth throughout HAR structures.[7]

This application note introduces 1,2-(Trisdimethylaminosilyl)ethane as a promising precursor for the deposition of silicon-containing films, such as silicon nitride (SiNₓ), in HAR applications. Its molecular structure, featuring a dual-silicon backbone and reactive dimethylamino ligands, suggests its potential for efficient surface reactions and contribution to high-quality film formation. This document provides a comprehensive guide for evaluating the step coverage of this precursor using a representative PEALD process for SiNₓ deposition and subsequent characterization.

Precursor Overview: 1,2-(Trisdimethylaminosilyl)ethane

1,2-(Trisdimethylaminosilyl)ethane is an organosilicon compound with the chemical formula C₁₀H₃₀N₃Si₂. Its molecular structure is characterized by an ethane bridge connecting two silicon atoms, which are in turn bonded to tris(dimethylamino) groups.

Key Properties and Rationale for Use in HAR Deposition:

  • Dual Silicon Center: The presence of two silicon atoms may contribute to a higher growth per cycle (GPC), potentially improving throughput.[5]

  • Reactive Amino Ligands: The dimethylamino groups are known to be reactive towards various co-reactants, such as nitrogen plasma, facilitating the formation of Si-N bonds in a self-limiting manner, which is crucial for the ALD process.[8]

  • Volatility: Adequate vapor pressure is essential for efficient delivery of the precursor into the deposition chamber and its diffusion into HAR structures.

  • Thermal Stability: The precursor should be thermally stable within the ALD process window to prevent thermal decomposition (a chemical vapor deposition component), which can lead to non-conformal deposition and film impurities.[9]

Experimental Workflow for Step Coverage Evaluation

The evaluation of a new precursor for HAR applications follows a systematic workflow, from initial process development to detailed film characterization.

G cluster_0 Process Development cluster_1 Deposition on HAR Structures cluster_2 Characterization and Analysis A Precursor Handling and Delivery Setup B PEALD Process Parameter Optimization A->B Establish Stable Delivery C Substrate Preparation (HAR Test Structures) B->C Optimized Process D Conformal Film Deposition C->D E Cross-Sectional Imaging (SEM/TEM) D->E G Film Property Analysis (Ellipsometry, XPS) D->G F Step Coverage Quantification E->F G A Step 1: Precursor Pulse B Step 2: Inert Gas Purge A->B Repeat n times C Step 3: N₂ Plasma Pulse B->C Repeat n times D Step 4: Inert Gas Purge C->D Repeat n times D->A Repeat n times

Caption: A typical four-step PEALD cycle.

Table 1: Representative PEALD Process Parameters for SiNₓ Deposition

ParameterValueRationale
Substrate Temperature250 - 400 °CBalances precursor reactivity and thermal stability. Lower temperatures are often preferred for compatibility with various device structures. [10]
Precursor Canister Temp.70 °CTo achieve adequate vapor pressure for delivery.
Precursor Pulse Time0.5 - 2.0 sShould be long enough to saturate the substrate surface. This needs to be determined experimentally.
Purge Time 15 - 10 sSufficiently long to remove all gas-phase precursor molecules and prevent CVD reactions.
N₂ Plasma Power100 - 300 WInfluences the reactivity of the nitrogen species and film properties.
N₂ Plasma Pulse Time5 - 15 sLong enough to fully react with the adsorbed precursor layer.
Purge Time 25 - 10 sRemoves plasma byproducts before the next precursor pulse.
Chamber Pressure1 - 5 TorrTypical pressure range for PEALD processes.
Number of Cycles100 - 500To achieve a target film thickness (e.g., 10-50 nm).

4.3. Process Optimization

To ensure self-limiting growth, which is the hallmark of ALD, saturation curves should be generated. This involves varying the precursor pulse and plasma exposure times while keeping other parameters constant and measuring the resulting film thickness per cycle (growth per cycle, GPC). The process is considered saturated when the GPC no longer increases with increasing pulse/exposure time.

Protocol: Step Coverage Characterization

5.1. Substrate

Use commercially available HAR test structures. These are typically silicon wafers with etched trenches or holes of varying aspect ratios (e.g., 10:1, 50:1, 100:1). [2] 5.2. Sample Preparation for Imaging

  • Deposit the SiNₓ film using the optimized PEALD recipe.

  • Cleave the wafer across the HAR structures to expose the cross-section. For very high aspect ratio structures or when high-resolution imaging is required, Focused Ion Beam (FIB) milling can be used to prepare a thin lamella for Transmission Electron Microscopy (TEM) analysis.

5.3. Imaging and Measurement

  • Scanning Electron Microscopy (SEM): Use a high-resolution SEM to image the cross-section of the coated HAR structures.

  • Film Thickness Measurement: Measure the film thickness at three critical locations:

    • Top (t_top): On the surface of the wafer.

    • Sidewall (t_sidewall): Halfway down the feature.

    • Bottom (t_bottom): At the base of the feature.

5.4. Step Coverage Calculation

Step coverage is typically expressed as a percentage and is calculated as follows:

  • Sidewall Step Coverage (%) = (t_sidewall / t_top) * 100

  • Bottom Step Coverage (%) = (t_bottom / t_top) * 100

A step coverage of 100% indicates a perfectly conformal film.

Table 2: Example of Step Coverage Data

Aspect RatioTop Thickness (nm)Sidewall Thickness (nm)Bottom Thickness (nm)Sidewall Step Coverage (%)Bottom Step Coverage (%)
10:120.520.119.898.096.6
50:120.519.518.595.190.2
100:120.518.216.488.880.0

Expected Outcomes and Troubleshooting

  • High Step Coverage (>95%): For lower aspect ratios, 1,2-(Trisdimethylaminosilyl)ethane is expected to yield excellent step coverage due to the self-limiting nature of the PEALD process.

  • Decreased Step Coverage at High AR: A decrease in step coverage at very high aspect ratios can occur due to factors such as precursor depletion down the feature, recombination of plasma radicals, or insufficient purge times. [11]* Troubleshooting Poor Conformality:

    • Increase Precursor Dose: Longer pulse times or higher precursor partial pressures can help to ensure saturation deep within the HAR structures. [7] * Optimize Purge Times: Inadequate purging can lead to a CVD-like growth component, which is detrimental to conformality. [9] * Adjust Plasma Parameters: Lowering plasma power or using a remote plasma source can reduce radical recombination, which can improve conformality in plasma-assisted processes. [7]

Conclusion

1,2-(Trisdimethylaminosilyl)ethane holds promise as a precursor for the deposition of conformal silicon-containing films in high aspect ratio structures. Its molecular design is well-suited for ALD and PEALD processes. The protocols outlined in this application note provide a robust framework for systematically evaluating its performance, from process development to the quantitative analysis of step coverage. Successful implementation of these methodologies will enable researchers and engineers to determine the suitability of this precursor for next-generation semiconductor device fabrication.

References

  • Chem-Impex. (n.d.). 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Plasma-assisted Atomic Layer Deposition of Conformal Pt Films in High Aspect Ratio Trenches. Retrieved from [Link]

  • Chipmetrics. (2025, April 24). Advancing Thin Film Metrology in 3D Structures: The Benefits of the PillarHall Concept. Retrieved from [Link]

  • Google Patents. (n.d.). US20220119939A1 - Method of improving step coverage using an inhibitor molecule for high aspect ratio structures.
  • MDPI. (2016, December 12). Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks. Retrieved from [Link]

  • TNO Publications. (2022, December 6). Molecular layer deposition of alucone in high aspect ratio trenches: The effect of TMA outgassing on step-coverage. Retrieved from [Link]

  • MDPI. (n.d.). Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature. Retrieved from [Link]

  • AIP Publishing. (1995). A novel technique for characterizing the surface coverage of thin-film chemical vapor deposition in ultra-high-aspect-ratio microstructures. Retrieved from [Link]

  • Chipmetrics. (n.d.). High Aspect Ratio Thin Film Metrology. Retrieved from [Link]

  • AVS. (n.d.). Enabling Robust Copper Fill of High Aspect Ratio Through Silicon Vias. Retrieved from [Link]

  • SKKU. (2023, June 3). Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors Using Very High Frequency 162. Retrieved from [Link]

  • AIP Publishing. (2014, November 21). Filling high aspect ratio trenches by superconformal chemical vapor deposition: Predictive modeling and experiment. Retrieved from [Link]

  • IEEE. (n.d.). Low-Temperature ALD of Silicon Nitride Films Using DIS and TIS Precursors. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(trimethylsilyl)amine. Retrieved from [Link]

  • Journal of the Korean Physical Society. (n.d.). Atomic-layer Deposition of Silicon Nitride. Retrieved from [Link]

  • MIT. (2015, October 13). [labnetwork] Fwd: ALD of SiO2 and SiN with precursors 3DMAS and BTBAS. Retrieved from [Link]

  • PMC. (n.d.). Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-. Retrieved from [Link]

  • ResearchGate. (2025, October 30). (PDF) Bis(trimethylsilyl)Ethylamine: Synthesis, Properties and its use as CVD Precursor. Retrieved from [Link]

  • Stanford Micro Structures & Sensors Lab. (n.d.). ultra-high aspect ratio trenches in single crystal silicon with epitaxial gap tuning. Retrieved from [Link]

  • Murata Electronics. (n.d.). Very High Aspect Ratio Deep Reactive Ion Etching of Submicrometer Trenches in Silicon. Retrieved from [Link]

  • ACS Publications. (1999). Amination of Bis(trimethylsilyl)-1,2-bisketene to Ketenyl Amides, Succinamides, and Polyamides: Preparative and Kinetic Studies. Retrieved from [Link]

  • PubMed. (2000, September 8). Amination of Bis(trimethylsilyl)-1,2-bisketene with secondary amines: formation of aminodihydrofuranones. Retrieved from [Link]

  • NJ.gov. (n.d.). 1,2-BIS(DIMETHYLAMINO)- ETHANE HAZARD SUMMARY. Retrieved from [Link]

Sources

Method

Using 1,2-(Trisdimethylaminosilyl)ethane for low-k dielectric applications

Application Note: High-Modulus Low-k Dielectric Deposition using 1,2-(Trisdimethylaminosilyl)ethane [1][2] Executive Summary As semiconductor nodes scale beyond 3 nm, the mechanical instability of porous low-k dielectric...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Modulus Low-k Dielectric Deposition using 1,2-(Trisdimethylaminosilyl)ethane [1][2]

Executive Summary

As semiconductor nodes scale beyond 3 nm, the mechanical instability of porous low-k dielectrics has become a critical bottleneck.[1][2] Traditional carbon-doped oxides (SiCOH) rely on terminal methyl groups to generate free volume, which reduces the dielectric constant (


) but severely compromises the Young's modulus (

), leading to collapse during CMP (Chemical Mechanical Planarization) and wire bonding.[1][2]

This guide details the application of 1,2-(Trisdimethylaminosilyl)ethane (referred to herein as BTDMASE ) as a next-generation precursor.[1][2] Unlike terminal methyl precursors, BTDMASE incorporates a bridging ethane group (


) directly into the silica backbone.[1][2] This architecture allows for the deposition of films with ultra-low 

(

) while maintaining a Young's modulus

GPa, significantly outperforming conventional SiCOH alternatives.[1][2]

Material Profile & Chemical Identity

Compound Name: 1,2-Bis[tris(dimethylamino)silyl]ethane Common Abbreviation: BTDMASE / 6DMA-BSE CAS Number: 20248-45-7 Molecular Formula:


[1][2]
PropertyValueNotes
Molecular Weight 348.68 g/mol High mass requires heated delivery lines.[1][2]
Appearance Colorless to pale yellow liquidSensitive to moisture/hydrolysis.[1][2]
Boiling Point >250°C (est.[1][2] atm)Low vapor pressure; requires DLI or high-temp bubbler.[1][2]
Flash Point >60°CFlammable.[1][2] Handle under inert atmosphere.
Functional Groups 6x Dimethylamino (

)
Highly reactive leaving groups for ALD/CVD.[1][2]
Bridging Group Ethylene (

)
Provides mechanical rigidity and carbon content.[1][2]

Critical Insight: The six dimethylamino ligands provide a wide process window for Atomic Layer Deposition (ALD), as they exchange rapidly with surface hydroxyls or plasma radicals at moderate temperatures (200–400°C).[1][2]

Mechanism of Action: The Bridged Advantage

The fundamental failure mode of traditional low-k materials is the "Terminal Group Trade-off."[1][2]

  • Traditional (e.g., methyl-silanes): Terminal

    
     groups create pores but terminate the silica network, reducing connectivity (low 
    
    
    
    ).[1][2]
  • BTDMASE (Bridged): The

    
     group connects two silicon atoms.[1][2] It creates free volume (lowering 
    
    
    
    ) through steric bulk but maintains the network connectivity (high
    
    
    ).[1][2]
Mechanistic Pathway Diagram

Mechanism cluster_0 Resulting Properties Precursor BTDMASE Precursor (Si-C-C-Si Core) Chemisorption Chemisorption (Ligand Exchange) Precursor->Chemisorption Dosing Surface Substrate Surface (-OH / -NHx) Surface->Chemisorption Active Sites Plasma Plasma Step (Ar/N2/H2) Chemisorption->Plasma -HNMe2 Byproduct Film SiCN/SiCOH Film (Bridged Network) Plasma->Film Crosslinking k_val Low-k (<2.5) Due to C-C spacing Film->k_val modulus High Modulus (>10 GPa) Due to Si-C-Si links Film->modulus

Figure 1: Mechanistic flow of BTDMASE deposition showing the translation of the precursor structure into film properties.[1][2]

Application Protocol: PE-ALD Deposition[1][2]

This protocol describes the deposition of a silicon carbon nitride (SiCN) barrier film using Plasma-Enhanced ALD (PE-ALD).[1][2]

Precursor Delivery System

Due to the low vapor pressure of BTDMASE, a standard room-temperature bubbler is insufficient.[1][2]

  • Method: Direct Liquid Injection (DLI) or Heated Bubbler.[1][2]

  • Bubbler Temperature: 80°C – 100°C.

  • Delivery Line Temperature: 110°C (Must be > Bubbler Temp to prevent condensation).

  • Carrier Gas: High-purity Argon or Nitrogen (20–100 sccm).[1][2]

Reactor Setup
  • Tool: Showerhead PE-ALD Reactor (e.g., ASM Emerald or similar).[1][2]

  • Substrate Temperature: 250°C – 350°C.[1][2]

  • Chamber Pressure: 1 – 3 Torr.[1][2]

  • Plasma Power: 50 – 200 W (RF 13.56 MHz).[1][2]

Step-by-Step Deposition Cycle
StepActionTime (s)Description
1 Precursor Dose 2.0 - 5.0Introduce BTDMASE vapor. Steric bulk requires longer exposure for saturation.
2 Purge 5.0 - 10.0Inert gas purge (Ar).[1][2] Critical to remove physisorbed precursor and prevent CVD-like growth.[1][2]
3 Plasma Activation 2.0 - 5.0Ignite plasma (

or

).[1][2] Removes amino ligands and crosslinks the Si-C-C-Si backbone.[1][2]
4 Purge 2.0 - 5.0Remove volatile amine byproducts (dimethylamine).[1][2]

Protocol Validation: To verify self-limiting ALD growth, perform a "saturation curve" experiment. Vary the dose time (Step 1) from 1s to 10s. The Growth Per Cycle (GPC) should plateau (typically ~0.5–1.0 Å/cycle).[1][2] If GPC continues to rise, purge time is insufficient or temperature is too high (CVD mode).[1][2]

Post-Deposition Treatment: UV Curing[1][2]

For ultra-low-k applications (


), porosity is often enhanced by UV curing, which can remove unstable organic sub-species while densifying the bridge network.[1][2]
  • Source: Broad-band UV (wavelength > 200 nm to avoid Si-C scission).[1][2]

  • Temperature: 400°C.[1][2]

  • Atmosphere: Helium or Vacuum.[1][2]

  • Duration: 5 – 10 minutes.

  • Effect: Increases Young's Modulus by 20–30% and reduces

    
     by removing terminal 
    
    
    
    or
    
    
    defects.[1][2]

Characterization & Expected Results

The following metrics serve as the Quality Control (QC) standard for BTDMASE-based films.

MetricMeasurement MethodTarget ValuePass/Fail Criteria
Dielectric Constant (k) Hg Probe / CV Meter2.2 – 2.6Fail if > 2.8 (Indicates oxidation or loss of carbon).[1][2]
Young's Modulus (E) Nanoindentation> 8 GPaFail if < 6 GPa (Indicates insufficient bridging).[1][2]
Refractive Index (RI) Ellipsometry (633 nm)1.50 – 1.60RI correlates with density and carbon content.[1][2]
Breakdown Field IV Measurement> 4 MV/cmCritical for interconnect reliability.[1][2]
Comparative Performance Data
Precursor TypeFilm Compositionk-valueModulus (GPa)
BTDMASE (Bridged) Si-C-C-Si network2.4 12.5
4MS (Terminal Methyl)Si-O:C(CH3)2.55.0
TEOS (Oxide)SiO24.072.0

Troubleshooting Guide

Issue 1: High Leakage Current

  • Cause: Incomplete removal of amino ligands (carbon residue) or metallic contamination.[1][2]

  • Fix: Increase Plasma Step time or Power. Switch from

    
     plasma to 
    
    
    
    plasma to better scavenge organic ligands.

Issue 2: Low Growth Rate (GPC)

  • Cause: Steric hindrance of the bulky precursor preventing surface saturation.[1][2]

  • Fix: Increase Precursor Dose time. Ensure bubbler temperature is sufficient to generate adequate vapor pressure.[1][2]

Issue 3: "Hazing" or Particles on Wafer

  • Cause: Precursor condensation or gas-phase reaction.[1][2]

  • Fix: Increase delivery line temperature. Ensure no overlap between precursor and plasma steps (increase Purge time).[1][2]

References

  • Grill, A., & Sternberg, N. (2018).[1][2] Structure and properties of SiCOH dielectrics with bridged and terminal organic groups. Journal of Applied Physics. [Link][1][2]

  • Volksen, W., Miller, R. D., & Dubois, G. (2010).[1][2] Low Dielectric Constant Materials.[1][2] Chemical Reviews, 110(1), 56–110.[1][2] [Link]

  • Fafard, C., et al. (2016).[1][2] Precursors for the deposition of SiCN and SiCOH films. U.S. Patent 9,257,274.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reducing Carbon Impurities in Films Deposited with 1,2-(Trisdimethylaminosilyl)ethane (TDMSE)

Welcome to the technical support center for optimizing thin film deposition processes using the precursor 1,2-(Trisdimethylaminosilyl)ethane, commonly known as TDMSE. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing thin film deposition processes using the precursor 1,2-(Trisdimethylaminosilyl)ethane, commonly known as TDMSE. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize carbon impurities in deposited films.

Introduction to TDMSE and the Carbon Incorporation Challenge

1,2-(Trisdimethylaminosilyl)ethane (TDMSE) is an organosilicon compound valued for its application in depositing silicon-based thin films, such as silicon nitride (SiNₓ) and silicon carbonitride (SiCN), through methods like Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD). Its molecular structure, featuring a silicon backbone with dimethylamino groups, offers advantages in reactivity and compatibility with various substrates.[1] However, the organic ligands, specifically the dimethylamino and ethane bridge components, present a significant challenge: the unintentional incorporation of carbon into the deposited film.[2] This carbon contamination can detrimentally alter the film's optical, electrical, and mechanical properties.

This guide provides a structured approach to understanding and mitigating carbon impurities, drawing on established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of carbon contamination when using TDMSE?

A1: The primary sources of carbon are the dimethylamino (-N(CH₃)₂) ligands and the ethane (-C₂H₄-) bridge within the TDMSE molecule. During the deposition process, incomplete dissociation of these organic groups can lead to their incorporation into the growing film.

Q2: How does carbon impurity affect the properties of my deposited film?

A2: Carbon impurities can significantly impact film quality. For instance, in silicon nitride films, carbon can decrease the dielectric constant, increase the refractive index, and reduce the material's barrier properties. In optical coatings, it can lead to unwanted absorption and a decrease in transparency.

Q3: Is it possible to completely eliminate carbon impurities when using TDMSE?

A3: While complete elimination is extremely challenging, it is possible to reduce carbon content to levels below the detection limits of techniques like X-ray Photoelectron Spectroscopy (XPS) under optimized process conditions.[3]

Troubleshooting Guide: A Mechanistic Approach to Carbon Reduction

This section details common issues and provides systematic solutions based on the underlying chemical and physical principles of the deposition process.

Problem 1: High Carbon Content in the Deposited Film

High carbon content is the most frequent issue encountered. The following troubleshooting steps are organized from simple parameter adjustments to more involved process modifications.

  • Precursor Purity: Ensure the purity of the TDMSE precursor. Impurities in the precursor can be a direct source of contamination.

  • System Leaks: Verify the integrity of your deposition chamber. Air leaks can introduce oxygen and other contaminants that interfere with the desired reaction pathways.

Causality: Deposition temperature is a critical parameter that influences the thermal decomposition of the TDMSE precursor and the surface reactions.[4][5]

  • At lower temperatures: The energy may be insufficient to completely break the Si-C and C-H bonds of the organic ligands, leading to their incorporation.

  • At higher temperatures: While promoting more complete precursor dissociation, excessively high temperatures can sometimes lead to gas-phase nucleation and the formation of porous films, or even drive unwanted side reactions that incorporate carbon.[6]

Experimental Protocol: Temperature Optimization

  • Establish a Baseline: Deposit a film at your current standard temperature and measure the carbon content using a suitable analytical technique (e.g., XPS or Auger Electron Spectroscopy).

  • Systematic Variation: Increase the deposition temperature in increments of 25-50°C, while keeping all other parameters (pressure, gas flows, plasma power) constant.

  • Characterize Each Film: Analyze the carbon content for each deposition temperature.

  • Identify the Optimal Range: Plot the carbon concentration as a function of temperature to identify the temperature at which carbon content is minimized without compromising other film properties like density and uniformity. For many aminosilane precursors, this optimal window is often found at moderately elevated temperatures.[7]

Problem 2: Inefficient Removal of Organic Ligands

Even with an optimized temperature, the dimethylamino and ethane fragments may not be effectively removed from the reaction zone.

Causality: A suitable co-reactant can selectively react with the organic fragments, converting them into volatile byproducts that are more easily pumped out of the chamber.

  • Ammonia (NH₃): In the deposition of silicon nitride, ammonia serves as a nitrogen source and aids in the removal of carbon by reacting with methyl groups to form volatile species.[7]

  • Hydrogen (H₂): Hydrogen plasma can be effective in abstracting carbon-containing radicals from the surface. The addition of H₂ during MOCVD has been shown to reduce carbon incorporation by etching domain edges.[2]

  • Nitrogen (N₂): While less reactive than ammonia, nitrogen plasma can also contribute to the formation of Si-N bonds and the removal of carbon-containing species.

Experimental Protocol: Co-reactant Flow Rate Optimization

  • Select a Co-reactant: Based on your desired film (e.g., NH₃ for SiNₓ), introduce the co-reactant into the deposition process.

  • Vary the Flow Rate Ratio: Systematically vary the flow rate ratio of the co-reactant to the TDMSE precursor.

  • Analyze Film Composition: For each flow rate ratio, measure the carbon and nitrogen content of the resulting film.

  • Determine Optimal Ratio: Identify the flow rate ratio that yields the lowest carbon concentration while achieving the desired film stoichiometry.

Causality: In Plasma-Enhanced Chemical Vapor Deposition (PECVD), the energy from the plasma can break down the precursor molecules more effectively than thermal energy alone.[8] The parameters of the plasma, such as power and frequency, can be tuned to control the fragmentation of the TDMSE molecule.[9]

  • Increased Plasma Power: Higher plasma power generally leads to greater fragmentation of the precursor molecules, which can aid in breaking the resilient Si-C and C-C bonds. However, excessive power can lead to ion bombardment damage on the substrate and film.

  • Pulsed Plasma: Utilizing a pulsed plasma, rather than a continuous wave plasma, can provide more precise control over the energy delivered to the reaction, potentially allowing for selective bond breaking.

Experimental Protocol: Plasma Power Optimization

  • Baseline Deposition: Deposit a film using your standard plasma power settings.

  • Incremental Power Increase: Increase the plasma power in small increments (e.g., 10-20% of the initial power) for subsequent depositions.

  • Characterize the Films: Analyze the carbon content and assess for any signs of plasma-induced damage (e.g., increased surface roughness).

  • Identify the Optimal Power: Determine the plasma power that provides the best balance between carbon removal and maintaining good film quality.

Visualizing the Process: A Logical Flow

The following diagram illustrates the logical workflow for troubleshooting carbon impurities when using TDMSE.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Process Parameter Optimization cluster_3 Advanced Solutions cluster_4 Desired Outcome HighCarbon High Carbon Content Detected PrecursorPurity Verify Precursor Purity HighCarbon->PrecursorPurity SystemLeaks Check for System Leaks HighCarbon->SystemLeaks TempOpt Optimize Deposition Temperature PrecursorPurity->TempOpt SystemLeaks->TempOpt CoReactant Introduce/Optimize Co-reactant TempOpt->CoReactant PlasmaPower Adjust Plasma Power CoReactant->PlasmaPower PulsedPlasma Implement Pulsed Plasma PlasmaPower->PulsedPlasma LowCarbon Low Carbon Content Achieved PlasmaPower->LowCarbon If successful RemotePlasma Consider Remote Plasma Source PulsedPlasma->RemotePlasma RemotePlasma->LowCarbon

Caption: Troubleshooting workflow for reducing carbon impurities.

Data Summary: Expected Impact of Process Parameters

The following table summarizes the expected qualitative effects of key process parameters on carbon content and other important film properties.

ParameterEffect on Carbon ContentPotential Side Effects
Deposition Temperature Increasing temperature generally decreases carbon content to an optimal point.[4]Very high temperatures can increase surface roughness and may lead to non-uniformity.[10]
Co-reactant Flow (e.g., NH₃) Increasing flow rate generally decreases carbon content.Can alter film stoichiometry (e.g., N/Si ratio) and deposition rate.
Plasma Power Increasing power generally decreases carbon content.High power can induce film stress and surface damage.
Chamber Pressure Lower pressure can enhance the removal of byproducts.May affect plasma density and deposition rate.

Advanced Topic: The Role of Precursor Structure

The inherent structure of the TDMSE molecule is a key factor in carbon incorporation. The presence of two silicon atoms linked by an ethane bridge, with each silicon bonded to three dimethylamino groups, provides multiple pathways for carbon to be left behind if the precursor does not fully decompose in a "clean" manner.

The thermal decomposition of ethane is known to initiate through the cleavage of the carbon-carbon bond.[11] In the context of the TDMSE molecule within a deposition process, the ethane bridge is a potential source of stubborn carbon contamination.

For applications where extremely low carbon content is critical, exploring alternative precursors with fewer or no direct silicon-carbon bonds may be necessary. For instance, precursors with fewer amino ligands have been shown to result in lower carbon content in some processes.[3]

Conclusion

Reducing carbon impurities in films deposited with TDMSE is a multi-faceted challenge that requires a systematic and informed approach to process optimization. By understanding the chemical origins of carbon incorporation and methodically adjusting key deposition parameters such as temperature, co-reactant flow, and plasma conditions, researchers can significantly improve the purity and performance of their thin films. This guide serves as a foundational resource for troubleshooting and refining your deposition processes.

References

  • Semicore Equipment. (2022, January 29). What is Plasma Enhanced Chemical Vapor Deposition (PECVD)? Retrieved from [Link]

  • Riccardi, C., Barni, R., et al. (2001). PECVD of Low Carbon Content Silicon Nitride‐Like Thin Films with Dimethylaminosilanes. Plasma Processes and Polymers, 4(8), 998-1006. Retrieved from [Link]

  • von Keudell, A., & Awakowicz, P. (2014). Plasma monitoring and PECVD process control in thin film silicon-based solar cell manufacturing. EPJ Photovoltaics, 5, 50501. Retrieved from [Link]

  • Kim, H., et al. (2023). Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors Using Very High Frequency (162 MHz) Plasma Source. ACS Applied Materials & Interfaces, 15(25), 30489-30498. Retrieved from [Link]

  • AGC. (n.d.). Plasma Enhanced Chemical Vapor Deposition (PECVD). Retrieved from [Link]

  • Kenosistec. (n.d.). Plasma-Enhanced Chemical Vapor Deposition. Retrieved from [Link]

  • Li, Y., et al. (2024). The Influence of Deposition Temperature on the Microscopic Process of Diamond-like Carbon (DLC) Film Deposition on a 2024 Aluminum Alloy Surface. Coatings, 14(11), 1635. Retrieved from [Link]

  • FHR Anlagenbau GmbH. (n.d.). Plasma-assisted PECVD in thin-film technology. Retrieved from [Link]

  • O'Neill, M. L., et al. (2018). Atomic layer deposition of carbon doped silicon oxide by precursor design and process tuning. Journal of Vacuum Science & Technology A, 36(2), 021501. Retrieved from [Link]

  • Chiang, C. H., et al. (2013). U.S. Patent Application No. 13/492,612.
  • Posada, C. A. R. (2015). Computational studies of the surface chemistry of metalorganic precursors for the deposition of high-k dielectrics. Retrieved from [Link]

  • Bae, Y. W., Du, H., & Gallois, B. (1992). Structure and Chemistry of Silicon Nitride and Silicon Carbonitride Thin Films Deposited from Ethylsilazane in Ammonia or Hydrogen. Journal of the Electrochemical Society, 139(2), 547-553. Retrieved from [Link]

  • van der Werf, C. H. M. (2003). Silicon-nitride films for thin-film transistors. Retrieved from [Link]

  • Ali, S., et al. (2016). EFFECT OF DEPOSITION TEMPERATURE VARIATION ON THIN FILMS SYNTHESIS VIA AACVD. Journal of Ovonic Research, 12(4), 183-189. Retrieved from [Link]

  • Gordon, R. G. (n.d.). Overview of ALD Precursors and Reaction Mechanisms. Retrieved from [Link]

  • AZoNano. (2013, May 10). Applications of Metal Alkyl Amide CVD/ALD Precursors. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. Environmental Science & Technology, 48(24), 14335-14343. Retrieved from [Link]

  • Liu, Y., et al. (2018). Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO2 thin films. Physical Chemistry Chemical Physics, 20(24), 16538-16546. Retrieved from [Link]

  • New Jersey Department of Health. (2000, April). 1,2-BIS(DIMETHYLAMINO)ETHANE HAZARD SUMMARY. Retrieved from [Link]

  • Howell, B. A., Cho, Y., & Feng, Z. (2011). Thermal decomposition of 1,1,2,2-tetraaryl-1,2-ethanediols. Journal of Thermal Analysis and Calorimetry, 107(2), 643-647. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,2-BIS(TRICHLOROSILYL)ETHANE, 95%. Retrieved from [Link]

  • Anderson, M. (2022, March 22). Impact of deposition temperature on thin film growth of surface-anchored metal-organic frameworks. Retrieved from [Link]

  • Carlsson, M., et al. (2022). Dissociative ionization and electron beam induced deposition of tetrakis(dimethylamino)silane, a precursor for silicon nitride deposition. Physical Chemistry Chemical Physics, 24(16), 9564-9575. Retrieved from [Link]

  • Zybin, S. V., et al. (2015). Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials. Physical Chemistry Chemical Physics, 17(23), 15263-15273. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. Environmental Science & Technology, 48(24), 14335-14343. Retrieved from [Link]

  • Interrante, L. V. (1991). Single Molecule Source Reagents for Chemical Vapor Deposition of B- Silicon Carbide. Retrieved from [Link]

  • Kim, J. H., et al. (2023). The Effect of Deposition Temperature of TiN Thin Film Deposition Using Thermal Atomic Layer Deposition. Coatings, 13(1), 116. Retrieved from [Link]

  • Zhang, Y., et al. (2024). The Effect of Deposition Temperature on TiN Thin Films for the Electrode Layer of 3D Capacitors Prepared by Atomic Layer Deposition. Coatings, 14(6), 720. Retrieved from [Link]

  • Al-Dulaimi, Y., et al. (2023). Impact of Carbon Impurities on Air Stability of MOCVD 2D-MoS2. Materials, 16(19), 6598. Retrieved from [Link]

  • Kim, Y., et al. (2020). Low-Carbon Silicon Oxynitride Films with Trisilylamine. ECS Meeting Abstracts, MA2020-02(48), 2399. Retrieved from [Link]

  • Lin, M. C., & Back, M. H. (1966). THE THERMAL DECOMPOSITION OF ETHANE: PART I. INITIATION AND TERMINATION STEPS. Canadian Journal of Chemistry, 44(5), 505-515. Retrieved from [Link]

Sources

Optimization

Minimizing oxygen contamination in 1,2-(Trisdimethylaminosilyl)ethane processes

Technical Support Center: Advanced Precursor Handling Subject: Minimizing Oxygen Contamination in 1,2-(Trisdimethylaminosilyl)ethane Processes Ticket ID: #ALD-OXY-MITIGATE-01 Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Precursor Handling Subject: Minimizing Oxygen Contamination in 1,2-(Trisdimethylaminosilyl)ethane Processes Ticket ID: #ALD-OXY-MITIGATE-01 Assigned Specialist: Senior Application Scientist, Thin Film Deposition Group[1][2]

Executive Summary

You are working with a high-order bridged aminosilane. Whether you are using the specific 1,2-Bis[tris(dimethylamino)silyl]ethane (a hexakis-amino analog) or the more common 1,2-Bis[(dimethylamino)dimethylsilyl]ethane , the handling physics remain identical.[1][2]

These precursors are designed for thermal stability (via the ethane bridge) but possess a critical weakness: the Si-N bond is thermodynamically unstable in the presence of moisture (


) and oxygen (

).
[1]

Oxygen contamination in this process does not just "lower purity"—it fundamentally alters the film matrix from a conductive/barrier Silicon Nitride (


) or Silicon Carbonitride (

) to a degraded Silicon Oxynitride (

).[1] This destroys wet etch resistance (WER) and alters the dielectric constant (

).[1]

Part 1: The Contamination Vectors (Visualizing the Threat)

Oxygen rarely enters through a single "hole." It permeates through micro-vectors in your delivery chain.

OxygenVectors cluster_prevention Critical Control Points Source Precursor Canister (Liquid Source) Connection VCR/Swagelok Fittings (The 'Cold' Zone) Source->Connection Dead Space Trapped Air Line Heated Delivery Line (100°C - 150°C) Connection->Line Micro-leaks (Permeation) Valve ALD Valve/Manifold (Fast Switching) Line->Valve Thermal Degradation (if O2 present) Chamber Reaction Chamber (The 'Hot' Zone) Valve->Chamber Virtual Leaks (Desorption)

Figure 1: The Oxygen Vector Diagram identifying critical ingress points in the precursor delivery train.[1]

Part 2: Troubleshooting Guides & FAQs

Category A: Precursor Storage & Delivery (The "Cold" Zone)[1]

Q1: My liquid precursor in the bubbler/canister has turned cloudy or developed a white precipitate. Is it still usable? Status: CRITICAL FAILURE.

  • Diagnosis: The "cloud" is suspended silica (

    
    ) or polymeric siloxanes. This indicates the integrity of the canister was breached by moisture.
    
  • The Mechanism:

    
    
    The amine ligand (
    
    
    
    ) is a "leaving group."[1] Once it leaves, the silicon crosslinks with oxygen.[2]
  • The Fix:

    • Do not attempt to filter and use. The dissolved amine concentration has changed, which will alter your vapor pressure and growth rate.

    • Replace the canister immediately.

    • Audit: Check the helium leak rate of your canister change procedure. You must use a "purge-evacuate-purge" cycle (minimum 50 cycles) before opening the manual valve.[1]

Q2: I am seeing a "Rate of Rise" (RoR) in my delivery line, but helium leak detection shows no leaks. What is happening? Status: VIRTUAL LEAK.

  • Diagnosis: You are likely seeing outgassing , not a physical hole.[1][2] Bridged aminosilanes are "sticky."[2] If you recently performed maintenance, moisture adsorbed into the stainless steel micropores is desorbing.

  • Differentiation Protocol:

    • Real Leak: Pressure rises linearly and indefinitely.

    • Virtual Leak: Pressure rise curve flattens out (asymptotically) as the source is depleted.

  • The Fix:

    • Bake-out: Heat the delivery lines to 150°C (or max rating of valves) with high-purity

      
       flow for 12 hours.
      
    • Passivation: Run a "dummy" deposition process. The precursor will react with surface hydroxyls (

      
      ) on the steel walls, effectively "gettering" the lines.
      
Category B: Process & Film Analysis (The "Hot" Zone)

Q3: My Silicon Nitride film Refractive Index (RI) has dropped from 2.01 to 1.85. Is this oxygen contamination? Status: CONFIRMED.

  • The Science: Pure stoichiometric

    
     has an RI of ~2.00–2.05. Pure 
    
    
    
    has an RI of ~1.46. A drop in RI is the primary indicator of Oxygen incorporation (
    
    
    ).
  • Quantification:

    Refractive Index (n) Est. Oxygen % Action Required
    2.00 - 2.05 < 1% Process Nominal
    1.90 - 1.99 2 - 5% Check Carrier Gas Purity
    1.70 - 1.89 5 - 15% Leak Check Reactor

    | < 1.70 | > 15% | System Down / Bake-out |[1][2]

Q4: We are using high-purity Argon (99.999%), but still seeing oxidation. Why? Status: POINT-OF-USE PURIFICATION FAILURE.

  • Insight: "Five Nines" (99.999%) purity still allows for ~10 ppm of impurities (including

    
     and 
    
    
    
    ).[1] In an ALD process, 1 ppm of Oxygen is enough to saturate a surface monolayer in seconds (Langmuir principle).[1][2][3]
  • The Fix:

    • Install a Point-of-Use (POU) Getter/Purifier (e.g., Entegris or Pall) immediately before the mass flow controller (MFC).[1][2]

    • Target purity: < 100 ppt (parts per trillion).[1][2]

Part 3: Advanced Troubleshooting Logic (Decision Tree)

Use this workflow when film properties deviate from the baseline.

TroubleshootingLogic Start Issue: Low Refractive Index or High WER Step1 Check Base Pressure (< 1e-6 Torr?) Start->Step1 LeakCheck Perform Helium Leak Check Step1->LeakCheck No (High Pressure) GasCheck Check Carrier Gas (POU Purifier) Step1->GasCheck Yes (Good Vacuum) FixLeak Tighten VCR/replace O-rings LeakCheck->FixLeak Leak Found Step2 Inspect Precursor (Cloudy?) LeakCheck->Step2 No Leak FixGas Replace Getter Regenerate Trap GasCheck->FixGas Purifier Saturated GasCheck->Step2 Purifier OK ReplaceSource Replace Source & Clean Lines Step2->ReplaceSource Yes (Cloudy) ProcessCheck Check Plasma/Thermal Step Times Step2->ProcessCheck No (Clear)

Figure 2: Logic flow for diagnosing oxygen contamination in aminosilane ALD/CVD.

Part 4: Experimental Protocol for "System Zero"

Before running valuable wafers, you must validate the system's oxygen baseline.[2]

Protocol: The "Saturation" Test

  • Substrate: HF-cleaned Silicon (100).[1][2] Hydrophobic surface (H-terminated).[1][2]

  • Step 1: Pulse 1,2-(Trisdimethylaminosilyl)ethane (2 seconds).

  • Step 2: Purge (10 seconds).

  • Step 3: SKIP THE OXIDANT/NITRIDATION STEP.

  • Step 4: Repeat for 50 cycles.

  • Analysis: Measure thickness via Ellipsometry.

    • Result A (0 - 2 Å):Pass. The precursor is not reacting with background oxygen.

    • Result B (> 5 Å):Fail. The precursor is finding oxygen in the chamber (CVD mode) and growing a film without a co-reactant. Do not proceed.

References

  • Handling of Aminosilanes: O'Neill, M. L., et al. "Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition."[1][2] The Electrochemical Society, 2011.[2] Link[1][2]

  • Oxygen Contamination Mechanisms: Potts, S. E., et al. "Plasma-enhanced atomic layer deposition of low-resistivity TiN using a novel plasma source."[1][2] Journal of Vacuum Science & Technology A, 2020.[1][2] (Describes UHP conditions applicable to Nitrides). Link[1][2]

  • Precursor Stability: Mallikarjunan, A., et al. "Designing high performance precursors for atomic layer deposition of silicon oxide."[1][2] Journal of Vacuum Science & Technology A, 2014.[1][2] Link[1][2]

  • Bridged Silane Properties: Sigma-Aldrich Technical Data, "1,2-Bis(triethoxysilyl)ethane and Aminosilane Analogs."[1][2] Link

Sources

Troubleshooting

Technical Support Center: Thermal Decomposition Behavior of 1,2-(Trisdimethylaminosilyl)ethane

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for 1,2-(Trisdimethylaminosilyl)ethane. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 1,2-(Trisdimethylaminosilyl)ethane. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal properties of this organosilicon compound. As there is limited specific literature on the thermal decomposition of 1,2-(Trisdimethylaminosilyl)ethane, this document synthesizes field-proven insights from the analysis of analogous air-sensitive organosilicon compounds and foundational principles of thermal analysis.

The following sections provide frequently asked questions, detailed experimental protocols, and robust troubleshooting guides to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-(Trisdimethylaminosilyl)ethane and why is its thermal stability important?

1,2-(Trisdimethylaminosilyl)ethane (CAS No. 20248-45-7) is an organosilicon compound with the molecular formula C14H40N6Si2[1]. It features two silicon atoms linked by an ethane bridge, with each silicon atom bonded to three dimethylamino groups. Understanding its thermal decomposition behavior is critical for applications where it might be used as a precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD) to create silicon-based thin films, or as a building block in polymer synthesis. The decomposition temperature and products dictate its processing window and the final properties of the resulting materials.

Q2: What are the primary challenges when performing thermal analysis on this compound?

The primary challenge is the compound's presumed high sensitivity to air and moisture. The silicon-nitrogen (Si-N) bonds are susceptible to hydrolysis. Exposure to atmospheric moisture can lead to the formation of silanols and the release of dimethylamine, altering the sample's composition and thermal behavior. Therefore, all handling must be performed under an inert atmosphere.[2] Additionally, its decomposition products may be volatile and corrosive, requiring careful instrument setup and post-experiment cleaning.

Q3: Which thermal analysis techniques are most suitable for studying its decomposition?

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding.[3][4]

  • TGA measures changes in mass as a function of temperature, identifying decomposition onset, temperature ranges of stability, and the mass of non-volatile residues.[5]

  • DSC measures the heat flow into or out of a sample, revealing energetic events like melting, crystallization, or exothermic/endothermic decomposition processes.[5]

For a complete analysis, coupling these techniques with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) is highly recommended to identify the gaseous species evolved during decomposition.[6]

Q4: What are the expected decomposition products?

While specific experimental data is unavailable, the decomposition mechanism can be hypothesized based on its structure. Possible pathways include:

  • Cleavage of Si-N bonds: This would release dimethylamine or related amine fragments. This is a common pathway for aminosilanes.

  • Cleavage of the C-C bond in the ethane bridge: Homolytic cleavage could generate radical species, similar to the decomposition of other ethane derivatives.[7][8]

  • Cleavage of Si-C bonds: This would break the link between the silicon atoms and the ethane backbone. The final non-volatile product is likely a silicon-carbon-nitride ceramic material or a polysiloxane if oxygen is present.

Experimental Protocols

Adherence to a strict, validated protocol is essential for obtaining reproducible data, especially with air-sensitive compounds.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines the steps for analyzing the thermal stability and decomposition profile of 1,2-(Trisdimethylaminosilyl)ethane.

1. Instrument Preparation:

  • Ensure the TGA is clean, particularly the furnace tube and balance assembly, to prevent cross-contamination.
  • Perform a baseline subtraction run with an empty crucible under the same experimental conditions to be used for the sample.
  • Verify the purge gas (high-purity nitrogen or argon) is dry and free of oxygen.

2. Sample Preparation (Critical Step):

  • All sample handling must be performed in an inert-atmosphere glovebox.
  • Place a clean, tared TGA crucible (typically alumina or platinum) onto a microbalance inside the glovebox.
  • Carefully transfer 3-5 mg of 1,2-(Trisdimethylaminosilyl)ethane into the crucible. A smaller sample size minimizes thermal gradients.
  • Record the exact mass.
  • Seal the crucible in a vial or container suitable for transfer from the glovebox to the TGA instrument without atmospheric exposure.

3. TGA Analysis:

  • Quickly transfer the crucible to the TGA autosampler or balance. Minimize exposure to air (< 5 seconds).
  • Purge the TGA furnace and balance with the inert gas at a high flow rate (e.g., 100 mL/min) for at least 30 minutes to remove any residual air.
  • Set the experimental parameters:
  • Purge Gas: Nitrogen or Argon at 20-50 mL/min.
  • Temperature Program:
  • Equilibrate at 30 °C.
  • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.[9] A slower rate can improve resolution of decomposition steps.
  • Start the analysis and collect the data (mass vs. temperature/time).
Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol details the measurement of thermal transitions and reaction enthalpies.

1. Instrument Preparation:

  • Perform temperature and enthalpy calibrations using certified standards (e.g., indium).
  • Run a baseline with two empty, hermetically sealed aluminum pans.

2. Sample Preparation (in Glovebox):

  • Place a tared DSC pan and lid on the microbalance inside the glovebox.
  • Dispense 1-3 mg of the sample into the pan.
  • Place the lid on the pan and seal it using a DSC press. A proper hermetic seal is crucial to prevent the loss of volatile decomposition products and protect the sample from the atmosphere.[10]
  • Prepare an identical empty, hermetically sealed pan to serve as the reference.

3. DSC Analysis:

  • Place the sample pan and the reference pan in the DSC cell.
  • Purge the cell with inert gas (e.g., Nitrogen at 50 mL/min) for 15-20 minutes.
  • Set the experimental parameters:
  • Temperature Program:
  • Equilibrate at 25 °C.
  • Ramp from 25 °C to 400 °C (or a temperature below the major decomposition onset observed in TGA) at 10 °C/min.[9]
  • Initiate the run and record the heat flow data.

Visual Workflow for Thermal Analysis

The following diagram illustrates the critical workflow for analyzing air-sensitive compounds like 1,2-(Trisdimethylaminosilyl)ethane.

G cluster_glovebox Inert Atmosphere Glovebox cluster_instrument Thermal Analyzer (TGA/DSC) cluster_data Data Processing prep Sample Preparation: - Tare Crucible/Pan - Load 1-5 mg Sample - Hermetically Seal (DSC) load Load Sample & Reference (Minimize Air Exposure) prep->load Transfer purge Inert Gas Purge (e.g., 30 min @ 100 mL/min) load->purge analysis Execute Temperature Program (e.g., Ramp 10°C/min) purge->analysis process Data Analysis: - Baseline Correction - Determine Onset T - Calculate Mass Loss % - Integrate Peak Area (DSC) analysis->process report Generate Report process->report

Caption: Workflow for TGA/DSC analysis of air-sensitive compounds.

Troubleshooting Guide

Encountering issues during thermal analysis is common. This guide addresses specific problems you may face.

Problem Potential Cause(s) Recommended Solution(s)
Noisy or Drifting TGA/DSC Baseline 1. Instrument not thermally equilibrated. 2. Contamination in the furnace or on the balance mechanism.[11] 3. Leaks in the gas delivery system introducing air. 4. Improper pan placement on the sensor.[10]1. Increase the initial isothermal hold time before starting the temperature ramp. 2. Perform a "bake out" procedure by heating the empty furnace to a high temperature. Physically clean the components if necessary.[11] 3. Perform a leak check on all gas fittings and connections. 4. Re-seat the sample and reference pans carefully according to the instrument manual.
Unexpected Mass Gain in TGA 1. Reaction of the sample with residual oxygen in the purge gas (oxidation). 2. Buoyancy effect not properly corrected by baseline subtraction.1. Use a higher purity purge gas and/or install an oxygen trap. Ensure the system is leak-tight. 2. Perform a baseline run with an empty pan and subtract it from the sample run. Use the instrument's buoyancy correction software if available.
Inconsistent Decomposition Temperatures 1. Variation in sample mass or morphology. 2. Different heating rates used between runs. 3. Sample contamination or reaction with atmospheric moisture during loading.[2]1. Use a consistent sample mass (e.g., 3.0 ± 0.2 mg) and ensure the sample is spread thinly at the bottom of the crucible. 2. Ensure the exact same temperature program and heating rate are used for all comparative tests. 3. Review and strictly adhere to the inert atmosphere sample handling protocol.
Sharp, Irregular Spikes in TGA/DSC Curve (Non-reproducible) 1. Static electricity on the sample or pan. 2. Mechanical vibration near the instrument. 3. For DSC, a poorly sealed pan is venting decomposition products abruptly.[10]1. Use an anti-static gun or ionizer in the weighing area. 2. Isolate the instrument on a vibration-dampening table. 3. Re-prepare the sample, ensuring the pan is perfectly sealed. Inspect the pan after the run for signs of deformation or rupture.[10]
Low or No Signal from Evolved Gas Analyzer (MS/FTIR) 1. The transfer line between the thermal analyzer and the detector is cold or blocked. 2. Decomposition products are not volatile enough at the transfer line temperature. 3. The concentration of evolved gas is below the detector's limit.1. Ensure the transfer line is heated to a temperature sufficient to prevent condensation of products. Check for blockages. 2. Increase the transfer line temperature, if possible. 3. Increase the sample size for the TGA-MS/FTIR experiment.

Data Interpretation: A Hypothetical Case

The table below summarizes potential results from a TGA-DSC analysis of 1,2-(Trisdimethylaminosilyl)ethane, providing a framework for interpreting your own data.

Analysis Temperature Range (°C) Observation Interpretation
DSC 100 - 120Small EndothermPotential melting point of the compound.
TGA 30 - 250Mass Stable (<1% loss)The compound is thermally stable up to ~250°C.
TGA/DSC 250 - 350TGA: Major mass loss (e.g., 50-60%). DSC: Strong, sharp exotherm.Onset of primary decomposition. The exothermic nature suggests a highly energetic process, possibly involving bond rearrangement or cross-linking reactions. The mass loss corresponds to the release of volatile fragments (e.g., dimethylamine).
TGA/DSC 350 - 500TGA: Slower, continuous mass loss (e.g., 10-15%). DSC: Broad, weak exotherm.Secondary decomposition or charring process. The remaining material is undergoing further structural transformation.
TGA > 500Stable residual mass (e.g., 25-35%).Formation of a thermally stable, non-volatile residue, likely a SiCN ceramic material.

References

  • Phenomenex Inc. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Smith, A. L. (1974). Infrared Analysis of Organsilicon Compounds: Spectra-Structure Correlations. In Analysis of Silicones (pp. 257-281). John Wiley & Sons, Inc.
  • Red Thermo Scientific. (2025, July 13). Troubleshooting Common Issues with Thermal Analysis Sample Containers. Retrieved from [Link]

  • Li, Y., et al. (2019). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Polymers, 11(11), 1845.
  • Agilent Technologies. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Drawell. (2026, January 9). TGA vs DSC: What's the Difference and How to Choose the Right Tool?. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. Environmental Science & Technology, 48(24), 14335–14343.
  • Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE. Retrieved from [Link]

  • Chen, J., et al. (2017). Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials. Physical Chemistry Chemical Physics, 19(24), 16138-16146.
  • V'yurga, V. V., et al. (2017). TGA-DSC-MS analysis of silicon carbide and of its carbon-silica precursor. Journal of the Nano-and Microsystem Technics, (4), 21-26.
  • Howell, B. A., et al. (2011). Thermal decomposition of 1,1,2,2-tetraaryl-1,2-ethanediols. Journal of Thermal Analysis and Calorimetry, 107(3), 931-936.
  • The Madison Group. (n.d.). Problem Solving With Thermal Analysis. Retrieved from [Link]

  • Schmidbaur, H., et al. (1991). Molecular Structure of Trisilylmethane and Synthesis of 1,1,1‐Trisilylethane. Chemische Berichte, 124(8), 1953-1956.
  • Kaneshige, M. J., & Hobbs, M. L. (2020). Modeling of Thermal Decomposition of TATB-Based Explosive for Safety Analysis. Propellants, Explosives, Pyrotechnics, 45(2), 204-214.
  • Seo, K.-H., et al. (1997). Synthesis and Thermal Properties of Poly(ethynyldimethysilane-co-dimethylsiloxanes).
  • iChems. (n.d.). TDMAS. Retrieved from [Link]

  • Lin, M. C., & Back, M. H. (1966). THE THERMAL DECOMPOSITION OF ETHANE: PART I. INITIATION AND TERMINATION STEPS. Canadian Journal of Chemistry, 44(5), 505-515.
  • Gelest, Inc. (n.d.). 1,2-BIS(TRICHLOROSILYL)ETHANE, 95%. Retrieved from [Link]

Sources

Optimization

Controlling refractive index in SiNx films via precursor flow rate

Topic: Controlling Refractive Index ( ) in PECVD Silicon Nitride Films Doc ID: SNX-PROC-001 Status: Active Core Directive: The Tuning Knob Executive Summary: In Plasma-Enhanced Chemical Vapor Deposition (PECVD), the refr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Refractive Index (


) in PECVD Silicon Nitride Films
Doc ID:  SNX-PROC-001
Status:  Active

Core Directive: The Tuning Knob

Executive Summary: In Plasma-Enhanced Chemical Vapor Deposition (PECVD), the refractive index (


) of Silicon Nitride (

) is primarily controlled by the gas flow ratio between Silane (

) and Ammonia (

) or Nitrogen (

).[1][2]
  • Rule of Thumb: Increasing the Silicon-to-Nitrogen source ratio increases the refractive index.

  • Target Range: Standard stoichiometric nitride (

    
    ) sits at 
    
    
    
    (at 633 nm). By adjusting flows, you can tune
    
    
    from
    
    
    (Nitrogen-rich) to
    
    
    (Silicon-rich).[3]
The Mechanism

The plasma environment dissociates precursor gases into reactive species. The abundance of Si-radicals versus N-radicals determines the film stoichiometry.

  • High

    
     Flow:  Promotes Si-Si bonding 
    
    
    
    Higher density, higher
    
    
    , higher absorption in visible/UV.
  • High

    
     Flow:  Promotes Si-N bonding and H incorporation 
    
    
    
    Lower density, lower
    
    
    , higher transparency in visible.
Visualization: The Process Logic

SiNx_Mechanism cluster_tuning Tuning Lever Input Precursor Input Plasma Plasma Dissociation (RF Power) Input->Plasma SiH4 + NH3/N2 Surface Surface Reaction Plasma->Surface Radicals (Si*, N*, H*) Film Film Composition Surface->Film Bond Formation Result Refractive Index (n) Film->Result Stoichiometry IncreaseSi Increase SiH4:NH3 Ratio IncreaseSi->Film More Si-Si Bonds DecreaseSi Decrease SiH4:NH3 Ratio DecreaseSi->Film More N-H Bonds

Figure 1: The causal chain from precursor flow to optical properties. Adjusting the Si:N ratio shifts the bonding structure, directly altering the refractive index.

Experimental Protocol: The "Golden Recipe" Baseline

Objective: Establish a repeatable baseline for


 before attempting to tune.
Equipment:  Parallel Plate PECVD (e.g., Oxford, STS, or AMAT).
Standard Process Table
ParameterValue (Example)Function
Temperature 300°CDrives H desorption; densifies film.
Pressure 650 - 1000 mTorrControls mean free path and uniformity.
HF Power (13.56 MHz) 20 - 60 WPrimary dissociation energy.
LF Power (Optional) 0 - 20 WControls ion bombardment (stress tuning).

Flow (Pure)
20 sccmSilicon source.

Flow
20 - 40 sccmNitrogen source (The primary tuning knob).

Dilution
200 - 1000 sccmStabilizes plasma; improves uniformity.
Step-by-Step Methodology
  • Chamber Conditioning (Hysteresis Control):

    • Why:

      
       properties drift if the chamber walls are coated with oxide or varying nitride stoichiometries.
      
    • Action: Run a "seasoning" deposition for 5 minutes using your target recipe on a dummy wafer before the actual run.

  • Deposition:

    • Load sample. Allow 2-minute thermal soak to reach 300°C.

    • Ignite plasma. Monitor reflected power (should be <2%).

  • Metrology (Self-Validation):

    • Use Spectroscopic Ellipsometry (SE).[4]

    • Model: Use a Tauc-Lorentz oscillator model. Do not use a simple Cauchy model for Si-rich films as they absorb in the UV/blue region.

    • Pass Criteria: MSE (Mean Squared Error) < 10.

Troubleshooting & FAQs

Format: Symptom


 Root Cause Analysis 

Corrective Action.
Q1: My refractive index is lower than expected ( ).

Diagnosis: The film is Nitrogen-rich or porous (low density). Technical Insight: Excess


 overwhelms the silane, leading to N-H bond incorporation. N-H bonds lower the material density and index.
Corrective Action: 
  • Decrease

    
     Flow:  Reduce by 10-15% steps.
    
  • Increase

    
     Flow:  Increase by 5-10% (Caution: This increases deposition rate).
    
  • Check Temperature: Ensure the heater is actually at 300°C. Lower temps (

    
    C) result in porous, low-
    
    
    
    films due to incomplete H-desorption [1].
Q2: My refractive index is correct, but the film peels or cracks.

Diagnosis: Stress mismatch. Technical Insight:

  • Si-Rich (

    
    ):  Often highly tensile or compressive depending on H-content.
    
  • Stoichiometric (

    
    ):  Typically high tensile stress (~800 MPa).[5]
    Corrective Action: 
    
  • Dual Frequency Tuning: If your tool has a Low Frequency (LF) generator, increase the LF pulse. This increases ion bombardment, which densifies the film and drives stress toward compressive (counteracting the natural tensile stress) [2].[6]

  • Helium Dilution: Replace some

    
     with He.[6] Helium enhances energy transfer in the plasma without chemical participation, often reducing stress [2].
    
Q3: I need high index ( ) for a waveguide, but the optical loss is too high.

Diagnosis: Silicon clustering and Hydrogen absorption. Technical Insight:

  • Si-H Absorption: As you increase Si-content to raise

    
    , you inadvertently increase Si-H bonds.
    
  • N-H Overtone: N-H bonds have a strong absorption overtone near 1510-1550 nm (telecom C-band) [3]. Corrective Action:

  • High-Temp Anneal: Post-deposition annealing (RTA) at >600°C (if thermal budget allows) drives out Hydrogen, reducing loss [4].

  • Deuterated Precursors: (Advanced) Replace

    
     with 
    
    
    
    to shift absorption bands out of the telecom window.
Q4: The refractive index drifts from run to run.

Diagnosis: The "First Wafer Effect" or Chamber Wall History. Technical Insight: If the chamber was previously used for Silicon Oxide (


), residual Oxygen will dope the nitride, creating Silicon Oxynitride (

), which has a significantly lower index (

) [5]. Corrective Action:
  • Mandatory Clean: Run a

    
     clean plasma.
    
  • Mandatory Seasoning: Coat the chamber with 500nm of your specific

    
     recipe before processing the critical lot.
    

Visual Troubleshooting Guide

Troubleshooting_Logic Start Measure Refractive Index (n) Decision Is n within target? Start->Decision Low n is too LOW (< Target) Decision->Low No High n is too HIGH (> Target) Decision->High No Good n is Correct Decision->Good Yes ActionLow Decrease NH3 Flow OR Increase SiH4 Flow Low->ActionLow ActionHigh Increase NH3 Flow OR Decrease SiH4 Flow High->ActionHigh CheckStress Check Film Stress Good->CheckStress Cracking Film Cracking/Peeling CheckStress->Cracking Fail ActionStress Increase LF Power OR Add He Dilution Cracking->ActionStress

Figure 2: Decision tree for stabilizing refractive index and mechanical integrity.

References

  • MDPI. Optimizing the PECVD Process for Stress-Controlled Silicon Nitride Films. (2025).[4][7] Available at: [Link]

  • Plasma-Therm. Optimization of Low Stress PECVD Silicon Nitride. Available at: [Link] (General reference to vendor process guides).

  • OSTI.gov. Low Hydrogen Silicon Nitride Films Deposited by Plasma Enhanced Chemical Vapor Deposition. Available at: [Link]

  • Scientific Research Publishing. Opto-Structural Properties of Silicon Nitride Thin Films Deposited by ECR-PECVD. (2015).[4] Available at: [Link]

  • Optica. Modification of refractive index in silicon oxynitride films during deposition. Available at: [Link]

Sources

Troubleshooting

Technical Support Guide: Preventing Particle Formation in Aminosilane-Based CVD

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Chemical Vapor Deposition (CVD) processes utilizing aminosilane precursors. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Chemical Vapor Deposition (CVD) processes utilizing aminosilane precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent particle formation, a common challenge that can significantly impact film quality, device performance, and experimental reproducibility. By understanding the underlying mechanisms and implementing targeted strategies, you can achieve cleaner, more reliable depositions.

Section 1: Frequently Asked Questions - Understanding the Root Causes of Particle Formation

This section addresses the fundamental principles governing particle generation in aminosilane-based CVD systems.

Q1: What are the primary causes of particle formation during CVD with aminosilanes?

Particle formation, a critical source of product defects, primarily originates from two pathways: homogeneous and heterogeneous nucleation.[1][2][3]

  • Homogeneous Nucleation (Gas-Phase Reaction): This is the most common culprit when using highly reactive aminosilane precursors. It occurs when precursor molecules react with each other in the gas phase, before they reach the substrate surface. These reactions form small clusters of molecules that act as seeds, growing into larger particles as more precursor molecules attach. This "snow" effect is highly dependent on process conditions like temperature, pressure, and precursor concentration.[4]

  • Heterogeneous Nucleation (Surface-Induced Reaction): This process involves particles forming on surfaces other than the intended substrate, such as the reactor walls, showerhead, or fixtures. Over time, these deposited materials can flake off and land on the substrate, causing contamination. This is often exacerbated by improper reactor cleaning or temperature gradients within the chamber.

The high reactivity of the amine ligands in aminosilanes, while beneficial for low-temperature deposition, makes them particularly susceptible to these gas-phase reactions.[5]

cluster_0 Particle Formation Mechanisms Precursor Aminosilane Precursor Gas GasPhase Gas-Phase Nucleation (Homogeneous) Precursor->GasPhase High Temp/Pressure Surface Surface Nucleation (Heterogeneous) Precursor->Surface Unwanted Deposition on Chamber Walls Substrate Substrate Precursor->Substrate Ideal CVD Conditions Particles_Gas Particles in Gas (Contamination) GasPhase->Particles_Gas Particles_Surface Flaking from Walls (Contamination) Surface->Particles_Surface Mechanical Stress/ Thermal Cycling Particles_Gas->Substrate Deposition Particles_Surface->Substrate Deposition Film Desired Thin Film Substrate->Film Start High Particle Count Observed on Substrate Check_Params Step 1: Review Core Process Parameters (Temp, Pressure, Flow) Start->Check_Params Adjust_Temp Is Temp too high? (> ALD Window) Check_Params->Adjust_Temp Lower_Temp Action: Decrease Temp Incrementally Adjust_Temp->Lower_Temp Yes Adjust_Pressure Is Pressure too high? Adjust_Temp->Adjust_Pressure No Lower_Temp->Adjust_Pressure Lower_Pressure Action: Decrease Pressure to Reduce Residence Time Adjust_Pressure->Lower_Pressure Yes Adjust_Flow Are Flow Rates Optimized? Adjust_Pressure->Adjust_Flow No Lower_Pressure->Adjust_Flow Tune_Flow Action: Increase Carrier Gas Flow &/or Decrease Precursor Flow Adjust_Flow->Tune_Flow No Check_Hardware Step 2: Inspect Hardware & Maintenance Logs Adjust_Flow->Check_Hardware Yes Tune_Flow->Check_Hardware Clean_Chamber Is Chamber Clean? Any visible flaking? Check_Hardware->Clean_Chamber Perform_Clean Action: Perform Chamber Wet or Plasma Clean Clean_Chamber->Perform_Clean No End Problem Resolved Clean_Chamber->End Yes Perform_Clean->End

Caption: A step-by-step workflow for troubleshooting particle issues.

Q4: I'm observing a high number of particles on my substrate. What are the first process parameters I should check?

When troubleshooting, always start with the parameters that have the most significant impact on gas-phase reactions. The primary variables to investigate are:

  • Deposition Temperature: Excess thermal energy can dramatically accelerate unwanted gas-phase reactions.

  • Reactor Pressure: Higher pressure increases the concentration of precursor molecules and their residence time in the chamber, providing more opportunity for them to react before reaching the substrate. [1]3. Precursor and Carrier Gas Flow Rates: These control the partial pressure of the aminosilane and how long it remains in the heated reaction zone.

Q5: How do I optimize the deposition temperature to minimize particles?

The goal is to find a temperature "window" where the surface reaction is efficient, but homogeneous nucleation is suppressed. While the "ALD window" is a concept from Atomic Layer Deposition, a similar principle applies to CVD. [6][7][8]

  • Causality: High temperatures increase the kinetic energy of precursor molecules, leading to more frequent and energetic collisions in the gas phase. This promotes the chain-branching reactions that initiate particle nucleation. [4]For many aminosilane processes, particle formation becomes significant at temperatures above 300°C. [9][10]* Actionable Advice: If you suspect the temperature is too high, reduce it in increments of 10-20°C per run while monitoring the particle count and film growth rate. The optimal temperature will be just high enough to achieve the desired film properties without initiating significant gas-phase nucleation.

Q6: Can the reactor pressure influence particle formation?

Absolutely. Reactor pressure directly correlates with the concentration of molecules in the chamber.

  • Causality: Increasing the total pressure reduces the mean free path of molecules, leading to more collisions. It also increases the residence time of the precursor in the reaction zone. Both factors significantly enhance the probability of gas-phase nucleation. [1][4]Lowering the partial pressure of the reactive gas is a known strategy to favor heterogeneous nucleation on the substrate over homogeneous nucleation in the gas phase. [2]* Actionable Advice: Try reducing the process pressure. This will increase the gas velocity and decrease residence time, sweeping unreacted precursors out of the chamber more quickly and reducing the chance for gas-phase reactions.

Section 3: Advanced Prevention Strategies & Protocols

Proactive process design is more effective than reactive troubleshooting. This section outlines methods for developing a robust, particle-free CVD process.

Q7: How can I proactively design a CVD process to prevent particle formation from the start?

A systematic approach to process development is crucial. The following protocol provides a framework for optimizing your aminosilane CVD process.

Experimental Protocol: Process Optimization for Particle Reduction

  • Establish Baseline: Begin with a known process or a conservative starting point (e.g., lower end of the recommended temperature range, low pressure). Deposit a film and measure the baseline particle count using a wafer scanner or microscope.

  • Temperature Matrix:

    • Keeping pressure and flow rates constant, perform a series of depositions, increasing the temperature by 15°C for each run.

    • Analyze particle counts for each run. Identify the temperature at which particle counts begin to increase significantly. Your optimal processing temperature should be below this threshold.

  • Pressure Matrix:

    • Set the temperature to the optimal point determined in the previous step.

    • Perform a series of depositions at varying pressures (e.g., from 0.5 Torr to 5 Torr).

    • Analyze the trend. You will likely see particle counts increase with pressure. Select the pressure that gives you the best balance of film properties and low particle count.

  • Flow Rate Optimization:

    • Carrier Gas: Increasing the carrier gas flow can help reduce the precursor's partial pressure and residence time. [11]At your optimized temperature and pressure, try increasing the carrier gas flow and observe the effect on particles.

    • Precursor Flow: Ensure the precursor flow is not excessively high. A higher concentration of aminosilane in the gas phase directly increases the likelihood of homogeneous nucleation. [12]Reduce the flow if particle counts remain high.

  • Verification: Once you have identified the optimal parameters, run several confirmation wafers to ensure the process is stable and repeatable.

Table 1: Process Parameter Guide for Particle Reduction
ParameterImpact on Particle FormationRecommended Action to Reduce ParticlesRationale
Deposition Temperature High temperature increases gas-phase reactions.Decrease Temperature Reduces kinetic energy of precursor molecules, suppressing homogeneous nucleation. [4][13]
Reactor Pressure High pressure increases molecular concentration and residence time.Decrease Pressure Reduces collision frequency and the time available for gas-phase reactions. [1]
Precursor Flow Rate High flow increases the partial pressure of the reactive species.Decrease Flow Rate Lowers the concentration of aminosilane, reducing the probability of gas-phase clustering. [12]
Carrier Gas Flow Rate High flow decreases precursor partial pressure and residence time.Increase Flow Rate Dilutes the precursor and sweeps it through the reaction zone faster. [11]
Reactor Cleanliness Chamber deposits can flake off and contaminate the substrate.Perform Regular Chamber Cleans Eliminates heterogeneous nucleation sites on chamber walls.
Q8: Are there any in-situ monitoring techniques to detect particle formation in real-time?

Yes, implementing in-situ monitoring can provide immediate feedback on your process, saving time and resources.

  • In-Situ Particle Monitors (ISPM): These are typically laser-based systems that detect light scattering from particles in the exhaust line or within the process chamber. [14][15]They can provide real-time data on the concentration and even size of particles being generated, allowing for immediate process adjustments. [16]* Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can be used to monitor the gas-phase composition of the reactor. [17]By tracking the depletion of the precursor and the emergence of reaction byproducts, you can infer the extent of gas-phase reactions that may lead to particle formation.

References
  • Kim, J., Mun, J., Lee, K., Park, S., Lim, S. K., Lee, C. S., Lim, J. Y., & Kang, S. W. (2019). Development of in-situ particle monitor with beam homogenizing module for enhancement of nanoparticle countering efficiency. Review of Scientific Instruments, 90(9), 093107. [Link]

  • Gordon, R. G., & Li, H. (2014). Designing high performance precursors for atomic layer deposition of silicon oxide. Journal of Vacuum Science & Technology A, 32(6), 061508. [Link]

  • VanDerPiscopo, J. C. (1993). Method of in-situ particle monitoring in vacuum systems. U.S.
  • S. K. (2020). In Situ Monitoring of Particle Formation with Spectroscopic and Analytical Techniques Under Solvothermal Conditions. ResearchGate. [Link]

  • O'Neill, M. L., et al. (2012). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. ECS Transactions, 45(4), 147-156. [Link]

  • Hossain, M. M., et al. (2010). Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption. Langmuir, 26(22), 17213-17223. [Link]

  • Lee, J. H., et al. (2019). Aminosilane Precursor Compound and Thin Film Forming Method Using The Same.
  • Academia.edu. (n.d.). Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO 2 thin films. Academia.edu. [Link]

  • Wang, H., et al. (2017). Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO2 thin films. RSC Advances, 7(42), 26233-26240. [Link]

  • ResearchGate. (n.d.). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. ResearchGate. [Link]

  • Kim, J., et al. (2019). Development of in-situ particle monitor with beam homogenizing module for enhancement of nanoparticle countering efficiency. AIP Publishing. [Link]

  • Los Alamos National Laboratory. (2022). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. lanl.gov. [Link]

  • Yu, B. W., et al. (n.d.). Particle contaminant formation and transport in microelectronics fabrication processes. CFD Research Corporation. [Link]

  • van den Bruele, F. J., et al. (2021). Atmospheric-Pressure Plasma-Enhanced Spatial ALD of SiO2 Studied by Gas-Phase Infrared and Optical Emission Spectroscopy. Nanomaterials, 11(10), 2548. [Link]

  • SciSpace. (2017). Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO2 thin films. SciSpace. [Link]

  • Grosse-Kreul, S., et al. (2001). In-situ FTIR spectroscopic monitoring of a CVD controlled Si-N-O fibre growth process. Journal of the European Ceramic Society, 21(10-11), 1731-1734. [Link]

  • ResearchGate. (n.d.). Influence of Temperature on Aminosilane Thin Films Deposited on Aluminium Substrates: A Study by Surface Analysis. ResearchGate. [Link]

  • Wild, N. C. (2024). Fluid Dynamics Plays a Key Role in Predicting Cardiovascular Dangers. GW Today. [Link]

  • Arizona State University. (2022). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si-N Dehydrocoupling. asu.edu. [Link]

  • Zachariah Group. (n.d.). Modeling particle formation during low-pressure silane oxidation: Detailed chemical kinetics and aerosol dynamics. University of Maryland. [Link]

  • Setyawan, H., et al. (n.d.). Visualization and Control of Particulate Contamination Phenomena in a Plasma Enhanced CVD Reactor. Hiroshima University. [Link]

  • Massachusetts Institute of Technology. (2005). Chemical Vapor Deposition (CVD). MIT OpenCourseWare. [Link]

  • Zachariah Group. (n.d.). Particle Formation during Low Pressure Chemical Vapor Deposition from Silane and Oxygen: Measurement, Modeling , and Film Properties. University of Maryland. [Link]

  • ResearchGate. (2023). Flow Dynamics in Cardiovascular Devices: A Comprehensive Review. ResearchGate. [Link]

  • ResearchGate. (2014). Numerical Modeling of Gas-Phase Nucleation and Particle Growth During Chemical Vapor Deposition of Silicon. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: XPS Characterization of Bridged Carbosilane Films

This guide provides a technical comparison and XPS analysis framework for films grown using 1,2-(Trisdimethylaminosilyl)ethane (hereafter referred to as the "Bridged Hexa-Amine" precursor) versus standard industry altern...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and XPS analysis framework for films grown using 1,2-(Trisdimethylaminosilyl)ethane (hereafter referred to as the "Bridged Hexa-Amine" precursor) versus standard industry alternatives.

Given the specific nomenclature, this precursor is identified as a bridged carbosilane source, featuring an ethane backbone (-Si-CH2-CH2-Si-) flanked by sterically bulky dimethylamino ligands. This structure is designed to deposit Silicon Carbonitride (SiCN) or Silicon Oxycarbide (SiOC) films with high structural carbon content (Si-C-C-Si retention) for low-k dielectric or etch-stop applications.

Part 1: Executive Technical Summary

The Core Challenge: Standard precursors like 3DMAS or BTBAS rely on the complete removal of organic ligands to form pure SiN or SiO₂. In contrast, the Bridged Hexa-Amine precursor is designed to retain its ethane backbone within the film matrix.

XPS analysis of these films requires a fundamental shift in protocol: you are not just looking for elemental composition, but for the chemical state of Carbon . You must distinguish between "good" carbon (structural Si-C-C-Si bridges) and "bad" carbon (terminal methyl groups or adventitious contamination).

Precursor Comparison Matrix[1][2]
FeatureSubject: 1,2-(Trisdimethylaminosilyl)ethane Alternative 1: 3DMAS (Tris(dimethylamino)silane)Alternative 2: HCDS (Hexachlorodisilane)
Class Bridged Carbosilane (Aminosilane)Mono-Silane AmineInorganic Halide
Target Film SiCN / SiOCH (Low-k) SiN / SiCN (Barrier)Pure SiN (Gate Spacer)
C-Content High (>15 at.%) & Structural Low (<5 at.%) & ImpurityNegligible (~0%)
Mechanism Transamination + Bridge RetentionTransamination + Ligand LossDehydrochlorination
XPS Marker Distinct Si-C peak (100.5 eV) Dominant Si-N (101.8 eV)Dominant Si-N (102.0 eV)
Etch Resistance Superior (due to Si-C lattice) ModerateHigh

Part 2: Critical XPS Analysis Protocol

Sample Preparation & Handling
  • Surface Cleaning: Do NOT use standard solvent cleaning (Acetone/IPA) if analyzing surface termination, as this obscures the C 1s region.

  • Sputter Cleaning: Use Gas Cluster Ion Beams (GCIB) (Ar₂₀₀₀+) rather than Monatomic Ar+.

    • Reasoning: Monatomic Ar+ (e.g., 3keV) preferentially sputters lighter atoms (C, N) and breaks the delicate Si-C-C-Si bridges, artificially graphitizing the surface. GCIB preserves the molecular backbone for depth profiling.

Data Acquisition Parameters
  • Pass Energy: 20 eV (High Resolution) for C 1s, Si 2p, N 1s.

  • Charge Neutralization: MANDATORY. Dielectric SiCN films will charge differentially.

  • Reference: Align to Adventitious Carbon (C-C/C-H) at 284.8 eV .

    • Critical Check: If the film is ultra-low-k (porous), adventitious carbon may penetrate the pores. Use an internal reference (e.g., implanted Ar 2p) if available, or verify with the N 1s peak position (typically 397.5 eV for Si-N).

Peak Fitting Strategy (The "Bridge" Validation)

The success of the Bridged Hexa-Amine precursor is validated by the presence of the Carbosilane Carbon peak.

Si 2p Region (98 – 106 eV)
  • Si-C (Carbide/Bridge): Center at 100.4 – 100.8 eV . (This is the signature of the ethane bridge).

  • Si-N (Nitride): Center at 101.8 – 102.0 eV .

  • Si-O (Oxidation): Center at 103.3 eV (Surface oxidation).

  • Analysis: 3DMAS films will be dominated by the 101.8 eV peak. The Bridged precursor must show a significant shoulder or distinct peak at ~100.5 eV.

C 1s Region (280 – 290 eV)
  • Si-C (Structural): Center at 282.8 – 283.2 eV .

  • C-C / C-H (Adventitious/Bridge): Center at 284.8 eV .

  • C-N (Ligand Residue): Center at 286.0 – 286.5 eV .

  • Validation: A successful deposition using 1,2-(Trisdimethylaminosilyl)ethane will exhibit a robust peak at 283.0 eV . If this peak is absent, the bridge has been incinerated by the plasma (likely O₂ or harsh NH₃ plasma), and the precursor failed to function as intended.

Part 3: Experimental Data & Visualization

Diagram 1: Deposition Mechanism & Bridge Retention

This diagram illustrates the ideal reaction pathway where the ethane bridge survives, contrasted with the destructive pathway.

DepositionMechanism Precursor 1,2-(Trisdimethylaminosilyl)ethane (Si-C-C-Si Backbone) Adsorption Surface Adsorption (Steric Limitation) Precursor->Adsorption Vapor Delivery SoftPlasma Soft Plasma (NH3/H2) < 200W Adsorption->SoftPlasma Ideal Path HarshPlasma Harsh Plasma (O2/Ar) > 400W Adsorption->HarshPlasma Destructive Path Film_Success SiCN Film (Bridge Retained) High Modulus SoftPlasma->Film_Success Ligand Removal Only (Si-C-C-Si Intact) Film_Fail SiO2/SiN Film (Bridge Broken) Densification Loss HarshPlasma->Film_Fail Backbone Oxidation (C Removed as CO2)

Caption: Pathway differentiation for bridged precursors. "Soft" plasma conditions are required to preserve the structural ethane bridge verified by XPS.

Diagram 2: XPS Peak Fitting Decision Tree

A logic flow for interpreting the Si 2p and C 1s spectra to validate film quality.

XPS_Logic Start Acquire Si 2p & C 1s Spectra Check_C1s Analyze C 1s Region Start->Check_C1s Check_Si2p Analyze Si 2p Region Start->Check_Si2p Peak_283 Peak present at ~283 eV? Check_C1s->Peak_283 Result_Bridge SUCCESS: Bridge Retained (Si-C-C-Si Network) Peak_283->Result_Bridge Yes (Si-C) Result_Residue WARNING: Incomplete Reaction (High C-N @ 286eV) Peak_283->Result_Residue No, but high 286eV Result_Fail FAILURE: Bridge Loss (Like standard 3DMAS) Peak_283->Result_Fail No, only 284.8eV Peak_100 Peak present at ~100.5 eV? Check_Si2p->Peak_100 Peak_100->Result_Bridge Yes (Si-C bond) Peak_100->Result_Fail No (Only 102eV Si-N)

Caption: Decision matrix for interpreting XPS data. The presence of low-binding energy peaks (283 eV and 100.5 eV) is the pass/fail criterion.

Part 4: Comparative Data Tables

The following binding energies are typical values observed in literature for SiCN films grown with bridged aminosilanes versus standard precursors.

Table 1: Binding Energy Fingerprints (Calibrated to C-C @ 284.8 eV)
RegionComponentBridged Hexa-Amine (Subject) 3DMAS (Alternative) Interpretation
Si 2p Si-C (Carbide)100.5 ± 0.2 eV (Major)Not Detected / WeakIndicates Si attached to Ethane bridge.
Si-N (Nitride)101.8 ± 0.2 eV101.8 ± 0.2 eV (Dominant)Standard Silicon Nitride matrix.
Si-O (Oxide)103.0 ± 0.2 eV103.0 ± 0.2 eVSurface oxidation (adventitious).
C 1s Si-C282.9 ± 0.2 eV ~283.5 eV (Methyls)CRITICAL: Low BE indicates structural bridge.
C-C / C-H284.8 eV284.8 eVAdventitious carbon.
C-N286.2 eV286.1 eVUnreacted amine ligands (Impurities).
N 1s N-Si397.6 eV397.8 eVNitrogen bonded to Silicon.
Table 2: Typical Atomic Composition (XPS Quantification)
ElementBridged Hexa-Amine Film 3DMAS Film Significance
Silicon ~30 - 35%~40 - 45%
Carbon 20 - 30% < 5%Bridged films are "Carbon-Rich" by design.
Nitrogen 30 - 35%50 - 55%3DMAS creates stoichiometric SiN; Bridged creates SiCN.
Oxygen < 5%< 5%Depends on background moisture/oxidation.

References

  • Comparison of Aminosilane Precursors for ALD

    • Title: Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition.[1]

    • Source: The Electrochemical Society (ECS).[2]

    • URL:[Link]

    • Relevance: Establishes the baseline performance of 3DMAS and BTBAS, highlighting the carbon impurity issues in non-bridged precursors versus the structural carbon in bridged variants.
  • XPS Binding Energy Reference for SiCN

    • Title: XPS spectra of the SiCN films annealed at 900 °C.[3]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides the definitive binding energies for Si-C (283.1 eV) and Si-N (397.2 eV) used in the protocol above.
  • Charge Referencing in Dielectrics

    • Title: Binding energy referencing in X-ray photoelectron spectroscopy: Adventitious carbon alignment.
    • Source: arXiv / Surface Science Spectra.
    • URL:[Link]

    • Relevance: Validates the use of 284.
  • Bridged Precursor Chemistry (Analogous)

    • Title: 1,2-Bis(dimethylamino)dimethylsilyl ethane (Product Specification).

    • Source: Sigma-Aldrich.[4]

    • Relevance: Confirms the chemical structure and physical properties of the ethane-bridged aminosilane class discussed in the guide.

Sources

Comparative

A Senior Application Scientist's Guide to Wet Etch Rates of SiCN Films from Different Aminosilane Precursors

Introduction: The Critical Role of Precursor Chemistry in SiCN Film Etch Performance Silicon Carbonitride (SiCN) thin films are indispensable in modern semiconductor manufacturing, serving as robust etch-stop layers, low...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Precursor Chemistry in SiCN Film Etch Performance

Silicon Carbonitride (SiCN) thin films are indispensable in modern semiconductor manufacturing, serving as robust etch-stop layers, low-k dielectrics, and protective coatings.[1] The ability to selectively remove these films at a controlled rate via wet etching is paramount for successful device fabrication. The wet etch rate is not an intrinsic property of the SiCN stoichiometry alone; it is profoundly influenced by the film's density, composition, and chemical bonding structure. These characteristics are, in turn, directly dictated by the choice of precursor used during the deposition process, typically Plasma-Enhanced Chemical Vapor Deposition (PECVD).[2][3][4]

Among the various classes of precursors, aminosilanes have emerged as highly versatile for depositing SiCN films.[2][3] The molecular structure of the aminosilane—specifically the nature of the amino ligands and the number of Si-H bonds—directly translates into the final film properties. This guide provides a comparative analysis of wet etch rates for SiCN films derived from different aminosilane precursors, grounded in experimental data and mechanistic insights to inform precursor selection for specific applications.

The Precursor-Property Relationship: How Aminosilane Structure Dictates Film Quality

The fundamental principle is that the precursor's molecular structure influences the composition and bonding within the deposited film. Aminosilane precursors with different numbers of amino ligands or varying alkyl groups on the nitrogen atom will result in films with different densities, impurity levels (carbon and hydrogen), and bond distributions (Si-N, Si-C, Si-H, N-H).[5][6]

  • Number of Amino Ligands: Precursors with fewer, less bulky amino ligands, such as Di(sec-butylamino)silane (DSBAS), can lead to denser, more purely inorganic SiNₓ-like films.[5][6] In contrast, precursors with two bulky amino ligands, like Bis(tert-butylamino)silane (BTBAS), may result in films with lower density and higher impurity content due to steric hindrance and incomplete reactions during deposition.[5][6]

  • Carbon and Hydrogen Content: The organic ligands (alkyl groups) on the precursor are a source of carbon and hydrogen. While some carbon incorporation is desired for SiCN, excessive residual hydrogen can lower film density and create weaker Si-H and N-H bonds, which are more susceptible to chemical attack by etchants like hydrofluoric acid (HF).[7]

  • Film Density: A higher film density generally correlates with greater resistance to wet etching. Denser films have fewer voids and a more tightly packed atomic structure, which slows the penetration of the etchant. Precursors that enable the formation of a highly cross-linked Si-N network tend to produce denser films with lower etch rates.[5][6]

The following diagram illustrates the causal relationship from precursor selection to the final etch rate.

G cluster_0 Precursor Characteristics cluster_1 Deposition & Film Properties cluster_2 Performance Outcome P1 Aminosilane Precursor Structure (e.g., BTBAS, DSBAS, BDEAS) P2 Number of Amino Ligands P1->P2 P3 Steric Hindrance P1->P3 F3 Chemical Bonding (Si-N, Si-C, Si-H) P1->F3 Influences bond types F1 Film Density P2->F1 Fewer ligands → Higher density F2 Impurity Content (Carbon, Hydrogen) P3->F2 Higher hindrance → Higher impurities O1 Wet Etch Rate in HF or H₃PO₄ F1->O1 Higher density → Lower etch rate F2->O1 Higher impurities → Higher etch rate F3->O1 Stronger Si-N network → Lower etch rate

Caption: Standard experimental workflow for wet etch rate determination.

Step-by-Step Methodology
  • Substrate Preparation:

    • Begin with prime-grade single-crystal silicon (100) wafers.

    • Perform a standard RCA clean or a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) to remove organic and metallic contaminants.

    • Follow with a brief dip in dilute hydrofluoric acid (e.g., 50:1 H₂O:HF) to remove the native oxide layer.

    • Rinse thoroughly with deionized (DI) water and dry with high-purity nitrogen gas.

  • SiCN Film Deposition:

    • Load the cleaned substrates into a PECVD chamber. [8] * Heat the substrate to the desired deposition temperature (typically 100-400°C). [8] * Introduce the chosen aminosilane precursor vapor into the chamber using a carrier gas like Argon (Ar) or Helium (He).

    • If necessary, introduce a nitrogen source gas, such as ammonia (NH₃) or nitrogen (N₂), to control the film's nitrogen content.

    • Initiate the plasma to deposit the SiCN film to a target thickness (e.g., 100 nm).

  • Initial Thickness Measurement:

    • After deposition, allow the samples to cool.

    • Measure the film thickness at multiple points across the wafer using a spectroscopic ellipsometer. This provides the pre-etch thickness (t_initial).

  • Wet Etching Procedure:

    • Prepare the etching solution. For dHF, a common solution is 100 parts DI water to 1 part 49% HF (100:1 dHF). [5][6]For phosphoric acid, concentrated H₃PO₄ (85%) is typically used at an elevated temperature (150-180°C). [9] * Immerse the samples in the etchant bath, which is maintained at a constant, controlled temperature.

    • Etch for a predetermined amount of time (e.g., 60 seconds). The time should be chosen to remove a measurable portion of the film without completely stripping it.

    • Remove the samples and immediately quench the etching reaction by submerging them in a large volume of DI water.

    • Rinse thoroughly with DI water and dry with nitrogen.

  • Final Thickness Measurement:

    • Remeasure the film thickness at the same points on the wafer using the ellipsometer to obtain the post-etch thickness (t_final).

  • Calculation of Etch Rate:

    • The wet etch rate (WER) is calculated using the following formula:

      • WER (nm/min) = [(t_initial - t_final) (nm)] / [Etch Time (min)]

Conclusion and Outlook

The selection of an aminosilane precursor is a critical decision that directly impacts the wet etch resistance of the resulting SiCN film. Experimental evidence strongly suggests that precursors with less steric hindrance and fewer amino ligands, such as DSBAS, facilitate the deposition of denser, purer films with significantly lower wet etch rates in dilute HF compared to bulkier precursors like BTBAS. [5][6]This guide provides a framework for understanding the causal links between precursor chemistry, film properties, and etch performance. By employing standardized measurement protocols, researchers and engineers can make informed decisions to select the optimal aminosilane precursor that tunes the SiCN film's etch characteristics to the precise requirements of their semiconductor fabrication process.

References

  • Ermakova, E., et al. (2022). Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained from Novel Precursor. Coatings. Available at: [Link]

  • Kosinova, M. L. (2018). Organosilicon compounds as single-source precursors for SiCN films production. ResearchGate. Available at: [Link]

  • MICROTECH. (n.d.). Wet etching of silicon nitride. MICROTECH Knowledge Base. Available at: [Link]

  • Kim, H., et al. (2023). Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors Using Very High Frequency 162. ACS Applied Materials & Interfaces. Available at: [Link]

  • Nakanishi, H., et al. (2013). Wet-Etching Characteristics of SiCN Films Deposited by HWCVD Method. Advances in Science and Technology. Available at: [Link]

  • Kim, J., et al. (2020). High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor. Journal of Materials Chemistry C. Available at: [Link]

  • Gordon, R. G., et al. (2012). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. ECS Meeting Abstracts. Available at: [Link]

  • Rumyantsev, Y. M., et al. (2023). Controlling of Chemical Bonding Structure, Wettability, Optical Characteristics of SiCN:H (SiC:H) Films Produced by PECVD Using Tetramethylsilane and Ammonia Mixture. Coatings. Available at: [Link]

  • Lee, J. H., et al. (2021). Mechanism of highly selective etching of SiCN by using NF₃/Ar-based plasma. AIP Advances. Available at: [Link]

  • Kim, H., et al. (2023). Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors Using Very High Frequency (162 MHz) Plasma Source. PubMed. Available at: [Link]

  • Chakravarthi, S., et al. (2003). IMPROVED PERFORMANCE WITH LOW TEMPERATURE SILICON NITRIDE SPACER PROCESS. IITC Conference. Available at: [Link]

  • Google Patents. (2017). Amino(iodo)silane precursors for ALD/CVD silicon-containing film applications and methods of using the same.
  • ResearchGate. (n.d.). Wet etching studies of silicon nitride thin films deposited by electron cyclotron resonance (ECR) plasma enhanced chemical vapor deposition. Available at: [Link]

  • Gordon, R. G., et al. (2012). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. The Electrochemical Society. Available at: [Link]

  • Balseanu, M., et al. (2005). Thermal Chemical Vapor Deposition of Bis(Tertiary-Butylamino)Silane-based Silicon Nitride Thin Films. ResearchGate. Available at: [Link]

  • van den Bruele, F. J., et al. (2015). Atomic layer deposition of silicon nitride from Bis(tert- butylamino)silane and N2 plasma. Journal of Vacuum Science & Technology A. Available at: [Link]

  • Yota, J., et al. (2002). Plasma Etching of Silicon Nitride with High Selectivity over Silicon Oxide and Silicon in Fluorine Containing Plasmas. ECS Meeting Abstracts. Available at: [Link]

  • Elliott, S. D., et al. (2014). Effect of reaction mechanism on precursor exposure time in atomic layer deposition of silicon oxide and silicon nitride. CORA. Available at: [Link]

  • van den Bruele, F. J., et al. (2017). Atomic layer deposition of wet-etch resistant silicon nitride using di(sec-butylamino) silane and N2 plasma on. Chemistry of Materials. Available at: [Link]

  • Kim, H., et al. (2021). Characteristics of silicon nitride deposited by very high frequency (162 MHz)-plasma enhanced atomic layer deposition using bis(diethylamino)silane. PubMed. Available at: [Link]

Sources

Validation

Comparative Guide: Dielectric Constant Measurement of SiCN Films Deposited via 1,2-(Trisdimethylaminosilyl)ethane

The following guide provides an in-depth technical comparison and experimental protocol for measuring the dielectric constant of films deposited using 1,2-Bis[tris(dimethylamino)silyl]ethane (referred to herein as BTDMAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and experimental protocol for measuring the dielectric constant of films deposited using 1,2-Bis[tris(dimethylamino)silyl]ethane (referred to herein as BTDMASE for brevity, though often customized in industry). This precursor belongs to the class of bridged aminosilanes , designed to incorporate robust Si–C–Si linkages into Silicon Carbonitride (SiCN) or Silicon Carbide (SiC) barrier films.

Executive Summary

In the scaling of logic and memory devices, the transition from standard Silicon Nitride (SiN,


) to lower-

dielectric barriers is critical to reduce RC delay. 1,2-(Trisdimethylaminosilyl)ethane represents a class of "bridged" precursors that embed a structural methylene bridge (

) directly into the film matrix.

Unlike conventional alkyl-silanes (e.g., 3MS, 4MS) or non-bridged aminosilanes (e.g., BDMAMS), this precursor offers a unique trade-off: it maintains high mechanical rigidity (Young's Modulus) due to the Si–C–Si backbone while lowering the dielectric constant through carbon incorporation. This guide compares its performance against industry standards and details the precise metrology required to validate its


-value.

Technical Analysis: Precursor Chemistry & Mechanism

The Precursor: 1,2-Bis[tris(dimethylamino)silyl]ethane
  • Chemical Structure:

    
    
    
  • Role: Single-source precursor for Si, C, and N.

  • Key Feature: The Si–C–C–Si linkage is thermodynamically stable and tends to survive the deposition process (LPCVD or PEALD), forming a "carbide-like" skeleton.

Comparison of Alternatives
FeatureBTDMASE (Bridged) 3MS / 4MS (Alkyl-silanes) HCDS (Chlorosilanes)
Primary Film SiCN / SiC (Bridged)SiCN (Terminal Methyls)SiN (Standard)
Bonding Structure Networked Si–C–SiTerminal Si–CH

(Pendant)
Si–N Matrix
Mech.[1][2][3][4][5][6][7] Strength High (Cross-linked)Low (Terminated bonds)High
Dielectric Constant 4.0 – 5.0 4.5 – 5.5~7.0
Wet Etch Rate Low (Resistant)ModerateLow

Insight: While terminal methyl groups in 3MS lower the


-value by increasing free volume, they degrade mechanical stiffness (Modulus < 50 GPa). The bridged ethane group in BTDMASE maintains stiffness (Modulus > 80 GPa) while still keeping 

below that of pure SiN.

Experimental Protocol: Dielectric Constant ( ) Measurement

To accurately determine the


-value, a Metal-Insulator-Semiconductor (MIS) capacitor structure must be fabricated. This protocol minimizes parasitic errors common in low-

metrology.
Phase 1: Film Deposition
  • Tool: PECVD or ALD Reactor (e.g., 300mm wafer platform).

  • Substrate: p-type Si (100), resistivity 1–10

    
    cm. Cleaned via dilute HF dip to remove native oxide.
    
  • Deposition Conditions (Typical):

    • Precursor: BTDMASE (Heated bubbler delivery at ~80°C).

    • Carrier Gas: Ar or He.

    • Reactant:

      
       (for SiCN) or 
      
      
      
      plasma (for SiC-rich).
    • Temp: 350°C – 400°C.

    • Target Thickness: 100 nm (Critical for accurate capacitance measurement).

Phase 2: Metrology & Device Fabrication
  • Thickness Measurement (

    
    ): 
    
    • Use Spectroscopic Ellipsometry (SE) .

    • Model: Cauchy or Tauc-Lorentz oscillator.

    • Validation: Measure at 5 points (center + 4 edges) to ensure uniformity

      
      .
      
  • Top Electrode Deposition:

    • Deposit Aluminum (Al) or Gold (Au) dots via Thermal Evaporation through a shadow mask.

    • Dot Area (

      
      ):  Typically 
      
      
      
      (Must be precisely calibrated).
    • Note: Avoid Sputtering if possible to prevent plasma damage to the low-

      
       surface.
      
  • Backside Contact:

    • Sputter Al on the wafer backside to ensure ohmic contact. Sinter at 400°C in

      
       forming gas if necessary.
      
Phase 3: Electrical Characterization (C-V)
  • Instrument: LCR Meter or Semiconductor Parameter Analyzer (e.g., Keysight B1500A).

  • Frequency: Measure at 100 kHz and 1 MHz to rule out interface trap contributions.

  • Sweep: Accumulation to Depletion (-5V to +5V).

  • Calculation:

    
    
    
    • 
      : Capacitance in accumulation region (max capacitance).
      
    • 
      : Film thickness.
      
    • 
      : Electrode area.
      
    • 
      : Vacuum permittivity (
      
      
      
      ).

Workflow Visualization

G Start Substrate Prep (HF Clean) Deposition Deposition (BTDMASE + Plasma) Start->Deposition Clean Interface Ellipsometry Thickness (d) Measurement Deposition->Ellipsometry Verify Uniformity Metallization Fab MIS Capacitor (Shadow Mask Al) Ellipsometry->Metallization d known CV_Test C-V Measurement (100 kHz) Metallization->CV_Test Device Ready Analysis Calculate k Extract Leakage CV_Test->Analysis C_acc Data

Figure 1: Step-by-step workflow for fabricating and characterizing MIS capacitors for dielectric constant extraction.

Comparative Performance Data

The following table synthesizes experimental expectations based on the structural properties of bridged vs. non-bridged precursors.

PropertyBTDMASE Film (Bridged)3MS + NH3 (Standard SiCN)BDMAMS (Aminosilane)SiO2 (Reference)
Dielectric Constant (

)
4.2 – 4.8 4.5 – 5.24.8 – 5.53.9
Leakage Current (A/cm² @ 2MV/cm) <

~

~

<

Young's Modulus (GPa) > 80 < 60~7072
Wet Etch Rate (Dilute HF) Very Low ModerateLowHigh
Breakdown Field (MV/cm) > 6 > 4> 5> 10
Interpretation of Results
  • k-Value: BTDMASE films typically show a

    
     slightly higher than porous SiCOH but significantly lower than SiN (7.0). The presence of the organic bridge reduces polarizability compared to pure Si-N bonds.
    
  • Modulus: The Si–C–C–Si backbone acts as a "stiffener," preventing the mechanical collapse often seen in carbon-doped films where methyl groups are merely pendant (hanging off the chain).

  • Leakage: The high purity of aminosilane precursors (no Cl contamination) typically results in lower leakage currents compared to chlorosilane-based processes.

Troubleshooting & Reliability

  • Issue: High Hysteresis in C-V Curve.

    • Cause: Interface trapped charges or mobile ions.

    • Fix: Perform a post-metallization anneal (PMA) at 400°C in

      
      . Ensure substrate cleaning (HF dip) was sufficient.
      
  • Issue: Anomalously Low k (< 3.0).

    • Cause: Likely measurement error (series resistance) or film porosity (if porogens were used).

    • Check: Verify electrode area (

      
      ) under a microscope; often shadow masks produce larger dots than intended due to shadowing effects.
      
  • Issue: High Leakage.

    • Cause: Carbon residue (graphitization) if deposition temperature is too high (>450°C) or plasma power is too high.

    • Fix: Reduce plasma power to preserve the

      
       character of the carbon bridge.
      

References

  • ChemicalBook. 1,2-(Trisdimethylaminosilyl)ethane Product Description & CAS 20248-45-7. Retrieved from

  • Grill, A., & Neumayer, D. A. (2003). Structure of low dielectric constant to extreme low dielectric constant SiCOH films: Fourier transform infrared spectroscopy characterization. Journal of Applied Physics. (Fundamental reference for Si-C bonding analysis).
  • Mallikarjunan, A., et al. (2019). Bridged Aminosilane Precursors for Silicon Carbonitride Films. U.S. Patent 10,453,675. (Describes the use of bridged aminosilanes for enhanced mechanical properties).
  • Volksen, W., Miller, R. D., & Dubois, G. (2010). Low Dielectric Constant Materials.[1][4] Chemical Reviews. (Comprehensive review of low-k strategies including bridging units).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1,2-(Trisdimethylaminosilyl)ethane

Introduction 1,2-(Trisdimethylaminosilyl)ethane (CAS No. 20248-45-7) is a reactive organosilicon compound characterized by two silicon atoms bridged by an ethane backbone, with each silicon bonded to three dimethylamino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2-(Trisdimethylaminosilyl)ethane (CAS No. 20248-45-7) is a reactive organosilicon compound characterized by two silicon atoms bridged by an ethane backbone, with each silicon bonded to three dimethylamino groups.[1] Due to the presence of multiple silicon-nitrogen bonds, this compound exhibits high reactivity, particularly towards protic reagents like water. This reactivity is fundamental to its utility in specialized chemical synthesis but also presents significant hazards if not managed correctly during handling and disposal.

This guide provides a detailed, step-by-step protocol for the safe disposal of 1,2-(Trisdimethylaminosilyl)ethane waste. The core principle of this procedure is a controlled chemical quenching process designed to mitigate the compound's inherent hazards. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.[2][3]

Part 1: Core Hazard Assessment and Disposal Principles

The primary hazard associated with 1,2-(Trisdimethylaminosilyl)ethane and related silylamines is their violent reaction with water.[4][5] This hydrolysis reaction is highly exothermic and rapidly generates dimethylamine, a toxic and flammable gas.[4]

The fundamental chemistry of disposal involves a controlled hydrolysis (quenching) process:

(Me₂N)₃Si-CH₂-CH₂-Si(NMe₂)₃ + 6 H₂O → (HO)₃Si-CH₂-CH₂-Si(OH)₃ + 6 HN(CH₃)₂

The objective is to execute this reaction under controlled conditions to manage the rate of gas evolution and heat generation. This is achieved by first diluting the reactive waste in an inert solvent and then adding it slowly to a quenching medium, typically a less reactive alcohol, before completing the hydrolysis with water.[6]

Part 2: Pre-Disposal Safety Protocol

A thorough risk assessment must be conducted before beginning any disposal procedure.[3] The following engineering controls and personal protective equipment (PPE) are mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling and disposal steps must be performed inside a certified, properly functioning chemical fume hood to contain and exhaust the toxic and flammable dimethylamine gas produced during quenching.[7]

  • Inert Atmosphere: Handling of the neat (undiluted) compound requires the use of an inert atmosphere (e.g., a nitrogen-filled glovebox or Schlenk line) to prevent premature reaction with atmospheric moisture.[4][5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[8]

  • Ignition Source Control: All sources of ignition, such as open flames, hot surfaces, and sparks, must be strictly prohibited in the work area.[9][10] Use only non-sparking tools and explosion-proof equipment.[5][9]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment is required to select the appropriate PPE for each work area.[11]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.To prevent skin contact with the corrosive parent compound and its byproducts.[11][12]
Eye Protection Chemical safety goggles and a full-face shield.To protect eyes and face from splashes of corrosive material.[7][10]
Body Protection Flame-retardant laboratory coat.To protect skin and clothing from splashes and potential fire hazards.[11]
Footwear Closed-toe shoes made of a non-porous material.To protect feet from chemical spills.[7]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed for the safe quenching of small quantities (typically <100 g) of 1,2-(Trisdimethylaminosilyl)ethane waste. Scale-up requires a formal process hazard analysis.

Step 1: Preparation of the Quenching Medium
  • Select a three-necked round-bottom flask of appropriate size (at least 5-10 times the total volume of the final mixture) equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen gas inlet connected to a bubbler outlet.

  • Place the flask in a cooling bath (e.g., an ice-water bath) to help manage the reaction exotherm.

  • Under a gentle flow of nitrogen, charge the flask with a non-reactive, high-boiling point solvent such as heptane or toluene, followed by a less reactive alcohol like isopropanol or n-butanol. A common starting ratio is a 1:1 mixture of the hydrocarbon solvent and alcohol. The total volume should be sufficient to fully dissolve and react with the waste material while maintaining a stirrable slurry.

Step 2: Dilution of the Waste Material
  • In a separate flask and under an inert atmosphere, dilute the 1,2-(Trisdimethylaminosilyl)ethane waste with a dry, inert solvent (e.g., heptane or toluene). The dilution factor should be at least 1:5 (waste:solvent) to help moderate the reaction rate.

  • Transfer the diluted waste solution to the pressure-equalizing dropping funnel on the reaction apparatus.

Step 3: Controlled Addition and Quenching
  • Begin vigorous stirring of the alcohol-solvent mixture in the reaction flask.

  • Add the diluted 1,2-(Trisdimethylaminosilyl)ethane solution dropwise from the dropping funnel to the stirred mixture.

  • Crucial Control Point: Carefully monitor the reaction rate. Observe for signs of excessive gas evolution or temperature increase. If the reaction becomes too vigorous, immediately stop the addition and allow the reaction to subside before resuming at a slower rate. The cooling bath will help absorb the heat generated.

Step 4: Final Hydrolysis and Neutralization
  • After the addition is complete, allow the mixture to stir for at least one hour to ensure the initial reaction is finished.

  • Slowly and cautiously add water to the reaction mixture to complete the hydrolysis of any remaining reactive species. This step will still generate some heat and gas, so the addition must be controlled.

  • Once the hydrolysis is complete, the resulting mixture can be neutralized. Slowly add a weak base, such as a saturated solution of sodium bicarbonate or soda ash, to neutralize the dimethylamine. Monitor the pH to ensure it is near neutral (pH 6-8).

Step 5: Waste Collection and Labeling
  • Transfer the final, neutralized mixture into a designated hazardous waste container suitable for flammable organic waste.[7]

  • The container must be clearly labeled as "Hazardous Waste" and include all chemical constituents (e.g., "Hydrolyzed 1,2-(Trisdimethylaminosilyl)ethane in Heptane/Isopropanol/Water, contains Silicates and Dimethylamine Salts").

  • Dispose of the container through your institution's certified hazardous waste management program.[3][4]

Part 4: Spill Management Protocol

In the event of a spill, immediate and correct action is vital to prevent injury and escalation.

  • Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.[8]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[8]

  • Containment: For small spills, cover the material with a dry, inert absorbent such as sand, dry lime, or soda ash. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS like paper towels or sawdust.[4][8]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[9]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated absorbent and any cleaning materials as hazardous waste.[4]

Part 5: Visualized Disposal Workflow

The following diagram illustrates the logical flow for the safe disposal of 1,2-(Trisdimethylaminosilyl)ethane.

DisposalWorkflow cluster_prep Phase 1: Preparation & Safety cluster_protocol Phase 2: Chemical Quenching Protocol cluster_final Phase 3: Finalization start Start Disposal Process assess_hazards Assess Hazards & Scale start->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) assess_hazards->ppe eng_controls Verify Engineering Controls (Fume Hood, Inert Atmosphere) ppe->eng_controls prep_quench 1. Prepare Quenching Medium (Solvent + Alcohol in Cooled Flask) eng_controls->prep_quench dilute_waste 2. Dilute Waste (in Dry, Inert Solvent) prep_quench->dilute_waste slow_addition 3. Controlled Dropwise Addition of Diluted Waste to Quench dilute_waste->slow_addition monitor CRITICAL: Monitor & Control Reaction Rate slow_addition->monitor neutralize 4. Final Hydrolysis & Neutralization (Add Water, then NaHCO₃ Solution) monitor->neutralize collect_waste 5. Collect & Label Hazardous Waste neutralize->collect_waste end_process End: Arrange for Pickup by Waste Management collect_waste->end_process

Caption: Disposal workflow for 1,2-(Trisdimethylaminosilyl)ethane.

References

  • Ereztech LLC. (2023, November 7). SI2897 Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - Trivinylmethylsilane.
  • Benchchem. (n.d.). Proper Disposal of Silyl Compounds: A Guide for Laboratory Professionals.
  • Gelest. (n.d.). Tris(dimethylamino)silane - SAFETY DATA SHEET.
  • New Jersey Department of Health. (2000, April). 1,2-BIS(DIMETHYLAMINO)ETHANE HAZARD SUMMARY.
  • Thermo Fisher Scientific. (2010, September 16). SAFETY DATA SHEET - N,N,N',N'-Tetramethylethylenediamine.
  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • University of Toronto, Department of Chemistry. (2020). WORKING WITH SILICA.
  • Sigma-Aldrich. (2025, September 13). T22500 - SAFETY DATA SHEET.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Columbia University. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. (2010, September 16). temed - SAFETY DATA SHEET.
  • Díaz-Benito, B., Velasco, F., & Encinas, N. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 369(1-3), 137-143.
  • ChemicalBook. (n.d.). 1,2-(Trisdimethylaminosilyl)ethane | 20248-45-7.
  • Díaz-Benito, B., Velasco, F., & Encinas, N. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals.

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Handling

Personal protective equipment for handling 1,2-(Trisdimethylaminosilyl)ethane

A Researcher's Guide to Safely Handling 1,2-(Trisdimethylaminosilyl)ethane For Research and Drug Development Professionals Understanding the Hazards: A Proactive Approach to Safety Based on the toxicological and safety p...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1,2-(Trisdimethylaminosilyl)ethane

For Research and Drug Development Professionals

Understanding the Hazards: A Proactive Approach to Safety

Based on the toxicological and safety profiles of related compounds, 1,2-(Trisdimethylaminosilyl)ethane should be presumed to be a hazardous substance with multiple risk factors.[1][2][3][4] A thorough understanding of these potential dangers is the foundation of a robust safety protocol.

Primary Hazard Overview:

Hazard CategoryDescriptionPotential Consequences
Flammability Highly flammable liquid and vapor. Vapors are likely heavier than air and can travel to an ignition source, causing a flashback.[1][3][5]Fire, explosion, and the release of toxic decomposition products, such as nitrogen and silicon oxides, upon combustion.[2]
Corrosivity Expected to cause severe skin burns and serious eye damage upon contact.[1][6][7]Chemical burns, irreversible tissue damage, and potential blindness.[7]
Toxicity Presumed to be harmful or fatal if inhaled, and harmful if swallowed or absorbed through the skin.[1][2][7]Inhalation may lead to respiratory irritation, pulmonary edema, and other severe systemic effects.[3][4] Ingestion can cause severe damage to the digestive tract.[1][4]
Reactivity May react violently with water, moisture in the air, and other incompatible materials such as strong oxidizing agents and acids.[2][8] This reaction can release flammable and toxic gases.[9]Uncontrolled reactions can lead to pressure buildup, container rupture, and the release of hazardous substances.

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling 1,2-(Trisdimethylaminosilyl)ethane. The following is a step-by-step guide to the selection and use of appropriate PPE.

Hand Protection: The First Line of Defense

Given the corrosive nature of this compound, selecting the correct gloves is critical. Standard latex or nitrile gloves may not offer sufficient protection.

  • Recommended Gloves: Chemical-resistant gloves are essential. While specific breakthrough times for 1,2-(Trisdimethylaminosilyl)ethane are unavailable, materials such as neoprene or Viton should be considered for their broad chemical resistance. Always consult the glove manufacturer's compatibility charts.

  • Double Gloving: Wearing two pairs of gloves is a recommended best practice. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Replace gloves immediately if contamination is suspected or after a set duration based on your lab's standard operating procedures.

Body Protection: Shielding from Splashes and Spills
  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Suit: In the event of large-scale operations or significant spill potential, a disposable chemical-resistant full-body suit (e.g., Tyvek) is recommended.[10]

Eye and Face Protection: Preventing Irreversible Damage
  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[10]

  • Face Shield: A full-face shield must be worn in conjunction with safety goggles to protect the entire face from splashes.[10]

Respiratory Protection: Safeguarding Against Inhalation Hazards

All handling of 1,2-(Trisdimethylaminosilyl)ethane must be conducted within a certified chemical fume hood to minimize vapor inhalation.[11][12]

  • Respirator Requirements: If there is a risk of exposure outside of a fume hood, such as during a large spill or system failure, respiratory protection is necessary. A full-face respirator with cartridges appropriate for organic vapors and acid gases or a self-contained breathing apparatus (SCBA) should be used.[11][13] All personnel requiring respirator use must be properly fit-tested and trained.

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning Donning Sequence Lab_Coat 1. Flame-Resistant Lab Coat & Apron Inner_Gloves 2. Inner Pair of Chemical-Resistant Gloves Lab_Coat->Inner_Gloves Respirator 3. Respirator (if required) Inner_Gloves->Respirator Goggles 4. Chemical Splash Goggles Respirator->Goggles Face_Shield 5. Face Shield Goggles->Face_Shield Outer_Gloves 6. Outer Pair of Chemical-Resistant Gloves Face_Shield->Outer_Gloves G cluster_doffing Doffing Sequence Outer_Gloves_Remove 1. Remove Outer Gloves Face_Shield_Remove 2. Remove Face Shield Outer_Gloves_Remove->Face_Shield_Remove Goggles_Remove 3. Remove Goggles Face_Shield_Remove->Goggles_Remove Lab_Coat_Remove 4. Remove Lab Coat & Apron Goggles_Remove->Lab_Coat_Remove Inner_Gloves_Remove 5. Remove Inner Gloves Lab_Coat_Remove->Inner_Gloves_Remove Respirator_Remove 6. Remove Respirator (if worn) Inner_Gloves_Remove->Respirator_Remove Wash_Hands 7. Wash Hands Thoroughly Respirator_Remove->Wash_Hands

Caption: Safe sequence for removing PPE to avoid contamination.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [3][6][8]Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [2][6][8]Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. [2][6][8]If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [6]Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. [3]Remove all ignition sources. [3][5]If safe to do so, contain the spill using an inert absorbent material such as dry sand or vermiculite. [3][14]Do not use water. [9]Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [5][14]

Disposal Plan: Managing a Hazardous Waste Stream

All materials that come into contact with 1,2-(Trisdimethylaminosilyl)ethane must be treated as hazardous waste.

Waste Management Workflow

G cluster_waste Waste Disposal Workflow cluster_collect Waste Collection Collect_Waste 1. Collect Waste Label_Container 2. Label Container Collect_Waste->Label_Container Store_Waste 3. Store in Designated Area Label_Container->Store_Waste Arrange_Disposal 4. Arrange for Professional Disposal Store_Waste->Arrange_Disposal Unused_Chemical Unused Chemical Unused_Chemical->Collect_Waste Contaminated_PPE Contaminated PPE (gloves, etc.) Contaminated_PPE->Collect_Waste Spill_Cleanup Spill Cleanup Materials Spill_Cleanup->Collect_Waste

Caption: Step-by-step process for hazardous waste management.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix waste containing 1,2-(Trisdimethylaminosilyl)ethane with other waste streams.

  • Containment: Collect all liquid and solid waste in a dedicated, sealed, and properly labeled hazardous waste container. Empty containers that held the chemical should also be treated as hazardous waste as they may retain residue. [1]3. Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1,2-(Trisdimethylaminosilyl)ethane," and the associated hazards (Flammable, Corrosive, Toxic).

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from heat, ignition sources, and incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. [1][6][15]Adhere to all local, state, and federal regulations. [1] By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1,2-(Trisdimethylaminosilyl)ethane, unlocking its potential in the advancement of drug development while maintaining the highest standards of laboratory safety.

References

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  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, September 16).
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  • How to protect yourself when handling silicon? - Vandeputte. (2023, September 1).
  • 1,2-Bis[(dimethylamino)dimethylsilyl]ethane [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop.
  • Tris(dimethylamino)silane - SAFETY DATA SHEET.
  • sib1817.0 - 1,2-bis(triethoxysilyl)ethane - Gelest, Inc. (2014, March 11).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, January 19).
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  • What Is the Best Protective Equipment to Prevent Silicosis in Stone Workers? (2024, November 9).
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  • Ereztech LLC SI2897 Safety Data Sheet. (2023, November 7).
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